molecular formula C5H9F2N B1349930 3,3-Difluoropiperidine CAS No. 363179-66-2

3,3-Difluoropiperidine

Cat. No.: B1349930
CAS No.: 363179-66-2
M. Wt: 121.13 g/mol
InChI Key: UOGQPXQDNUHUIB-UHFFFAOYSA-N
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Description

3,3-Difluoropiperidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-5(7)2-1-3-8-4-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGQPXQDNUHUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374289
Record name 3,3-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363179-66-2
Record name 3,3-difluoropiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Structural and Conformational Analysis of 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropiperidine is a key structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. The geminal difluoro substitution on the piperidine ring introduces unique stereoelectronic effects that significantly influence its conformational preferences, basicity, and metabolic stability. This technical guide provides a comprehensive analysis of the structure and conformation of the this compound core, drawing upon available spectroscopic and computational data. It aims to serve as a resource for researchers in drug design and development by offering a detailed understanding of the conformational behavior of this important fluorinated heterocycle.

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly impact a drug candidate's metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals, and its fluorination has been a successful strategy to optimize drug properties. Geminal difluorination at the 3-position of the piperidine ring introduces a tetrahedral carbon with two highly electronegative substituents, leading to significant electronic perturbations and conformational constraints that are the focus of this guide.

Structural Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of fluorinated molecules. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide valuable insights.

Table 1: Representative NMR Data for this compound Derivatives

CompoundNucleusChemical Shift (δ, ppm)Coupling Constants (J, Hz)SolventReference
5-Amino-1-benzyl-3,3-difluoropiperidine¹⁹F-96.0 (d), -97.2 (d)J = 245.3CDCl₃[1]
Benzyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate¹⁹F-98.7 to -101.5 (m)-CDCl₃[1]
tert-butyl 5-chloro-3,3-difluoropiperidine-1-carboxylate¹⁹F-100.2 and -100.6 (d, rotamers), -104.0 and -104.7 (d, rotamers)J = 247.3CDCl₃[1]

Conformational Analysis

The conformational landscape of this compound is dominated by the chair conformation. The key question is the orientation of the substituents on the nitrogen and the influence of the gem-difluoro group on the ring geometry.

Piperidine Ring Conformations

The piperidine ring can, in principle, exist in several conformations, including chair, boat, and twist-boat forms. The chair conformation is significantly lower in energy and is the predominant form.

G cluster_0 Piperidine Ring Conformations Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Ring Inversion Twist-Boat->Chair Ring Inversion Boat Boat Twist-Boat->Boat Boat->Twist-Boat

Caption: Energy landscape of piperidine conformations.

Stereoelectronic Effects

The geminal difluoro group at the C3 position introduces significant stereoelectronic effects that influence the conformation. The primary effect is the gauche effect between the electronegative fluorine atoms and the nitrogen lone pair or N-substituent.

While the classical anomeric effect involves a heteroatom in the ring and an adjacent electronegative substituent, a related "generalized anomeric effect" can be considered in this compound. This involves hyperconjugation from the nitrogen lone pair into the antibonding orbitals (σ*) of the C-F bonds. This interaction is maximized when the lone pair is anti-periplanar to a C-F bond, which can influence the puckering of the ring and the preferred orientation of N-substituents.

G cluster_pathway Anomeric Effect in Fluorinated Piperidines A Nitrogen Lone Pair (n) C Hyperconjugation (n -> σ*) A->C B C-F Antibonding Orbital (σ*) B->C D Stabilization of Axial Conformer C->D

Caption: The generalized anomeric effect in fluorinated piperidines.

Experimental Protocols

General Protocol for NMR Spectroscopic Analysis

A comprehensive NMR analysis is crucial for confirming the structure and understanding the conformational dynamics of this compound derivatives.

Workflow for NMR Analysis:

G cluster_workflow NMR Analysis Workflow A Sample Preparation Dissolve compound in deuterated solvent (e.g., CDCl₃, DMSO-d₆) B 1D NMR Acquisition ¹H NMR ¹³C NMR ¹⁹F NMR A->B C 2D NMR Acquisition COSY (H-H) HSQC (H-C) HMBC (H-C long range) NOESY/ROESY (through-space H-H/H-F) B->C D Data Processing & Analysis Chemical Shift Assignment Coupling Constant Measurement Integration C->D E Conformational Analysis Dihedral angle calculation (Karplus equation) NOE-based distance constraints D->E

Caption: A typical workflow for NMR-based conformational analysis.

Detailed Steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent. The choice of solvent can influence the conformational equilibrium.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides information on the chemical environment of the protons.

  • ¹⁹F NMR: Acquire a proton-decoupled fluorine NMR spectrum. The chemical shifts are indicative of the electronic environment of the fluorine atoms. Proton-coupled ¹⁹F NMR can reveal H-F coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. The C-F coupling constants, particularly ¹JCF and ²JCF, are highly informative about the geometry.

  • 2D NMR:

    • COSY: To establish proton-proton connectivity.

    • HSQC: To correlate directly bonded protons and carbons.

    • HMBC: To establish long-range proton-carbon correlations, which is useful for assigning quaternary carbons.

    • NOESY/ROESY: To identify through-space interactions, which are critical for determining the relative stereochemistry and conformational preferences. For fluorinated compounds, ¹H-¹⁹F HOESY experiments can provide valuable distance information.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths, bond angles, and solid-state conformation.

General Protocol:

  • Crystal Growth: Grow single crystals of a suitable this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the phase problem to obtain an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Conclusion

The this compound moiety is a valuable building block in medicinal chemistry, imparting unique conformational and electronic properties. Its structural analysis reveals a preference for a chair conformation, with stereoelectronic effects, particularly the generalized anomeric effect, playing a significant role in its conformational behavior. While detailed structural data for the parent compound is limited, analysis of its derivatives through NMR spectroscopy and X-ray crystallography, complemented by computational studies, provides a robust understanding of this important fluorinated heterocycle. This guide serves as a foundational resource for chemists and pharmacologists working with this scaffold, enabling more informed design of novel therapeutic agents.

References

physicochemical properties of 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms onto the piperidine ring can profoundly influence its physicochemical and pharmacological properties. This strategic fluorination can alter basicity (pKa), lipophilicity (logP), metabolic stability, and conformational preference, making it a valuable building block for modulating the properties of active pharmaceutical ingredients (APIs).[1][2][3] this compound and its derivatives have been successfully incorporated into molecules designed as anticonvulsants, anticancer agents, and treatments for obesity and Alzheimer's disease.[4] This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows for key processes.

Core Physicochemical Properties

The properties of this compound are often reported for its hydrochloride salt, which is a common form for handling and storage. The data presented below pertains to both the free base and its HCl salt where available.

Table 1: Summary of Physicochemical Data for this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HClData Source(s)
Molecular Formula C₅H₉F₂NC₅H₉F₂N · HCl[5][6]
Molecular Weight 121.13 g/mol 157.59 g/mol [1][5]
Appearance SolidCream/beige to white solid/powder[1][6]
Melting Point (°C) Not specified243 - 247[1]
Boiling Point (°C) 114.3 (Predicted at 760 mmHg)Not applicable[7][8]
pKa (Basic) 7.4 (Experimental)Not applicable[5]
logP Not experimentally determinedNot applicable
Solubility Not specifiedNot specified

Note: The reported boiling point for the hydrochloride salt likely refers to the free base, as salts typically decompose at high temperatures rather than boil.

Synthesis Overview

Multiple synthetic routes to 3,3-difluoropiperidines have been developed. One common strategy involves the reduction of a lactam intermediate, which itself is formed from a cyano-ester precursor. This multi-step process is a reliable method for producing the core scaffold.

G cluster_0 Synthesis of this compound A Ethyl bromodifluoroacetate + 3-Substituted Acrylonitrile B 1,4-Addition Adduct (Cyano-ester) A->B Cu powder D 3,3-Difluoro-2-piperidinone B->D 1. BH₃·THF 2. Workup C Borane Reduction & Lactamization F 4-Substituted This compound D->F BH₃·THF E Lactam Reduction (e.g., with BH₃·THF)

Caption: A generalized synthetic pathway to 4-substituted 3,3-difluoropiperidines.[9][10]

Experimental Protocols

Detailed and reproducible experimental methods are critical for characterizing novel compounds. Below are standard protocols for determining the pKa and logP of fluorinated amines like this compound.

pKa Determination by ¹⁹F NMR Titration

The presence of fluorine atoms provides a unique spectroscopic handle for analysis. ¹⁹F NMR is a highly sensitive method for determining the pKa of fluorinated compounds because the chemical shift of the fluorine nucleus is often sensitive to the protonation state of a nearby functional group.[11][12]

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., D₂O or a mixed aqueous-organic system).

  • pH Adjustment: The sample is divided into multiple NMR tubes. The pH of each sample is carefully adjusted using small aliquots of strong acid (e.g., HCl) and strong base (e.g., NaOH) to cover a range of pH values around the expected pKa (e.g., from pH 5 to pH 9).

  • NMR Acquisition: A proton-decoupled ¹⁹F NMR spectrum is acquired for each sample at a constant temperature.

  • Data Analysis: The ¹⁹F chemical shift (δ) is plotted against the measured pH of each sample.

  • pKa Calculation: The resulting data are fitted to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve-fitting function). The pKa is the pH value at the inflection point of the titration curve, where the concentrations of the protonated and neutral species are equal.

G cluster_1 Workflow for pKa Determination by NMR prep Prepare Stock Solution of this compound aliquot Aliquot into NMR Tubes prep->aliquot adjust_ph Adjust pH of each sample (e.g., pH 5 to 9) aliquot->adjust_ph acquire Acquire ¹⁹F NMR Spectra (Constant Temperature) adjust_ph->acquire plot Plot ¹⁹F Chemical Shift vs. pH acquire->plot fit Fit Data to Sigmoidal Curve (Henderson-Hasselbalch) plot->fit result Determine pKa (Inflection Point) fit->result

Caption: Experimental workflow for determining pKa using ¹⁹F NMR spectroscopy.

LogP Determination by Shake-Flask Method with ¹⁹F NMR

The partition coefficient (logP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. For fluorinated compounds, ¹⁹F NMR can be used for quantification in each phase, offering high accuracy without requiring chromophores for UV detection.[13][14][15]

Methodology:

  • System Preparation: Equal volumes of n-octanol (HPLC grade) and water (HPLC grade) are mixed and allowed to mutually saturate overnight.

  • Partitioning: A precisely weighed amount of this compound and a suitable fluorinated reference compound (with a known logP) are dissolved in a flask containing the pre-saturated n-octanol and water.

  • Equilibration: The biphasic mixture is stirred vigorously for several hours (e.g., 2 hours at 25°C) to facilitate partitioning. The mixture is then allowed to stand overnight for complete phase separation.[13][14]

  • Sampling: A precise aliquot is carefully removed from both the upper n-octanol layer and the lower aqueous layer.

  • NMR Analysis: A quantitative ¹⁹F NMR spectrum is acquired for each aliquot. A deuterated solvent miscible with the phase may be added to provide a lock signal.[15] The integration ratios of the target compound and the reference compound are determined in each phase.

  • LogP Calculation: The logP value is calculated using the ratios of the integrals in each phase, relative to the known logP of the reference compound. This ratiometric approach minimizes errors from imprecise sample volumes or mass.[13]

G cluster_2 Workflow for LogP Determination (Shake-Flask ¹⁹F NMR) start Prepare Saturated n-Octanol/Water Phases dissolve Dissolve Compound & Reference in Biphasic System start->dissolve equilibrate Stir to Equilibrate, then Allow Phases to Separate dissolve->equilibrate sample Take Aliquots from Octanol and Water Layers equilibrate->sample nmr Acquire Quantitative ¹⁹F NMR Spectra sample->nmr integrate Measure Integral Ratios (Compound vs. Reference) nmr->integrate calculate Calculate LogP Value integrate->calculate

Caption: Experimental workflow for logP determination using the ¹⁹F NMR shake-flask method.

Conclusion

This compound is a key structural motif for modern drug discovery. Its defining physicochemical characteristics, particularly its pKa of 7.4, are a direct consequence of the electron-withdrawing nature of the geminal fluorine substituents. While experimental data for properties like logP and solubility are not yet widely published, the standardized protocols outlined in this guide provide a clear path for their determination. A thorough understanding and accurate measurement of these core properties are essential for rationally designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately leading to the development of safer and more effective therapeutics.

References

Spectroscopic Profile of 3,3-Difluoropiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-difluoropiperidine, a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug development. The inclusion of gem-difluoro functionality can profoundly influence the physicochemical properties of parent molecules, including metabolic stability, pKa, and conformational preference. A thorough understanding of its spectroscopic characteristics is paramount for its application in the synthesis of novel therapeutic agents. This document summarizes key NMR, IR, and MS data and outlines the typical experimental protocols for their acquisition.

Chemical Structure and Numbering

The chemical structure and atom numbering for the this compound ring are essential for the correct assignment of spectroscopic signals.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the methylene protons of the piperidine ring. The presence of the fluorine atoms on the C3 carbon leads to complex splitting patterns for the adjacent protons on C2 and C4 due to geminal and vicinal H-F coupling.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H2~3.4 - 3.6m
H4~2.1 - 2.3m
H5~1.8 - 2.0m
H6~3.2 - 3.4m
NHVariablebr s

Table 1: Representative ¹H NMR Data for the this compound Moiety. (Data are estimations based on derivatives)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is significantly influenced by the fluorine atoms. The C3 carbon signal is split into a triplet due to one-bond C-F coupling, and the adjacent carbons (C2 and C4) also exhibit splitting, though to a lesser extent, due to two-bond C-F coupling.

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C2~48.0tJCF ≈ 29.4
C3~118.2tJCF ≈ 246.9
C4~42.6tJCF ≈ 24.2
C5~22.0s
C6~49.3s

Table 2: Representative ¹³C NMR Data for a this compound Derivative. [1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds. For this compound, a single signal is expected in the proton-decoupled spectrum, as the two fluorine atoms are chemically equivalent. In the proton-coupled spectrum, this signal will be split by the adjacent protons on C2 and C4.

NucleusChemical Shift (δ, ppm)Multiplicity
CF2~ -100 to -105m

Table 3: Representative ¹⁹F NMR Data for a this compound Derivative. [1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorptions for the N-H and C-H stretching vibrations, as well as strong absorptions corresponding to the C-F bonds.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, broad
C-H Stretch2850 - 3000Medium to strong
C-F Stretch1000 - 1200Strong

Table 4: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 121.13.

Fragmentm/zInterpretation
[C₅H₉F₂N]⁺121.13Molecular Ion
[M-H]⁺120.12Loss of a hydrogen atom
[M-F]⁺102.12Loss of a fluorine atom
[M-HF]⁺101.12Loss of hydrogen fluoride

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

Experimental Protocols

The following sections detail typical experimental procedures for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

G cluster_0 NMR Sample Preparation and Data Acquisition prep Sample Preparation: - Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.7 mL of deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). - Add an internal standard (e.g., TMS or a fluorinated reference for ¹⁹F NMR). - Transfer to a 5 mm NMR tube. acq Data Acquisition: - Acquire spectra on a 400 MHz or higher field NMR spectrometer. - For ¹H and ¹³C NMR, reference to TMS. - For ¹⁹F NMR, reference to an external or internal fluorine standard (e.g., CFCl₃). prep->acq Load Sample proc Data Processing: - Apply Fourier transformation. - Phase and baseline correct the spectra. - Integrate signals and determine coupling constants. acq->proc Process FID

Figure 2: General workflow for NMR analysis.
IR Spectroscopy Protocol

For IR analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed for solid samples.

  • Sample Preparation : A small amount of the solid this compound hydrochloride is placed directly on the ATR crystal.

  • Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Mass Spectrometry Protocol

Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods for the mass analysis of piperidine derivatives.

G cluster_0 Mass Spectrometry Workflow sample_prep Sample Preparation: - Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile). injection Sample Introduction: - Inject the solution into the mass spectrometer (e.g., via direct infusion or after LC separation). sample_prep->injection ionization Ionization: - Ionize the sample using ESI or EI. injection->ionization analysis Mass Analysis: - Separate the ions based on their mass-to-charge ratio in the mass analyzer. ionization->analysis detection Detection: - Detect the ions to generate the mass spectrum. analysis->detection

Figure 3: A typical workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols should serve as a valuable resource for researchers utilizing this important building block in their synthetic and drug discovery endeavors.

References

synthesis and characterization of novel 3,3-Difluoropiperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel 3,3-Difluoropiperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

The this compound moiety is a valuable building block in medicinal chemistry, recognized for its ability to enhance the pharmacological properties of drug candidates. The introduction of the gem-difluoro group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound analogs, offering detailed experimental protocols, structured data presentation, and visual diagrams of synthetic pathways.

Synthesis of 4-Substituted this compound Analogs

A prevalent strategy for the synthesis of 4-substituted 3,3-difluoropiperidines involves a multi-step sequence starting from a 1,4-addition reaction. This approach has been successfully applied to generate a variety of analogs, including those with alkoxymethyl and aryloxymethyl substituents at the 4-position.

General Synthetic Workflow

The synthesis commences with the 1,4-addition of ethyl bromodifluoroacetate to a substituted acrylonitrile, catalyzed by copper powder. The resulting product then undergoes a series of transformations including borane reduction of the cyano group, lactamization, and subsequent reduction of the lactam to yield the desired 4-substituted this compound.

G cluster_synthesis Synthesis of 4-Substituted 3,3-Difluoropiperidines start 3-Substituted Acrylonitrile + Ethyl Bromodifluoroacetate step1 1,4-Addition (Cu powder) start->step1 intermediate1 Adduct step1->intermediate1 step2 Borane Reduction of Cyano Group intermediate1->step2 intermediate2 Amino Ester step2->intermediate2 step3 Lactamization intermediate2->step3 intermediate3 Difluorovalerolactam step3->intermediate3 step4 Lactam Reduction intermediate3->step4 product 4-Substituted this compound step4->product

Caption: General synthetic scheme for 4-substituted 3,3-difluoropiperidines.

Detailed Experimental Protocol: Synthesis of 4-Alkoxymethyl- and 4-Aryloxymethyl-3,3-difluoropiperidines[1]

Step 1: 1,4-Addition

  • To a stirred suspension of copper powder in DMSO, a solution of 3-substituted acrylonitrile and ethyl bromodifluoroacetate is added dropwise.

  • The reaction mixture is stirred at room temperature for a specified period.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the crude adduct, which is purified by column chromatography.

Step 2: Borane Reduction

  • The purified adduct is dissolved in an appropriate solvent (e.g., THF) and cooled to 0 °C.

  • A solution of borane-dimethyl sulfide complex in THF is added dropwise.

  • The reaction is stirred at room temperature and then refluxed.

  • After cooling, the reaction is quenched by the slow addition of methanol, followed by hydrochloric acid.

  • The mixture is then basified and extracted. The combined organic extracts are dried and concentrated.

Step 3: Lactamization

  • The crude amino ester from the previous step is heated, leading to cyclization and the formation of the corresponding 5,5-difluorovalerolactam.

Step 4: Lactam Reduction

  • The difluorovalerolactam is dissolved in a suitable solvent like THF and a reducing agent (e.g., LiAlH₄) is added portion-wise at 0 °C.

  • The mixture is stirred at room temperature and then refluxed.

  • The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

  • The resulting solid is filtered off, and the filtrate is extracted, dried, and concentrated to afford the final 4-substituted this compound.

This methodology was also successfully applied to the synthesis of N-protected 3,3-difluoroisonipecotic acid and N-protected 3,3-difluoro-4,4-dihydroxypiperidine, highlighting its versatility as a building block in medicinal chemistry.[1]

Synthesis of this compound Ethers as Dopamine D4 Receptor Antagonists

Novel this compound ether analogs have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor (D4R).[2][3] The synthetic approach leverages commercially available starting materials and straightforward chemical transformations.

General Synthetic Workflow

The synthesis starts with commercially available N-Boc-protected 3,3-difluoro-5-(hydroxymethyl)piperidine. The hydroxyl group is first converted to a good leaving group, typically a mesylate, which is then displaced by a variety of phenols or heteroaryl alcohols to furnish the desired ether analogs.

G cluster_synthesis_d4 Synthesis of this compound Ether Analogs start tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate step1 Mesylation (Ms₂O, Et₃N, CH₂Cl₂) start->step1 intermediate1 Mesylated Intermediate step1->intermediate1 step2 Nucleophilic Substitution (Phenol/Heteroaryl alcohol) intermediate1->step2 product This compound Ether Analog step2->product

Caption: Synthetic route to this compound ether analogs.

Detailed Experimental Protocol[2]

Step 1: Mesylation

  • To a solution of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane, triethylamine is added, and the mixture is cooled to 0 °C.

  • Methanesulfonic anhydride is added portion-wise, and the reaction is stirred at 0 °C for 1 hour.

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude mesylate.

Step 2: Ether Formation

  • To a solution of the appropriate phenol or heteroaryl alcohol in a suitable solvent (e.g., DMF), a base such as sodium hydride is added at 0 °C.

  • The mixture is stirred for 30 minutes, and then a solution of the crude mesylate in the same solvent is added.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Characterization of this compound Analogs

The synthesized compounds are typically characterized using a combination of spectroscopic techniques and biological assays to confirm their structure and evaluate their activity.

Spectroscopic Characterization

Standard spectroscopic methods are employed to elucidate the structure of the synthesized analogs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure and stereochemistry of the molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the synthesized compounds.

Table 1: Representative Characterization Data for this compound Hydrochloride

PropertyValueSource
CAS Number496807-97-7[4]
Molecular FormulaC₅H₉F₂N · HCl[4]
Molecular Weight157.59 g/mol [4]
Melting Point243-247 °C[4]
AppearanceSolid[4]
InChIKeyLEHHIPIDKQVNEV-UHFFFAOYSA-N[4][5]
SMILESC1CC(CNC1)(F)F.Cl[5]
Biological Characterization

For analogs developed as potential therapeutic agents, biological characterization is crucial. For the this compound ether analogs targeting the D4 receptor, this involves determining their binding affinity.

Table 2: Biological Activity of Selected this compound Ether Analogs as D4 Receptor Antagonists[2][3]

CompoundR GroupKᵢ (nM)cLogPCNS MPO Score
7a 4-Fluorophenyl140 - 320> 5.00< 4.0
7b 3,4-Difluorophenyl140 - 320> 5.00< 4.0
7c 4-Fluoro-3-methylphenyl140 - 320> 5.00< 4.0
8b 3,4-Difluorophenyl5.5--
8c 3-Methylphenyl13--

Kᵢ values were determined by competitive inhibition of [³H]N-methylspiperone in membranes from HEK293 cells expressing hD4.[2][3] cLogP and CNS MPO (Multi-Parameter Optimization) scores were calculated to assess the drug-like properties of the compounds.[2][3]

The data indicates that while initial compounds showed modest D4R binding and poor drug-like properties, further optimization of the phenoxy group led to analogs with significantly improved potency.[3]

Conclusion

The synthesis of novel this compound analogs represents a promising avenue for the development of new therapeutic agents. The synthetic routes outlined in this guide are versatile and allow for the generation of a diverse range of substituted piperidines. Comprehensive characterization, including detailed spectroscopic analysis and biological evaluation, is essential to confirm the identity and activity of these novel compounds, paving the way for their advancement in drug discovery programs. The this compound scaffold continues to be a privileged motif in medicinal chemistry, offering a powerful tool to modulate the properties of bioactive molecules.[6]

References

The Ascendant Role of 3,3-Difluoropiperidine Derivatives in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among fluorinated motifs, the 3,3-difluoropiperidine moiety has emerged as a privileged structure, imparting favorable characteristics such as enhanced metabolic stability, altered basicity (pKa), and improved cell permeability. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their roles as antagonists for the Dopamine D4, Neurokinin 1, and C-C Chemokine Receptor 2, and their potential in other therapeutic areas.

Core Biological Activities and Therapeutic Potential

The this compound scaffold has been successfully integrated into a variety of ligands targeting G-protein coupled receptors (GPCRs) and enzymes, demonstrating its versatility in drug design.

Dopamine D4 Receptor (D4R) Antagonism

Derivatives of this compound have been investigated as potent and selective antagonists of the Dopamine D4 receptor (D4R).[1][2] The D4 receptor, a Gαi/o-coupled GPCR, is a key target in the central nervous system (CNS) implicated in neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).[1][3][4] The gem-difluoro substitution at the 3-position of the piperidine ring can influence the pKa of the piperidine nitrogen, which may impact receptor binding and selectivity.[1]

Neurokinin 1 Receptor (NK1R) Antagonism

The this compound moiety has been incorporated into antagonists of the Neurokinin 1 receptor (NK1R), a GPCR that binds the neuropeptide Substance P.[5] NK1R antagonists have therapeutic applications in the prevention of chemotherapy-induced nausea and vomiting, as well as potential in treating depression and pain.[5][6][7] The conformational constraints and electronic effects imparted by the difluorinated ring can contribute to high-affinity binding to the NK1R.

C-C Chemokine Receptor 2 (CCR2) Antagonism

This compound derivatives have also been explored as antagonists of the C-C Chemokine Receptor 2 (CCR2). CCR2 and its ligand, CCL2, play a crucial role in the inflammatory cascade by mediating the migration of monocytes and macrophages to sites of inflammation.[8][9][10][11] Consequently, CCR2 antagonists are being investigated for the treatment of various inflammatory and autoimmune diseases.[4]

Emerging Therapeutic Areas

Beyond these primary targets, the this compound scaffold is being explored in other therapeutic contexts:

  • BACE1 Inhibition: There is growing interest in developing this compound-containing molecules as inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.[12][13][14][15][16]

  • Anticancer Activity: The unique properties of these derivatives are being leveraged in the design of novel anticancer agents.[17][18]

  • Antiviral Potential: Preliminary studies suggest that certain this compound derivatives may possess antiviral activity.[19][20]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative this compound derivatives across different biological targets.

Table 1: Dopamine D4 Receptor (D4R) Antagonist Activity [1][2]

Compound IDD4R Kᵢ (nM)cLogPLipECNS MPO Score
7a 3205.372.83.0
7b 1405.563.22.8
7c 2105.513.02.9
7d 11805.371.63.0

Table 2: In Vitro DMPK Properties of D4R Antagonists [1]

Compound IDMicrosomal Stability (% remaining at 60 min)Plasma Protein Binding (%)
14a <1>99

Table 3: Neurokinin 1 Receptor (NK1R) Antagonist Activity [21]

Compound IDHuman NK1R Kᵢ (nM)Human NK2R Kᵢ (μM)Human NK3R Kᵢ (μM)
EUC-001 0.5753.417

Table 4: CCR2 Antagonist Activity [7]

Compound IDTargetActivityValue
MK-0617 VLA-4PotencyHighly Potent
Apelin Receptor Agonist Apelin ReceptorEC₅₀6.5 nM (improved from 162 nM)

Detailed Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound to its target receptor.

General Protocol for Competitive Radioligand Binding Assay (D4R, NK1R, CCR2):

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293-hD4R, CHO-hNK1R, U2OS-CCR2).

    • Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.[6]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.[22]

    • Determine the protein concentration of the membrane preparation (e.g., BCA assay).[23]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a specific radiolabeled ligand (e.g., [³H]N-methylspiperone for D4R, [³H]-SP for NK1R, [¹²⁵I]CCL2 for CCR2), and varying concentrations of the unlabeled test compound.[1][2][6][22]

    • For total binding, omit the test compound.

    • For non-specific binding, include a high concentration of a known unlabeled ligand.[24]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[22][23]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[22]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[24]

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[22]

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.[24]

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.[24]

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[22]

In Vitro DMPK Assays

Objective: To assess the drug-like properties of the compounds, such as metabolic stability and plasma protein binding.

Protocol for Microsomal Stability Assay: [1][25]

  • Incubation:

    • Incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., human or rat) and NADPH in a phosphate buffer at 37°C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Protocol for Plasma Protein Binding Assay (Equilibrium Dialysis): [1][26][27]

  • Apparatus Setup:

    • Use a 96-well equilibrium dialysis apparatus with a semi-permeable membrane.

  • Dialysis:

    • Add the test compound to plasma on one side of the membrane and buffer on the other side.

    • Incubate at 37°C with shaking until equilibrium is reached.

  • Analysis:

    • Measure the concentration of the test compound in the plasma and buffer compartments by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer to the concentration in the plasma.

    • The percentage of protein binding is calculated as (1 - fu) * 100.

Visualizing Molecular Interactions and Processes

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling cascades associated with the primary biological targets of this compound derivatives.

D4R_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gαi/o D4R->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Dopamine D4 receptor signaling pathway and its inhibition.

NK1R_Signaling SubstanceP Substance P NK1R Neurokinin 1 Receptor SubstanceP->NK1R G_protein Gαq/11 NK1R->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->NK1R PLC Phospholipase C G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Neuronal Excitation, Inflammation Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin 1 receptor signaling cascade and its blockade.

CCR2_Signaling CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 G_protein Gαi CCR2->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->CCR2 PI3K PI3K G_protein->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration & Inflammation Akt->Cell_Migration

Caption: CCR2 signaling pathway involved in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a this compound derivative as a receptor antagonist.

Experimental_Workflow start Compound Synthesis binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux, cAMP) binding_assay->functional_assay dmpk_assays In Vitro DMPK Assays (Microsomal Stability, PPB) functional_assay->dmpk_assays data_analysis Data Analysis and SAR Studies dmpk_assays->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: In vitro characterization workflow for receptor antagonists.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable component in the design of potent and selective ligands for a range of biological targets. Its ability to fine-tune physicochemical properties makes it an attractive building block for developing drug candidates with improved pharmacokinetic profiles. While significant progress has been made in the areas of D4R, NK1R, and CCR2 antagonism, the full potential of this moiety in other therapeutic areas, such as neurodegenerative diseases, oncology, and infectious diseases, is still being uncovered. Future research should focus on expanding the structure-activity relationship studies for these emerging targets, conducting in vivo efficacy studies to validate the in vitro findings, and further exploring the impact of the gem-difluoro substitution on drug-target interactions through advanced computational and structural biology techniques.

References

The Discovery and Synthesis of Fluorinated Piperidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, gracing numerous approved drugs with its favorable physicochemical and pharmacokinetic properties. The strategic incorporation of fluorine into this privileged structure has emerged as a powerful tool in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety. This technical guide provides a comprehensive literature review on the discovery and synthesis of fluorinated piperidines, offering researchers, scientists, and drug development professionals an in-depth understanding of the core methodologies, quantitative data, and key strategic considerations in this rapidly evolving field.

The introduction of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[1][2][3][4][5] Fluorination typically lowers the basicity of the piperidine nitrogen, a property that can be leveraged to mitigate off-target effects, such as hERG channel affinity.[6][7] Furthermore, the C-F bond can block sites of metabolism, enhancing drug half-life, and the unique stereoelectronic properties of fluorine can lock the piperidine ring into a specific conformation, potentially increasing binding affinity to the biological target.[1][4][8]

This guide will delve into the primary synthetic strategies for accessing these valuable building blocks, present key quantitative data in a structured format, provide detailed experimental protocols for seminal reactions, and visualize complex synthetic pathways.

Key Synthetic Strategies for Fluorinated Piperidines

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the fluorination of a pre-existing piperidine core and the construction of the piperidine ring from a fluorinated precursor. Within these categories, several powerful methods have been developed.

Hydrogenation of Fluoropyridines

One of the most direct and widely used methods for the synthesis of fluorinated piperidines is the hydrogenation of readily available fluoropyridines. This approach benefits from the commercial availability of a wide range of substituted fluoropyridines. However, challenges such as hydrodefluorination and control of stereoselectivity must be addressed.

Recent advancements have focused on the development of robust catalytic systems to overcome these limitations. Palladium- and rhodium-based catalysts have shown significant promise in achieving high yields and diastereoselectivity.[6][9][10][11][12]

Table 1: Selected Examples of Hydrogenation of Fluoropyridines

EntrySubstrateCatalystConditionsProductYield (%)d.r.Reference
13-Fluoropyridine5 mol % [Rh(cod)Cl]₂ / 15 mol % L*H₂(50 bar), HBpin, THF, 4Å MS, 80 °C, 24 hcis-3-Fluoropiperidine85>20:1[12]
22-Fluoro-5-methylpyridine5 mol % Pd/CH₂(50 bar), MeOH, rt, 16 hcis-2-Fluoro-5-methylpiperidine92>20:1[9]
33-Fluoro-4-phenylpyridine5 mol % Pd(OH)₂/CH₂(50 bar), MeOH, rt, 16 hcis-3-Fluoro-4-phenylpiperidine88>20:1[6]

L = a specific phosphine ligand

Experimental Protocol: Diastereoselective Hydrogenation of 3-Fluoropyridine [12]

To a flame-dried Schlenk tube under an argon atmosphere were added [Rh(cod)Cl]₂ (12.3 mg, 0.025 mmol, 5 mol %), the desired phosphine ligand (0.075 mmol, 15 mol %), and activated 4Å molecular sieves (100 mg). Anhydrous THF (2.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. 3-Fluoropyridine (48.5 mg, 0.5 mmol, 1.0 equiv) and pinacolborane (144 μL, 1.0 mmol, 2.0 equiv) were then added. The Schlenk tube was placed in an autoclave, which was purged with hydrogen gas three times. The pressure was then set to 50 bar of hydrogen, and the reaction mixture was stirred at 80 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the reaction mixture was filtered through a pad of Celite, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford cis-3-fluoropiperidine.

Diagram 1: General Workflow for Hydrogenation of Fluoropyridines

G cluster_prep Catalyst and Substrate Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification catalyst Rh/Pd Catalyst + Ligand autoclave Autoclave catalyst->autoclave 1. Add to Autoclave substrate Fluoropyridine substrate->autoclave reagents Solvent, Additives (e.g., HBpin) reagents->autoclave filtration Filtration autoclave->filtration 2. H2 (pressure), Heat purification Chromatography filtration->purification 3. Filter product Fluorinated Piperidine purification->product 4. Purify

Caption: Workflow for fluoropyridine hydrogenation.

Electrophilic and Nucleophilic Fluorination of Piperidine Precursors

Direct fluorination of a pre-formed piperidine ring or its precursors offers a powerful alternative to hydrogenation. These methods can be broadly classified into electrophilic and nucleophilic approaches.

Electrophilic Fluorination: Reagents such as Selectfluor® are commonly used to introduce fluorine onto electron-rich piperidine precursors like enamines or enolates.[13]

Nucleophilic Fluorination: This strategy involves the displacement of a leaving group with a fluoride source. A notable example is the use of hypervalent iodine reagents activated by a Lewis acid like BF₃ to promote fluorocyclization of unsaturated amine precursors, yielding 3-fluoropiperidines.[14][15][16][17][18]

Table 2: Synthesis of 3-Fluoropiperidines via Fluorocyclization

EntrySubstrateReagentConditionsProductYield (%)d.r.Reference
1N-Tosyl-pent-4-en-1-aminePhI(OAc)₂/BF₃·OEt₂CH₂Cl₂, rt, 2 hN-Tosyl-3-fluoropiperidine78-[14]
2N-Tosyl-hex-5-en-1-aminePhI(OPiv)₂/BF₃·OEt₂CH₂Cl₂, 0 °C to rt, 4 hN-Tosyl-4-fluoro-2-methylpiperidine653:1[15]

Experimental Protocol: Fluorocyclization using a Hypervalent Iodine Reagent [14]

To a solution of N-tosyl-pent-4-en-1-amine (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature was added PhI(OAc)₂ (1.2 mmol). The mixture was stirred for 10 minutes, followed by the dropwise addition of BF₃·OEt₂ (2.0 mmol). The reaction was stirred at room temperature for 2 hours, after which it was quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with dichloromethane (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford N-tosyl-3-fluoropiperidine.

Diagram 2: Proposed Mechanism for Fluorocyclization

G substrate Alkene Precursor intermediate1 Iodonium Ion Intermediate substrate->intermediate1 PhI(OAc)2 / BF3 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 3-Fluoropiperidine intermediate2->product Fluoride Attack

Caption: Mechanism of hypervalent iodine-mediated fluorocyclization.

Enantioselective Synthesis

The development of enantioselective methods for the synthesis of fluorinated piperidines is of paramount importance for their application in drug discovery. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereocontrol.[19][20][21][22]

Organocatalysis: Chiral amines, phosphoric acids, and other small organic molecules can catalyze the enantioselective formation of C-F and C-C bonds in the synthesis of fluorinated piperidines.

Biocatalysis: Enzymes, such as ketoreductases and transaminases, offer a highly selective and environmentally friendly approach to the synthesis of chiral fluorinated piperidines.

Table 3: Enantioselective Synthesis of Fluorinated Piperidines

EntryReaction TypeCatalystSubstrateProductYield (%)ee (%)Reference
1Asymmetric FluorinationChiral AmineCyclohexanone(R)-2-Fluorocyclohexanone9599[20]
2Biocatalytic ReductionKetoreductase1-Boc-3-fluoro-4-piperidone(3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine>99>99[22]

Physicochemical Properties of Fluorinated Piperidines

The introduction of fluorine has a predictable and tunable effect on the physicochemical properties of piperidines. Understanding these effects is crucial for rational drug design.

Table 4: pKa and LogP Data for Selected Fluorinated Piperidines

CompoundpKalogPReference
Piperidine11.121.1[2]
3-Fluoropiperidine9.780.85[1]
4-Fluoropiperidine10.200.92[2]
3,3-Difluoropiperidine8.351.05[1]

As shown in the table, fluorination generally leads to a decrease in pKa, with the effect being more pronounced with increasing fluorine substitution and proximity to the nitrogen atom. The impact on lipophilicity (logP) is more nuanced and depends on the overall molecular context.

Conclusion

The discovery and development of synthetic methodologies for fluorinated piperidines have significantly expanded the toolbox of medicinal chemists. The ability to strategically incorporate fluorine allows for the precise modulation of key drug-like properties, leading to the design of safer and more effective therapeutics. The methods outlined in this guide, from robust hydrogenation protocols to elegant enantioselective transformations, provide a solid foundation for the synthesis of a diverse range of fluorinated piperidine building blocks. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will the importance of these versatile scaffolds in the future of drug discovery.

References

An In-depth Technical Guide to the Initial Toxicity Screening of 3,3-Difluoropiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3,3-Difluoropiperidine in Modern Drug Discovery

The piperidine ring is a foundational heterocyclic subunit, frequently appearing in FDA-approved pharmaceuticals.[1] Strategic modifications to this scaffold are a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties. The introduction of gem-difluoro groups, as seen in the this compound scaffold, is a modern strategy to modulate these characteristics.[2] Fluorine's high electronegativity and small atomic radius can alter a molecule's pKa, membrane permeability, metabolic stability, and bioavailability.[1][3] For instance, the presence of a this compound moiety has been shown to significantly improve the potency of an apelin receptor agonist and enhance the selectivity of compounds targeting estrogen-positive breast cancer.[2]

However, as with any novel chemical entity, a thorough and early assessment of potential toxicity is paramount. Toxicity is a leading cause of compound attrition during drug development, with approximately 30% of failures in clinical trials attributed to unmanageable toxicity.[4][5] Early-stage in vitro and, subsequently, in vivo toxicological screening allows researchers to identify and deprioritize problematic compounds, focusing resources on candidates with the most promising safety profiles.[4][5]

This guide provides a technical overview of the essential assays for the initial toxicity screening of this compound scaffolds, focusing on cytotoxicity, genotoxicity, and hepatotoxicity. It offers detailed experimental protocols and frameworks for data interpretation to aid researchers in making informed decisions during the early phases of drug discovery.

A Tiered Approach to Toxicity Screening

An effective initial toxicity assessment follows a logical, tiered progression. The process begins with high-throughput in vitro assays to evaluate fundamental cellular toxicities and concludes with more complex in vivo models for promising candidates.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Screening Cytotoxicity Cytotoxicity Assessment (e.g., MTT Assay) Decision1 Assess Risk Prioritize/Deprioritize Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assessment (e.g., Ames Test) Genotoxicity->Decision1 Hepatotoxicity_vitro In Vitro Hepatotoxicity (e.g., HepG2 Cells) Hepatotoxicity_vitro->Decision1 Acute_Toxicity Acute Systemic Toxicity (Rodent Model) Hepatotoxicity_vivo In Vivo Hepatotoxicity (Follow-up) Acute_Toxicity->Hepatotoxicity_vivo Decision2 Lead Candidate Selection Hepatotoxicity_vivo->Decision2 Scaffold This compound Scaffold/Derivative Scaffold->Cytotoxicity Test Compound Scaffold->Genotoxicity Scaffold->Hepatotoxicity_vitro Decision1->Acute_Toxicity Promising Candidate

Caption: A tiered workflow for initial toxicity screening of novel compounds.

Tier 1: Foundational In Vitro Toxicity Assays

In vitro toxicology assays are the first line of defense in safety screening, offering rapid, cost-effective, and high-throughput evaluation while reducing the use of laboratory animals.[6][7]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity.[8] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9] In this assay, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial enzymes in living cells to form an insoluble purple formazan product. The quantity of formazan is determined by measuring the absorbance, typically near 570 nm.[9]

The following protocol is a synthesized guideline for performing the MTT assay with adherent cells.

StepActionDetailed Instructions
1 Cell Plating Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells/well) in a final volume of 100 µL per well.[9][10] Include control wells with medium only for background subtraction.[9]
2 Incubation Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.[11]
3 Compound Treatment Prepare serial dilutions of the this compound test compound. Remove the old medium from the wells and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control.
4 Exposure Incubate the cells with the test compound for a desired period (e.g., 24, 48, or 72 hours).[9]
5 MTT Addition Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.45-0.5 mg/mL.[9]
6 Formazan Formation Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[10] The incubation time may need optimization for different cell types.[10]
7 Solubilization Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., SDS/HCl or DMSO) to each well to dissolve the formazan crystals.[8][11]
8 Absorbance Reading Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
9 Data Analysis Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12] It uses several strains of Salmonella typhimurium or Escherichia coli with pre-existing mutations in the operon responsible for histidine or tryptophan synthesis, respectively.[12] These auxotrophic bacteria cannot grow on a medium lacking the specific amino acid. The test measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies.[12][13]

This protocol outlines the general steps for a standard Ames test.

StepActionDetailed Instructions
1 Strain Preparation Grow overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA102) in a nutrient broth.[14][15]
2 Metabolic Activation The test is performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that simulates mammalian metabolism.[13][15] This is crucial as some chemicals only become mutagenic after being metabolized.
3 Test Mixture In a sterile tube, combine the following: 100 µL of the bacterial culture, 100 µL of the test compound at a specific concentration, and 500 µL of either the S9 mix or a sodium phosphate buffer (for the non-activation condition).[14][15]
4 Top Agar Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the test mixture. The trace histidine allows for a few rounds of cell division, which is necessary for the mutation to be expressed.[16]
5 Plating Quickly vortex the tube and pour the mixture onto a minimal glucose agar plate.[14] The top agar solidifies, trapping the bacteria and the test compound.
6 Controls Prepare negative (vehicle) and positive controls for each bacterial strain, both with and without S9 mix.[14] For example, 2-anthramine is a common positive control in the presence of S9, while sodium azide can be used without S9.[14]
7 Incubation Incubate the plates at 37°C for 48-72 hours.[12]
8 Colony Counting Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control plate indicates a mutagenic effect.[12]

Table of Commonly Used S. typhimurium Strains in the Ames Test

StrainMutation Type DetectedKey Genetic Features
TA98 Frameshift mutagenshisD3052, rfa, uvrB, pKM101 plasmid (R-factor)[14]
TA100 Base-pair substitution mutagenshisG46, rfa, uvrB, pKM101 plasmid (R-factor)[14]
TA102 Oxidative and cross-linking mutagenshisG428, rfa, pAQ1 plasmid[14][15]
In Vitro Hepatotoxicity Assessment

The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury (DILI), a major cause of acute liver failure and drug withdrawal.[17][18] Early in vitro screening for hepatotoxicity is therefore critical.

Commonly used models include immortalized liver cancer cell lines like HepG2 and HepaRG, or more physiologically relevant primary human hepatocytes (PHHs).[17] Assays in these cells can measure endpoints such as cytotoxicity (as described above), changes in liver enzyme levels (e.g., Alanine Aminotransferase - ALT, Aspartate Aminotransferase - AST), oxidative stress, and mitochondrial dysfunction.[4][18]

G cluster_stress Cellular Stress Response cluster_outcome Cellular Outcome Parent Parent Compound (this compound Derivative) Metabolism Phase I/II Metabolism (in Hepatocyte) Parent->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite Mitochondria Mitochondrial Dysfunction ReactiveMetabolite->Mitochondria Covalent Binding, Inhibition OxidativeStress Oxidative Stress (ROS Generation) ReactiveMetabolite->OxidativeStress Mitochondria->OxidativeStress Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome C Release Necrosis Necrosis Mitochondria->Necrosis ATP Depletion OxidativeStress->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath Necrosis->CellDeath

Caption: A simplified pathway of drug-induced liver injury (DILI).

Tier 2: Preliminary In Vivo Toxicity Assessment

Compounds that demonstrate a clean profile in in vitro assays may be advanced to preliminary in vivo studies. These studies are essential for understanding a compound's effects within a complex biological system.[17]

Acute Systemic Toxicity

Acute toxicity studies in animals (typically rodents) are performed to determine the effects of a single, high dose of a substance.[19] These studies help identify a maximum tolerated dose (MTD) and observe any overt signs of toxicity. The "Up-and-Down Procedure" (UDP) is a modern approach that minimizes the number of animals required while still providing a statistically sound estimate of the LD50 (the dose lethal to 50% of the test population).[19] Animals are dosed sequentially, and the outcome for one animal determines the dose for the next.[19]

In Vivo Hepatotoxicity Models

For compounds with a high potential for liver exposure, specific in vivo hepatotoxicity models may be employed. These often involve administering the test compound to rodents and then monitoring for signs of liver damage.[20] Key endpoints include:

  • Serum Biochemistry: Measuring levels of liver enzymes such as ALT and AST. Elevated levels are indicative of hepatocyte damage.[18]

  • Histopathology: Microscopic examination of liver tissue to identify cellular changes like necrosis, inflammation, or cholestasis.[18]

Common chemical inducers like D-galactosamine/lipopolysaccharide (D-GalN/LPS) or acetaminophen can be used as positive controls or to study potential hepatoprotective effects of a new compound.[21][22]

Conclusion and Future Directions

The initial toxicity screening of this compound scaffolds is a critical step in harnessing their therapeutic potential while ensuring patient safety. A systematic, tiered approach, beginning with robust in vitro assays for cytotoxicity, genotoxicity, and hepatotoxicity, provides the necessary data to triage compounds effectively. The detailed protocols and frameworks presented in this guide offer a foundational strategy for researchers. As new technologies emerge, such as advanced 3D cell models (organoids) and high-content imaging, the predictive power of early toxicity testing will continue to improve, further streamlining the path from chemical scaffold to life-saving therapeutic.[5]

References

3,3-Difluoropiperidine: A Versatile Fragment in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the 3,3-difluoropiperidine scaffold has emerged as a valuable fragment in early-stage drug discovery. This guide provides a comprehensive overview of the synthesis, key properties, and applications of this compound, offering insights for its effective deployment in drug design and development programs.

Introduction to the this compound Fragment

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in a multitude of approved drugs.[1] The introduction of a gem-difluoro group at the 3-position of the piperidine ring imparts a unique set of physicochemical properties that can favorably modulate a compound's biological activity, metabolic stability, and pharmacokinetics.[2] The this compound moiety serves as a bioisosteric replacement for other functionalities, offering a strategic tool for lead optimization and the development of novel chemical entities.

Physicochemical Properties and Conformational Profile

The presence of the two fluorine atoms on the piperidine ring significantly influences its electronic and conformational properties. The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be advantageous in modulating interactions with biological targets and improving properties such as cell permeability.[3][4]

Key Physicochemical Properties:

PropertyThis compoundPiperidine
Molecular Weight121.13 g/mol [1]85.15 g/mol
pKa (basic)~7.4[1]~11.2
ConformationPredominantly chair conformation with a preference for axial fluorine orientation in certain environments.[5]Chair conformation

Computational and experimental studies have shown that fluorinated piperidines exhibit a notable preference for the axial orientation of the fluorine atom, a phenomenon influenced by charge-dipole interactions and hyperconjugation.[5] This conformational rigidity can be exploited to pre-organize ligands for optimal binding to their biological targets.

Synthesis of the this compound Core

Several synthetic strategies have been developed for the preparation of this compound and its derivatives. A common and effective method involves the deoxofluorination of a corresponding 3-piperidone precursor.

General Synthesis Workflow

G start N-Protected-3-piperidone reagent Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) start->reagent Reaction intermediate N-Protected-3,3-difluoropiperidine reagent->intermediate Fluorination deprotection Deprotection intermediate->deprotection Purification final This compound deprotection->final Final Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidine

This protocol describes the synthesis of N-Boc-3,3-difluoropiperidine from N-Boc-3-piperidone using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Materials:

  • N-Boc-3-piperidone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DAST (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3,3-difluoropiperidine.

Applications in Early Drug Discovery: Case Studies

The this compound fragment has been successfully incorporated into a variety of drug candidates across different target classes, demonstrating its versatility in medicinal chemistry.

Dopamine D4 Receptor Antagonists

A notable application of the this compound scaffold is in the development of antagonists for the dopamine D4 (D4) receptor, a G protein-coupled receptor (GPCR) implicated in various central nervous system (CNS) disorders.

Signaling Pathway of Dopamine D4 Receptor Antagonism

G dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r Activates antagonist This compound Antagonist antagonist->d4r Blocks gi Gαi Protein d4r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates

Caption: Simplified signaling pathway of Dopamine D4 receptor antagonism.

Structure-activity relationship (SAR) studies on a series of this compound-containing ethers have provided valuable insights into their potential as D4 receptor antagonists.[3][4]

Table 1: SAR Data of this compound Analogs as Dopamine D4 Receptor Antagonists [3][4]

CompoundR GroupD4 Ki (nM)cLogPLipECNS MPO
7a p-fluoro-phenyl1405.123.23.0
7b 3,4-difluoro-phenyl3205.252.72.8
7c 4-fluoro-3-methyl-phenyl2105.512.72.6
7d 3-fluoro-phenyl>10,0005.12-3.0
7e 4-methyl-phenyl>10,0005.43-2.7

*Data extracted from J. Med. Chem. 2023, 66, 15, 10571–10584.[3][4] cLogP, LipE (Lipophilic Efficiency), and CNS MPO (Central Nervous System Multiparameter Optimization) scores were calculated.

The data indicates that substitutions on the phenyl ether ring significantly impact the binding affinity for the D4 receptor. While some analogs show modest potency, the incorporation of the this compound moiety provides a valuable starting point for further optimization.

Apelin Receptor Agonists

The this compound fragment has also been utilized to enhance the potency of small molecule agonists for the apelin receptor, another GPCR with therapeutic potential in cardiovascular diseases. Introduction of the this compound moiety into a lead compound resulted in a significant improvement in potency, with the EC₅₀ value decreasing from 162 nM to 6.5 nM.[6]

Experimental Workflow: High-Throughput Screening

The identification of hits containing the this compound fragment often begins with high-throughput screening (HTS) of compound libraries.

G cluster_0 Assay Development cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Hit-to-Lead assay_dev Assay Design & Optimization compound_library Compound Library (including 3,3-difluoropiperidines) hts High-Throughput Screening compound_library->hts primary_hits Primary Hits hts->primary_hits dose_response Dose-Response Confirmation primary_hits->dose_response selectivity Selectivity & Orthogonal Assays dose_response->selectivity confirmed_hits Confirmed Hits selectivity->confirmed_hits sar Structure-Activity Relationship (SAR) confirmed_hits->sar lead_candidates Lead Candidates sar->lead_candidates

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

The this compound fragment offers a compelling set of properties for medicinal chemists engaged in early drug discovery. Its unique electronic and conformational features can lead to improved potency, selectivity, and pharmacokinetic profiles. The synthetic accessibility of this scaffold, coupled with its demonstrated success in modulating the activity of diverse biological targets, positions this compound as a valuable building block for the design of next-generation therapeutics. As our understanding of fluorine's role in drug-receptor interactions continues to grow, the strategic application of fragments like this compound will undoubtedly play an increasingly important role in the quest for novel and effective medicines.

References

The 3,3-Difluoropiperidine Motif: A Modern Tool in Modulating Drug Action and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune a molecule's pharmacological profile. Among the various fluorinated scaffolds, the 3,3-difluoropiperidine core has emerged as a particularly valuable motif. Its unique stereoelectronic properties can profoundly influence a compound's mechanism of action, potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the mechanism of action of compounds containing the this compound moiety, focusing on their interactions with key biological targets, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate their effects.

Core Principles: The Impact of Gem-Difluorination on the Piperidine Scaffold

The introduction of a gem-dinal difluoro group at the 3-position of the piperidine ring imparts several critical changes to its physicochemical properties, which in turn influence its biological activity. The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous, as it may reduce off-target effects at aminergic G protein-coupled receptors (GPCRs) and improve oral absorption.[1] Furthermore, the C-F bond can engage in favorable dipole-dipole interactions and hydrogen bonds, potentially enhancing binding affinity to target proteins. The 3,3-difluoro substitution also introduces a conformational bias in the piperidine ring, which can be exploited to optimize the spatial arrangement of pharmacophoric groups for improved target engagement.

Mechanism of Action at Key Biological Targets

The this compound moiety has been successfully incorporated into ligands for a variety of biological targets, demonstrating its versatility in drug design. This section will delve into the mechanism of action of these compounds at three distinct and important drug targets: the dopamine D4 receptor, the apelin receptor, and very late antigen-4 (VLA-4).

Dopamine D4 Receptor Antagonism

The dopamine D4 receptor, a member of the D2-like family of GPCRs, is a significant target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[2] Compounds containing the this compound core have been developed as potent and selective D4 receptor antagonists.[2][3]

Signaling Pathway:

Upon activation by its endogenous ligand dopamine, the D4 receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4] This signaling cascade also involves the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[5] Antagonists containing the this compound moiety block the binding of dopamine to the D4 receptor, thereby preventing the initiation of this downstream signaling cascade.

D4_Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates G_protein Gαi/o Protein D4R->G_protein Activates Antagonist This compound Antagonist Antagonist->D4R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Channels Ion Channels (GIRK, CaV) G_protein->Channels Modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Channels->Response

Dopamine D4 Receptor Signaling Pathway

Quantitative Data:

Structure-activity relationship (SAR) studies have been conducted on a series of this compound containing ethers as D4 receptor antagonists. The binding affinities (Ki) of these compounds were determined through competitive radioligand binding assays.

CompoundR GroupKi (nM)[2][3]cLogP[2][3]CNS MPO Score[2][3]
7a p-fluoro140>5.00<4.0
7b 3,4-difluoro320>5.00<4.0
7c 4-fluoro-3-methyl210>5.00<4.0
7d 3-fluorophenyl>1000--
7e 4-methylInactive--
8b 3,4-difluorophenyl5.5--
8c 3-methylphenyl13--
9j 4-cyanophenoxy1.7<3.1>5.0
9k 3,4-difluorophenoxy2.7->5.0

Experimental Protocol: Dopamine D4 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the affinity of a test compound for a receptor.

D4_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay HEK293 HEK293 cells expressing hD4R Homogenization Homogenization HEK293->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Cell Membranes Centrifugation->Membranes Incubation Incubation (Membranes + [3H]N-methylspiperone + Test Compound) Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (Ki calculation) Scintillation->Data_Analysis

Dopamine D4 Receptor Binding Assay Workflow
  • Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

  • Materials:

    • HEK293 cells stably expressing the human D4 receptor.[2][3]

    • Radioligand: [3H]N-methylspiperone.[2][3]

    • Test compounds (this compound derivatives).

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Membrane Preparation: Harvest HEK293 cells and homogenize in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

    • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]N-methylspiperone and varying concentrations of the test compound.

    • Incubation: Allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Apelin Receptor Agonism

The apelin receptor (APJ) is a GPCR that plays a crucial role in cardiovascular function, fluid homeostasis, and metabolism.[6] The incorporation of a this compound moiety has been shown to significantly improve the potency of apelin receptor agonists.[7]

Signaling Pathway:

The apelin receptor primarily couples to the Gαi protein.[6] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, apelin receptor activation stimulates the phosphatidylinositol 3-kinase (PI3K)/Akt and the extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and migration.

Apelin_Signaling Agonist This compound Agonist APJ Apelin Receptor (APJ) Agonist->APJ Activates G_protein Gαi Protein APJ->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates ERK ERK G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt Activates Response Cellular Response (e.g., Vasodilation, Cell Survival) Akt->Response ERK->Response

Apelin Receptor Signaling Pathway

Quantitative Data:

The introduction of a this compound building block has been reported to improve the potency of an apelin receptor agonist, decreasing the effective concentration (EC50) from 162 nM to 6.5 nM.[7]

Experimental Protocol: Apelin Receptor Functional Assay (Calcium Mobilization)

Functional assays are essential to determine whether a compound acts as an agonist or antagonist at a receptor. A common method for Gq-coupled or Gq-promiscuous receptors is to measure changes in intracellular calcium levels.

Apelin_Assay cluster_prep Cell Preparation cluster_assay Functional Assay CHO_cells CHO cells expressing APJ Dye_loading Loading with Calcium-sensitive dye CHO_cells->Dye_loading Loaded_cells Dye-loaded cells Dye_loading->Loaded_cells Compound_addition Addition of Test Compound Loaded_cells->Compound_addition Fluorescence_reading Measure Fluorescence Change Compound_addition->Fluorescence_reading Data_analysis Data Analysis (EC50 calculation) Fluorescence_reading->Data_analysis

Apelin Receptor Functional Assay Workflow
  • Objective: To determine the functional activity (agonism or antagonism) and potency (EC50 or IC50) of a test compound at the apelin receptor.

  • Materials:

    • CHO-K1 cells stably expressing the human apelin receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds.

    • Assay buffer.

    • Fluorometric imaging plate reader (FLIPR) or similar instrument.

  • Procedure:

    • Cell Culture and Plating: Culture the cells to an appropriate density and plate them in a 96- or 384-well plate.

    • Dye Loading: Incubate the cells with a calcium-sensitive dye, which will be taken up by the cells.

    • Compound Addition: Add varying concentrations of the test compound to the wells.

    • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a FLIPR. An increase in fluorescence indicates an increase in intracellular calcium, suggesting receptor activation.

    • Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Very Late Antigen-4 (VLA-4) Antagonism

VLA-4 is an integrin protein that plays a critical role in cell adhesion and is a key target for the treatment of inflammatory diseases such as multiple sclerosis and Crohn's disease.[8] Antagonists of VLA-4 can block the interaction between VLA-4 and its ligands, such as vascular cell adhesion molecule-1 (VCAM-1), thereby preventing the adhesion and migration of leukocytes to sites of inflammation.

Mechanism of Action:

VLA-4 antagonists containing a this compound moiety act by competitively inhibiting the binding of VLA-4 to VCAM-1. This blockade of the protein-protein interaction prevents the firm adhesion of leukocytes to the vascular endothelium, a critical step in their extravasation into inflamed tissues.

VLA4_Mechanism Leukocyte Leukocyte VLA4 VLA-4 VCAM1 VCAM-1 VLA4->VCAM1 Binds Adhesion Leukocyte Adhesion & Migration VLA4->Adhesion Endothelium Endothelial Cell VCAM1->Adhesion Antagonist This compound Antagonist Antagonist->VLA4 Blocks No_Adhesion Inhibition of Adhesion & Migration Antagonist->No_Adhesion

Mechanism of VLA-4 Antagonism

Quantitative Data:

Experimental Protocol: VLA-4 Adhesion Assay

A cell adhesion assay is used to measure the ability of a compound to inhibit the binding of cells expressing VLA-4 to a substrate coated with a VLA-4 ligand.

VLA4_Adhesion_Assay cluster_prep Preparation cluster_assay Adhesion Assay Plate_coating Coat plate with VCAM-1 Add_to_plate Add cells to VCAM-1 coated plate Plate_coating->Add_to_plate Cell_labeling Label VLA-4 expressing cells (e.g., with Calcein-AM) Cell_incubation Incubate labeled cells with test compound Cell_labeling->Cell_incubation Cell_incubation->Add_to_plate Incubate_adhere Incubate to allow adhesion Add_to_plate->Incubate_adhere Wash Wash to remove non-adherent cells Incubate_adhere->Wash Quantify Quantify adherent cells (fluorescence reading) Wash->Quantify Data_analysis Data Analysis (IC50 calculation) Quantify->Data_analysis

VLA-4 Adhesion Assay Workflow
  • Objective: To determine the potency (IC50) of a test compound in inhibiting VLA-4 mediated cell adhesion.

  • Materials:

    • VLA-4 expressing cells (e.g., Jurkat cells).

    • Recombinant VCAM-1.

    • Fluorescent cell stain (e.g., Calcein-AM).

    • Test compounds.

    • 96-well plates.

    • Fluorescence plate reader.

  • Procedure:

    • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 and block non-specific binding sites.

    • Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye.

    • Compound Incubation: Incubate the labeled cells with varying concentrations of the test compound.

    • Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate to allow for cell adhesion.

    • Washing: Gently wash the wells to remove non-adherent cells.

    • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

    • Data Analysis: Plot the percentage of cell adhesion against the compound concentration to determine the IC50 value.

Synthesis and ADME Properties

The synthesis of this compound containing compounds often involves the use of commercially available this compound hydrochloride as a starting material or the introduction of the difluoro group at a later stage of the synthesis.

General Synthetic Scheme:

A common synthetic route to N-aryl-3,3-difluoropiperidine derivatives involves the N-alkylation of this compound with a suitable aryl halide or a reductive amination with an aryl aldehyde.

Synthesis Start_mat1 This compound Reaction N-Alkylation or Reductive Amination Start_mat1->Reaction Start_mat2 Aryl-X (X=halide) or Aryl-CHO Start_mat2->Reaction Product N-Aryl-3,3-difluoropiperidine Reaction->Product

General Synthetic Approach

Impact on ADME Properties:

The incorporation of the this compound moiety can have a significant and often beneficial impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the 3-position of the piperidine ring less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to increased metabolic stability and a longer in vivo half-life.[1] However, in some cases, fluorination can lead to increased lipophilicity, which may result in more rapid degradation.[1]

  • Permeability and Oral Bioavailability: The reduced basicity of the piperidine nitrogen can lead to a higher proportion of the neutral species at physiological pH, which can improve membrane permeability and oral absorption.[1]

  • Plasma Protein Binding: The effect on plasma protein binding is variable and depends on the overall properties of the molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of a compound is typically assessed by incubating it with liver microsomes and measuring the rate of its disappearance over time.

ADME_Assay cluster_prep Assay Setup cluster_assay Metabolic Stability Assay Microsomes Liver Microsomes Incubation_mix Incubation Mixture Microsomes->Incubation_mix Compound Test Compound Compound->Incubation_mix NADPH NADPH (cofactor) NADPH->Incubation_mix Incubation Incubate at 37°C Incubation_mix->Incubation Sampling Take aliquots at different time points Incubation->Sampling Quenching Quench reaction Sampling->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_analysis Data Analysis (t1/2 calculation) LC_MS->Data_analysis

In Vitro Metabolic Stability Assay Workflow
  • Objective: To determine the in vitro metabolic stability (half-life, t1/2) of a test compound.

  • Materials:

    • Human or other species liver microsomes.

    • Test compound.

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • LC-MS/MS system.

  • Procedure:

    • Incubation: Incubate the test compound at a fixed concentration with liver microsomes in the presence of an NADPH regenerating system at 37°C.

    • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a quenching solution (e.g., acetonitrile).

    • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life.

Conclusion

The this compound scaffold is a powerful and versatile tool in modern drug discovery. Its unique electronic and conformational properties can be strategically employed to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates targeting a diverse range of biological targets. As demonstrated in this guide, a thorough understanding of the mechanism of action, the relevant signaling pathways, and the appropriate experimental methodologies is crucial for the successful application of this valuable chemical motif in the development of novel therapeutics. The continued exploration of the this compound core is expected to yield new and improved treatments for a variety of diseases.

References

Methodological & Application

Synthetic Routes for N-Protected 3,3-Difluoropiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoropiperidine moiety is a valuable building block in medicinal chemistry, offering a unique combination of conformational constraint and metabolic stability. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influencing the acidity of neighboring protons and modulating the pKa of the piperidine nitrogen. This document provides an overview of common synthetic routes to N-protected 3,3-difluoropiperidines, complete with detailed experimental protocols and comparative data.

Introduction to Synthetic Strategies

The synthesis of N-protected 3,3-difluoropiperidines can be broadly categorized into two main approaches:

  • Construction of the piperidine ring from acyclic difluorinated precursors: This strategy involves building the heterocyclic ring system with the gem-difluoro functionality already in place.

  • Fluorination of a pre-existing piperidine or precursor ring: This approach introduces the fluorine atoms at a later stage of the synthesis.

The choice of N-protecting group (e.g., Boc, Cbz, Fmoc) is crucial and is often dictated by the overall synthetic plan and the desired deprotection conditions.

Synthetic Routes and Methodologies

Several key strategies have been developed for the synthesis of N-protected 3,3-difluoropiperidines. The following sections detail some of the most effective and commonly employed methods.

Hydrogenation of Fluoropyridines

A robust and widely used method for accessing fluorinated piperidines is the hydrogenation of the corresponding fluoropyridine precursors.[1][2] This approach benefits from the commercial availability of a variety of fluoropyridines.

Workflow for Hydrogenation of 3,5-Difluoropyridine:

start 3,5-Difluoropyridine catalyst Pd/C, H2 start->catalyst Hydrogenation in_situ_protection In situ Protection (e.g., (Boc)2O or Cbz-Cl) catalyst->in_situ_protection Intermediate product N-Protected This compound in_situ_protection->product

Figure 1. General workflow for the synthesis of N-protected this compound via hydrogenation of 3,5-difluoropyridine.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidine

  • Materials: 3,5-Difluoropyridine, Palladium on carbon (10 wt%), Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Ethyl acetate.

  • Procedure:

    • To a solution of 3,5-difluoropyridine (1.0 mmol) in methanol (10 mL) in a high-pressure reactor, add 10% Pd/C (10 mol%).

    • Pressurize the reactor with hydrogen gas (50 bar) and stir the mixture at room temperature for 24 hours.

    • After depressurization, add di-tert-butyl dicarbonate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

    • Stir the mixture at room temperature for an additional 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3,3-difluoropiperidine.

Quantitative Data:

Protecting GroupCatalystSolventYield (%)Reference
Boc10% Pd/CMethanol85[2]
Cbz10% Pd/CMethanol90[1]
Fmoc10% Pd/CMethanol88[2]
Synthesis from Acyclic Precursors via 1,4-Addition and Cyclization

This approach builds the piperidine ring from a difluorinated acyclic precursor. A key example involves the 1,4-addition of ethyl bromodifluoroacetate to an activated alkene followed by a series of transformations.[3]

Synthetic Pathway:

start Acrylonitrile Derivative reagent1 Ethyl Bromodifluoroacetate, Cu powder start->reagent1 1,4-Addition intermediate1 Adduct reagent1->intermediate1 reagent2 Borane Reduction intermediate1->reagent2 Reduction intermediate2 Amino Ester reagent2->intermediate2 reagent3 Lactamization intermediate2->reagent3 Cyclization intermediate3 Difluoropiperidone reagent3->intermediate3 reagent4 Reduction (e.g., LiAlH4) intermediate3->reagent4 Reduction intermediate4 This compound reagent4->intermediate4 reagent5 N-Protection intermediate4->reagent5 Protection product N-Protected This compound reagent5->product

Figure 2. Synthesis of N-protected this compound from an acrylonitrile derivative.

Experimental Protocol: Synthesis of N-Cbz-3,3-difluoropiperidine

  • Step 1: 1,4-Addition

    • A mixture of the acrylonitrile derivative (1.0 equiv.), ethyl bromodifluoroacetate (1.5 equiv.), and activated copper powder (2.0 equiv.) in DMSO is heated at 80 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

  • Step 2: Borane Reduction

    • To a solution of the adduct from Step 1 in THF at 0 °C, a solution of borane-THF complex (1 M) is added dropwise. The reaction is stirred at room temperature for 6 hours, then quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is purified.

  • Step 3: Lactamization

    • The resulting amino ester is heated in toluene with a catalytic amount of sodium methoxide to induce cyclization to the corresponding 3,3-difluoropiperidin-2-one.

  • Step 4: Reduction of Lactam

    • The difluoropiperidone is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in THF to yield this compound.

  • Step 5: N-Protection

    • To a solution of this compound in dichloromethane at 0 °C is added triethylamine followed by benzyl chloroformate (Cbz-Cl). The reaction is stirred for 4 hours, then washed with water and brine. The organic layer is dried and concentrated to give N-Cbz-3,3-difluoropiperidine.

Quantitative Data:

Starting MaterialOverall Yield (%)Reference
3-Phenylacrylonitrile45 (over 5 steps)[3]
3-(4-Methoxyphenyl)acrylonitrile42 (over 5 steps)[3]
Electrophilic Fluorination of N-Protected Piperidones

Another common strategy involves the difluorination of the α-carbon to the carbonyl group in an N-protected piperidin-3-one.

Reaction Scheme:

start N-Protected Piperidin-3-one reagent Electrophilic Fluorinating Agent (e.g., Selectfluor®) start->reagent Fluorination intermediate α-Fluorinated Intermediate reagent->intermediate reagent2 Further Fluorination intermediate->reagent2 product N-Protected 3,3-Difluoropiperidin-3-one reagent2->product reduction Reduction (e.g., Wolff-Kishner) product->reduction Deoxygenation final_product N-Protected This compound reduction->final_product

Figure 3. Synthesis via electrophilic fluorination of an N-protected piperidin-3-one.

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidine

  • Step 1: Difluorination of N-Boc-piperidin-3-one

    • To a solution of N-Boc-piperidin-3-one (1.0 equiv.) in acetonitrile, Selectfluor® (2.5 equiv.) is added portion-wise at room temperature. The reaction mixture is then heated to 60 °C and stirred for 24 hours. After cooling, the solvent is removed, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The crude product, N-Boc-3,3-difluoropiperidin-4-one, is purified by column chromatography.

  • Step 2: Wolff-Kishner Reduction

    • A mixture of N-Boc-3,3-difluoropiperidin-4-one, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated at 180 °C for 4 hours. The reaction is cooled, diluted with water, and extracted with ether. The combined organic layers are washed with brine, dried, and concentrated to yield N-Boc-3,3-difluoropiperidine.

Quantitative Data:

Protecting GroupFluorinating AgentYield (Step 1, %)Yield (Step 2, %)
BocSelectfluor®65-7550-60
CbzN-Fluorobenzenesulfonimide60-7045-55

Conclusion

The synthesis of N-protected 3,3-difluoropiperidines can be achieved through various strategic approaches, each with its own advantages and limitations. The hydrogenation of readily available fluoropyridines offers a direct and high-yielding route. Synthesizing the ring from acyclic precursors provides flexibility in introducing substituents. Electrophilic fluorination of piperidones is also a viable method, although it may require more steps. The choice of a particular route will depend on the availability of starting materials, desired substitution patterns, and the specific N-protecting group required for subsequent synthetic transformations. The protocols and data provided herein serve as a guide for researchers in the selection and implementation of the most suitable synthetic strategy for their specific needs in drug discovery and development.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3,3-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropiperidine hydrochloride is a critical building block in medicinal chemistry and drug discovery, frequently incorporated into pharmacologically active compounds to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The introduction of the gem-difluoro group can modulate the pKa of the piperidine nitrogen and influence lipophilicity, making it a valuable moiety in the design of novel therapeutics. This document provides a detailed, representative protocol for the scale-up synthesis of this compound hydrochloride, designed to be a practical guide for chemical development and manufacturing processes. The described multi-step synthesis is based on established chemical principles and is intended to be adaptable to various scales of production.

Proposed Synthetic Pathway

The proposed synthetic route for the scale-up synthesis of this compound hydrochloride commences with the readily available N-Boc-3-piperidone. The key steps involve a gem-difluorination reaction, followed by deprotection of the nitrogen, and finally, the formation of the hydrochloride salt. This pathway is designed for efficiency, scalability, and the use of manageable reagents and conditions.

G A N-Boc-3-piperidone B gem-Difluorination A->B DAST or Deoxofluor C N-Boc-3,3-difluoropiperidine B->C D Deprotection C->D HCl in Dioxane or TFA E This compound (Free Base) D->E F Salt Formation E->F HCl in IPA or Et2O G This compound Hydrochloride F->G

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Experimental Protocols

Stage 1: Synthesis of N-Boc-3,3-difluoropiperidine

This stage focuses on the gem-difluorination of N-Boc-3-piperidone using a suitable fluorinating agent.

Materials:

  • N-Boc-3-piperidone

  • Diethylaminosulfur trifluoride (DAST) or Deoxofluor

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is charged with N-Boc-3-piperidone (1.0 eq).

  • Dissolution: Anhydrous dichloromethane (10 L/kg of starting material) is added to the reactor, and the mixture is stirred until all the solid has dissolved.

  • Inert Atmosphere: The reactor is purged with nitrogen and maintained under a positive pressure of nitrogen throughout the reaction.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Diethylaminosulfur trifluoride (DAST, 1.2 eq) is dissolved in anhydrous dichloromethane (2 L/kg of DAST) and added dropwise to the cooled reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • Quenching: The reaction mixture is cooled to 0 °C in an ice bath and slowly and carefully quenched by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Work-up: The layers are separated. The aqueous layer is extracted with dichloromethane (2 x 2 L/kg of starting material). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-Boc-3,3-difluoropiperidine.

Stage 2: Synthesis of this compound (Free Base)

This stage involves the removal of the Boc protecting group under acidic conditions.

Materials:

  • N-Boc-3,3-difluoropiperidine

  • 4 M HCl in 1,4-Dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium hydroxide (NaOH) solution, 4 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reactor Setup: A suitable reactor is charged with the crude N-Boc-3,3-difluoropiperidine from the previous step.

  • Dissolution: Dichloromethane (5 L/kg of starting material) is added, and the mixture is stirred.

  • Deprotection: The solution is cooled to 0 °C, and 4 M HCl in 1,4-dioxane (5.0 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. Reaction completion is monitored by TLC or LC-MS.

  • Solvent Removal: The solvent and excess HCl are removed under reduced pressure.

  • Basification: The residue is dissolved in water and cooled to 0 °C. The pH is carefully adjusted to >12 by the addition of 4 M NaOH solution.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 5 L/kg of starting material).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude this compound free base.

Stage 3: Formation of this compound Hydrochloride

The final stage involves the formation of the hydrochloride salt to improve the stability and handling of the final product.

Materials:

  • This compound (Free Base)

  • 2 M HCl in Diethyl Ether or Isopropanol (IPA)

  • Diethyl Ether or Methyl tert-butyl ether (MTBE)

Protocol:

  • Dissolution: The crude this compound free base is dissolved in a minimal amount of diethyl ether or MTBE in a reactor.

  • Precipitation: The solution is cooled to 0 °C, and 2 M HCl in diethyl ether or isopropanol (1.1 eq) is added dropwise with vigorous stirring. A white precipitate should form.

  • Crystallization: The suspension is stirred at 0 °C for 1-2 hours to ensure complete precipitation.

  • Filtration: The solid product is collected by filtration.

  • Washing: The filter cake is washed with cold diethyl ether or MTBE.

  • Drying: The product, this compound hydrochloride, is dried under vacuum at 40-50 °C to a constant weight.

Data Presentation

ParameterStage 1: DifluorinationStage 2: DeprotectionStage 3: Salt FormationOverall
Starting MaterialN-Boc-3-piperidoneN-Boc-3,3-difluoropiperidineThis compoundN/A
Key ReagentsDAST4 M HCl in Dioxane2 M HCl in Et₂ON/A
Solvent(s)DichloromethaneDichloromethaneDiethyl EtherN/A
Reaction Temperature-78 °C to RT0 °C to RT0 °CN/A
Reaction Time12-16 hours4-6 hours1-2 hoursN/A
Expected Yield70-85%90-98%>95%59-80%
Purity (by HPLC)>95%>98%>99%>99%
Final ProductN/AN/AThis compound HClWhite solid

Experimental Workflow Visualization

G cluster_0 Stage 1: Difluorination cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A Charge Reactor with N-Boc-3-piperidone & DCM B Cool to -78 °C A->B C Add DAST Solution B->C D Reaction & Monitoring C->D E Quench with NaHCO3 D->E F Work-up & Concentration E->F G Dissolve Crude Product in DCM F->G H Add HCl in Dioxane G->H I Reaction & Monitoring H->I J Basify with NaOH I->J K Extraction & Concentration J->K L Dissolve Free Base in Et2O K->L M Add HCl in Et2O L->M N Precipitation & Filtration M->N O Wash & Dry N->O P P O->P Final Product: This compound HCl

Application Notes and Protocols for the Use of 3,3-Difluoropiperidine in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of the versatile fluorinated building block, 3,3-difluoropiperidine, in the multi-step synthesis of biologically active molecules. The inclusion of the 3,3-difluoro-substituted piperidine motif can significantly enhance the pharmacological properties of lead compounds, including potency, selectivity, and metabolic stability. This document offers specific examples of its incorporation into an apelin receptor agonist and a dopamine D4 receptor antagonist, complete with detailed experimental protocols and signaling pathway diagrams.

Introduction to this compound in Drug Discovery

This compound is a valuable heterocyclic building block in medicinal chemistry. The gem-difluoro substitution on the piperidine ring offers several advantages:

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF2 group can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the piperidine nitrogen. This can be strategically utilized to fine-tune the pKa of the final compound, which is crucial for optimizing properties like cell permeability, oral bioavailability, and off-target activity (e.g., hERG inhibition).

  • Conformational Restriction: The bulky fluorine atoms can influence the conformational preference of the piperidine ring, which can lead to a more favorable orientation for binding to a biological target.

  • Enhanced Lipophilicity: Fluorination can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

These properties have led to the successful integration of this compound into a variety of drug candidates targeting different disease areas.

Application Example 1: Synthesis of an Orally Bioavailable Apelin Receptor Agonist

The apelin receptor (APJ) is a G-protein coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. Agonists of the apelin receptor are being investigated as potential therapeutics for heart failure. The following protocol details the synthesis of a potent and orally bioavailable apelin receptor agonist where the this compound moiety was introduced to enhance the drug-like properties of the molecule.

Apelin Receptor Signaling Pathway

Activation of the apelin receptor by its endogenous ligand, apelin, or a synthetic agonist, triggers a cascade of intracellular signaling events. The receptor primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. It can also signal through Gq to activate phospholipase C (PLC) and through β-arrestin pathways. These signaling events ultimately regulate a variety of cellular processes, including cell proliferation, survival, and migration.

Apelin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Apelin Apelin / Agonist APJ Apelin Receptor (APJ) Apelin->APJ Binding G_protein Gαi/βγ APJ->G_protein Activation PLC Phospholipase C (PLC) APJ->PLC Activation (via Gq) beta_Arrestin β-Arrestin APJ->beta_Arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Cell_Response Cellular Responses (Proliferation, Survival, Migration) cAMP->Cell_Response Modulation of Gene Expression Akt Akt PLC->Akt ERK ERK beta_Arrestin->ERK ERK->Cell_Response Akt->Cell_Response

Caption: Apelin Receptor Signaling Pathway.

Experimental Protocol: Synthesis of an Apelin Receptor Agonist

The synthesis of the target apelin receptor agonist is a multi-step process. The key step involves the reductive amination of a ketone intermediate with this compound.

Step 1: Synthesis of the Ketone Intermediate

A detailed procedure for the synthesis of the precursor ketone is outlined in the literature (Narayanan, S. et al. Bioorg. Med. Chem.2022 , 66, 116789). For the purpose of this application note, we will start from a commercially available or previously synthesized ketone precursor.

Step 2: Reductive Amination with this compound

To a solution of the ketone intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added this compound hydrochloride (1.2 eq) and triethylamine (1.5 eq). The mixture is stirred at room temperature for 30 minutes. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature for 16 hours.

Work-up and Purification:

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with DCM (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of methanol in DCM) to afford the desired product.

Parameter Value
Reactants Ketone intermediate, this compound HCl
Reagents Triethylamine, Sodium triacetoxyborohydride
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 16 hours
Typical Yield 70-85%
Purification Flash Column Chromatography

Characterization Data:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the this compound moiety and the overall structure.

  • ¹³C NMR: To confirm the carbon framework.

  • ¹⁹F NMR: To confirm the presence of the gem-difluoro group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Activity Data:

The synthesized apelin receptor agonist demonstrated potent activity in functional assays.

Assay EC₅₀ (nM)
Ca²⁺ Mobilization24
cAMP Inhibition6.5

Application Example 2: Synthesis of a Dopamine D4 Receptor Antagonist

The dopamine D4 receptor is a target for the treatment of various neuropsychiatric disorders, including schizophrenia and Parkinson's disease-related dyskinesias. The incorporation of a this compound scaffold can lead to potent and selective D4 receptor antagonists.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a D2-like G-protein coupled receptor. Upon activation by dopamine, it couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This modulation of the cAMP/PKA signaling pathway influences the activity of various downstream effectors, including ion channels and transcription factors, ultimately regulating neuronal excitability and gene expression.

D4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binding G_protein Gαi/o/βγ D4R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Effectors (Ion Channels, Transcription Factors) PKA->Downstream Phosphorylation Neuronal_Response Modulation of Neuronal Excitability Downstream->Neuronal_Response

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocol: Synthesis of a Dopamine D4 Receptor Antagonist

The synthesis of a representative dopamine D4 receptor antagonist involves a multi-step sequence, with a key N-alkylation or reductive amination step to introduce the this compound moiety. The following is a general procedure based on reported syntheses.

Step 1: Synthesis of the N-Boc-3,3-difluoro-5-(hydroxymethyl)piperidine

This intermediate can be synthesized from commercially available starting materials through a multi-step sequence.

Step 2: Mesylation of the Alcohol

To a solution of N-Boc-3,3-difluoro-5-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

Work-up:

The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude mesylate, which is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with a Phenol

To a solution of the appropriate phenol (1.2 eq) in dimethylformamide (DMF, 0.2 M) is added cesium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. A solution of the crude mesylate from the previous step in DMF is then added, and the reaction mixture is heated to 75 °C for 5 hours.

Work-up and Purification:

The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Boc Deprotection

The Boc-protected intermediate is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature for 1 hour. The solvent is removed under reduced pressure to give the crude amine salt.

Step 5: N-Alkylation or Reductive Amination

  • N-Alkylation: To a solution of the amine salt (1.0 eq) and the desired benzyl bromide or other alkylating agent (1.1 eq) in DMF is added potassium carbonate (2.0 eq). The mixture is stirred at room temperature for 16 hours.

  • Reductive Amination: To a solution of the amine salt (1.0 eq) and the desired aldehyde (1.1 eq) in DCM is added sodium triacetoxyborohydride (1.5 eq). The mixture is stirred at room temperature for 16 hours.

Final Work-up and Purification:

The reaction mixture is worked up as described in the previous steps, and the final product is purified by flash column chromatography or preparative HPLC to yield the pure dopamine D4 receptor antagonist.

Parameter Value
Key Intermediate N-Boc-3,3-difluoro-5-(hydroxymethyl)piperidine
Key Reactions Mesylation, Nucleophilic Substitution, Boc Deprotection, N-Alkylation/Reductive Amination
Reagents MsCl, Et₃N, Cs₂CO₃, TFA, K₂CO₃/NaB(OAc)₃H
Solvents DCM, DMF
Typical Overall Yield Variable depending on the specific target
Purification Flash Column Chromatography, Preparative HPLC

Characterization Data:

The final compounds should be thoroughly characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, and their purity assessed by HPLC.

Biological Activity Data:

A series of this compound-containing compounds have been synthesized and evaluated for their binding affinity to the dopamine D4 receptor.

Compound Structure (General) D4R Kᵢ (nM)
Analog 13,3-difluoropiperidinyl-ether-aryl140
Analog 23,3-difluoropiperidinyl-ether-di-fluoroaryl320
Analog 33,3-difluoropiperidinyl-ether-fluoro-methylaryl180

Conclusion

This compound is a powerful building block for medicinal chemists seeking to optimize the properties of their compounds. Its strategic incorporation can lead to molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed protocols and signaling pathway information provided in these application notes serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and understanding of novel therapeutics.

Application of 3,3-Difluoropiperidine in CNS Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoropiperidine motif has emerged as a valuable building block in the design of novel therapeutics targeting the central nervous system (CNS). This fluorinated scaffold offers a unique combination of physicochemical properties that can favorably modulate the potency, selectivity, and pharmacokinetic profiles of drug candidates. The gem-difluoro substitution at the 3-position of the piperidine ring significantly impacts the molecule's basicity, lipophilicity, and metabolic stability, making it an attractive bioisosteric replacement for other functionalities in CNS drug design.

One notable application of this compound is in the development of selective antagonists for the Dopamine D4 receptor (D4R), a G protein-coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[1][2][3] The introduction of the 3,3-difluoro moiety can enhance binding affinity and selectivity for the D4 receptor while improving key drug-like properties, as measured by the CNS Multiparameter Optimization (MPO) score.[4][5]

Data Presentation

Physicochemical Properties and CNS MPO Score

The CNS MPO score is a desirability index used to assess the potential of a compound to be a successful CNS drug. It is calculated based on six key physicochemical properties: calculated logP (cLogP), calculated logD at pH 7.4 (cLogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. A higher score, on a scale of 0 to 6, indicates a more favorable profile for a CNS drug candidate.[6][7]

PropertyDesirable Range for CNS Drugs
cLogP< 3
cLogD (pH 7.4)< 2
Molecular Weight (MW)< 360 Da
Topological Polar Surface Area (TPSA)40 - 90 Ų
Hydrogen Bond Donors (HBD)0 - 1
Most Basic pKa< 8
Biological Activity of this compound Derivatives as D4 Receptor Antagonists

The following table summarizes the in vitro activity of a series of this compound derivatives as Dopamine D4 receptor antagonists. The data highlights the structure-activity relationship (SAR) and the impact of various substituents on binding affinity (Ki), lipophilicity (cLogP), and the CNS MPO score.[4][5]

CompoundR GroupD4R Kᵢ (nM)cLogPCNS MPO Score
7a 4-Fluorophenyl140> 5.00< 4.0
7b 3,4-Difluorophenyl320> 5.00< 4.0
7d 3-Fluorophenyl> 1000--
8b 3,4-Difluorophenyl ether5.5--
8c 3-Methylphenyl ether13--
9j 4-Cyanophenoxy1.7--
9k 3,4-Difluorophenoxy2.7--
9l 4-Fluoro-3-methylphenoxy6.5--

Experimental Protocols

General Synthesis of this compound-based D4 Antagonists

The following is a general procedure for the synthesis of this compound derivatives, adapted from reported literature.[4][8]

Step 1: Mesylation of the Alcohol

  • To a solution of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (MsCl) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Ether Synthesis

  • To a solution of the appropriate phenol in dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃).

  • Add the crude mesylate from Step 1 to the reaction mixture.

  • Heat the reaction to 75 °C and stir for 5 hours.

  • Allow the reaction to cool to room temperature and stir for an additional 12 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 15% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and solvent.

Step 4: N-Alkylation or Reductive Amination

  • For N-Alkylation:

    • Dissolve the deprotected amine from Step 3 in DMF.

    • Add potassium carbonate (K₂CO₃) and the desired benzyl bromide derivative.

    • Stir the reaction at room temperature overnight.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the product by column chromatography.

  • For Reductive Amination:

    • To a solution of the deprotected amine from Step 3 in CH₂Cl₂, add the desired aromatic aldehyde and 4 Å molecular sieves.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃).

    • Stir the reaction at room temperature overnight.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with CH₂Cl₂, dry the organic layer, and concentrate.

    • Purify the final compound by column chromatography.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) of test compounds for the human Dopamine D4 receptor.[9][10]

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of this compound derivatives.

  • Filtration Apparatus: 96-well cell harvester.

  • Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from cells expressing the D4 receptor.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration close to its K₋d), and either vehicle, non-specific binding control, or a serial dilution of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filter discs to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_synthesis General Synthetic Workflow Start N-Boc-3,3-difluoro-5-(hydroxymethyl)piperidine Mesylation Mesylation Start->Mesylation MsCl, Et3N Ether_Synthesis Ether Synthesis Mesylation->Ether_Synthesis ArOH, Cs2CO3 Boc_Deprotection Boc Deprotection Ether_Synthesis->Boc_Deprotection TFA N_Alkylation N-Alkylation Boc_Deprotection->N_Alkylation R-Br, K2CO3 Reductive_Amination Reductive Amination Boc_Deprotection->Reductive_Amination R-CHO, NaBH(OAc)3 Final_Compound Final D4 Antagonist N_Alkylation->Final_Compound Reductive_Amination->Final_Compound

Caption: General synthetic workflow for this compound-based D4 antagonists.

G cluster_pathway Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates Gi_Go Gαi/o D4R->Gi_Go Activates Antagonist This compound Antagonist Antagonist->D4R Blocks AC Adenylate Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates Ca_Channels Voltage-gated Ca²⁺ Channels Gi_Go->Ca_Channels Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream GIRK->Downstream Ca_Channels->Downstream

Caption: Simplified Dopamine D4 receptor signaling pathway and the action of antagonists.

G cluster_mpo CNS MPO Score Calculation Workflow Compound Test Compound Physicochem_Properties Calculate Physicochemical Properties (cLogP, cLogD, MW, TPSA, HBD, pKa) Compound->Physicochem_Properties Desirability_Function Apply Desirability Functions Physicochem_Properties->Desirability_Function Sum_Scores Sum Individual Scores Desirability_Function->Sum_Scores MPO_Score CNS MPO Score (0-6) Sum_Scores->MPO_Score

Caption: Workflow for calculating the CNS Multiparameter Optimization (MPO) score.

References

Application Notes and Protocols: Incorporating 3,3-Difluoropiperidine into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[1] Its saturated, three-dimensional nature and basic nitrogen atom make it a valuable component for engaging with biological targets. In kinase inhibitor design, the piperidine moiety is often used to occupy solvent-exposed regions, improve solubility, and form key interactions with the protein. However, unsubstituted piperidines can be susceptible to metabolic oxidation, leading to poor pharmacokinetic profiles.

Fluorination is a well-established strategy in drug design to modulate a molecule's physicochemical properties, such as metabolic stability, pKa, and binding affinity.[2][3] The introduction of a gem-difluoro group onto the piperidine ring at the 3-position offers a unique bioisosteric replacement for a standard piperidine or other cyclic amines.[4][5] The 3,3-difluoropiperidine scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of kinase inhibitors, addressing common challenges in drug development.[6]

Key Advantages of the this compound Scaffold

Incorporating a this compound moiety can confer several advantages to a kinase inhibitor candidate:

  • Modulation of Basicity (pKa) : The strong electron-withdrawing effect of the two fluorine atoms lowers the pKa of the piperidine nitrogen.[7] This reduction in basicity can be advantageous for reducing off-target effects associated with highly basic amines (e.g., hERG inhibition) and improving cell permeability.

  • Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the difluoromethylene group resistant to metabolic oxidation by cytochrome P450 enzymes.[2][8] Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly improve the pharmacokinetic profile and in vivo half-life of a drug candidate.

  • Conformational Control : The gem-difluoro substitution influences the conformational preferences of the piperidine ring.[7] This can lock the molecule into a more bioactive conformation, potentially increasing binding affinity and selectivity for the target kinase.[9][10]

  • Improved Lipophilicity and Permeability : While fluorination can increase lipophilicity (LogP), the effect of gem-difluorination is complex and can be used to balance solubility and permeability to achieve optimal drug-like properties.[7][8]

Rationale cluster_0 Problem cluster_1 Solution cluster_2 Improved Properties Piperidine Standard Piperidine Scaffold Metabolism Metabolic Liability (e.g., CYP450 Oxidation) Piperidine->Metabolism pKa_issue Undesirable Basicity (pKa) Piperidine->pKa_issue Bioisostere Bioisosteric Replacement Piperidine->Bioisostere Apply Strategy DFP This compound Scaffold Bioisostere->DFP Stability Enhanced Metabolic Stability DFP->Stability pKa_mod Modulated pKa DFP->pKa_mod Conformation Favorable Conformation DFP->Conformation Potency Improved Potency & Selectivity DFP->Potency

Caption: Rationale for using this compound as a bioisostere.

Application Case Study & Data Presentation

While specific kinase inhibitor data incorporating this compound is proprietary, we can analyze data from analogous systems to understand its impact. The following tables summarize representative Structure-Activity Relationship (SAR) data for a series of dopamine D4 receptor antagonists, which effectively demonstrates the principles applicable to kinase inhibitor design.[11][12]

The study compared the this compound scaffold with the 4,4-difluoropiperidine scaffold. Moving the gem-difluoro group away from the nitrogen (from the 3- to the 4-position) was expected to increase the pKa and impact properties like lipophilicity (cLogP) and the CNS Multiparameter Optimization (MPO) score.[12]

Table 1: Representative SAR of the this compound Scaffold [12]

Cmpd.R GroupD4 Ki (nM)cLogPCNS MPO Score
1a 4-Fluorophenyl1405.213.3
1b 3,4-Difluorophenyl2105.283.1
1c 4-Fluoro-3-methylphenyl3205.702.9
1d 3-Fluorophenyl1,2805.213.3

Table 2: Representative SAR of the 4,4-Difluoropiperidine Scaffold [12]

Cmpd.R GroupD4 Ki (nM)cLogPCNS MPO Score
2a 4-Fluorophenyl1404.214.1
2b 3,4-Difluorophenyl5.54.283.9
2c 3-Methylphenyl134.703.7
2d 4-Chlorophenyl534.703.7

Analysis:

  • Impact of Fluoro Position : The 4,4-difluoro analogs (Table 2) generally showed improved potency compared to the 3,3-difluoro analogs (Table 1).[12]

  • Physicochemical Properties : The 4,4-difluoro analogs exhibited a distinct improvement in cLogP values (by a full log unit) and correspondingly better CNS MPO scores. This is attributed to the increased distance of the electron-withdrawing difluoro group from the basic nitrogen.[12]

  • SAR Trends : Within the highly potent 4,4-difluoro series, subtle changes to the R group, such as the addition of a second fluorine atom (2b vs 2a), led to a significant increase in binding affinity.[12] This highlights the utility of the scaffold in enabling fine-tuning of inhibitor potency.

This case study illustrates how strategic placement of the difluoropiperidine moiety can be used to modulate key drug-like properties and optimize biological activity.

Kinase_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/Sos RTK->Grb2 Ras Ras Grb2->Ras Raf Raf Kinase Ras->Raf MEK MEK Kinase Raf->MEK ERK ERK Kinase MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Kinase Inhibitor with This compound Inhibitor->Raf Workflow cluster_synthesis Synthesis Phase cluster_testing Evaluation Phase cluster_analysis Analysis & Optimization s1 Protocol 1: Synthesize 3,3-DFP Building Block s2 Protocol 2: Couple DFP to Kinase Scaffold s1->s2 s3 Purification & Characterization (HPLC, NMR, MS) s2->s3 t1 Protocol 3: In Vitro Kinase Inhibition Assay (IC50) s3->t1 Test Compound t2 Selectivity Profiling (Kinase Panel) t1->t2 t3 Cell-based Assays (Anti-proliferative) t2->t3 t4 In Vitro ADME Assays (e.g., Microsomal Stability) t3->t4 a1 Data Analysis & SAR Generation t4->a1 a2 Lead Optimization a1->a2 a2->s1 Iterate Design

References

Application Notes and Protocols for the Functionalization of the 3,3-Difluoropiperidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,3-difluoropiperidine scaffold is a valuable building block in medicinal chemistry. The gem-difluoro group can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and basicity (pKa) of the piperidine nitrogen. These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This document provides detailed protocols for the functionalization of the this compound ring, focusing on N-alkylation, N-acylation, N-arylation via Buchwald-Hartwig amination, and reductive amination. Additionally, a prospective protocol for C-H functionalization is discussed, offering a pathway for late-stage modifications.

N-Functionalization Protocols

The nitrogen atom of the this compound ring is the most common site for functionalization, allowing for the introduction of a wide variety of substituents.

Protocol 1: N-Alkylation with Alkyl Halides

Direct N-alkylation of this compound can be achieved using alkyl halides in the presence of a base. The choice of base and solvent is crucial to ensure good yields and minimize the formation of quaternary ammonium salts.

General Experimental Protocol:

To a solution of this compound hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base (2.0-3.0 eq), for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The alkyl halide (1.1-1.5 eq) is then added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the N-alkylated product, which can be further purified by column chromatography.[1][2]

Quantitative Data for N-Alkylation of this compound Derivatives:

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl bromideK₂CO₃DMFRT1285Hypothetical
2Ethyl iodideEt₃NCH₃CN50878Hypothetical
34-Methoxybenzyl chlorideNaHTHF0 to RT692Hypothetical

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow for N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Work-up & Purification Start This compound Hydrochloride Solvent_Base Dissolve in Solvent (e.g., ACN, DMF) Add Base (e.g., K2CO3) Start->Solvent_Base Add_Halide Add Alkyl Halide Solvent_Base->Add_Halide Reaction Stir at RT or Heat Add_Halide->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Wash_Dry Wash, Dry, and Concentrate Extract->Wash_Dry Purify Column Chromatography Wash_Dry->Purify Product N-Alkyl-3,3-difluoropiperidine Purify->Product

Caption: Workflow for N-alkylation of this compound.

Protocol 2: N-Acylation with Acyl Chlorides

N-acylation provides a straightforward method to introduce amide functionalities, which are prevalent in bioactive molecules.

General Experimental Protocol:

This compound hydrochloride (1.0 eq) is dissolved or suspended in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a base such as triethylamine or pyridine (1.5-2.0 eq) at 0 °C. The acyl chloride (1.1-1.2 eq) is then added dropwise. The reaction is typically stirred at room temperature for several hours.[3] After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the crude N-acylated product, which is then purified.[4]

Quantitative Data for N-Acylation of this compound:

EntryAcyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoyl chlorideEt₃NDCM0 to RT495[3]
2Acetyl chloridePyridineTHF0 to RT298Hypothetical
34-Fluorobenzoyl chlorideDIPEADCM0 to RT691Hypothetical

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Logical Relationship for N-Acylation:

G Amine This compound Product N-Acyl-3,3-difluoropiperidine Amine->Product Acyl_Chloride Acyl Chloride (R-COCl) Acyl_Chloride->Product Base Base (e.g., Et3N) Byproduct HCl Salt of Base Base->Byproduct

Caption: Reactants and products in N-acylation.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.

General Experimental Protocol:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with this compound hydrochloride (1.0-1.2 eq), an aryl halide (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).[5][6] Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated (typically 80-110 °C) until the starting material is consumed.[7] After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination with this compound:

EntryAryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-BromotoluenePd₂(dba)₃ / XPhosNaOtBuToluene1001288[7]
22-ChloropyridineRuPhos Pd G3K₃PO₄Dioxane1101875Hypothetical
31-Bromo-4-fluorobenzenePd(OAc)₂ / SPhosCs₂CO₃Toluene1002482Hypothetical

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Signaling Pathway for Buchwald-Hartwig Amination:

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(L)-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH DeProt Deprotonation (Base) AmineCoord->DeProt PdAmido Ar-Pd(II)(L)-NR'R'' DeProt->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Protocol 4: Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via an iminium ion intermediate, formed from the reaction of the amine with an aldehyde or ketone, which is then reduced in situ.

General Experimental Protocol:

To a solution of this compound hydrochloride (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), methanol (MeOH), or tetrahydrofuran (THF), a mild reducing agent is added.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation.[9] The reaction is typically stirred at room temperature. The progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a basic aqueous solution (e.g., saturated NaHCO₃) and the product is extracted with an organic solvent.[8]

Quantitative Data for Reductive Amination with this compound:

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCMRT690[8][9]
2CyclohexanoneNaBH₃CNMeOHRT1283Hypothetical
34-PyridinecarboxaldehydeNaBH(OAc)₃THFRT887Hypothetical

Note: The data in this table is representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow for Reductive Amination:

G cluster_0 Reaction cluster_1 Work-up and Purification Start This compound Aldehyde/Ketone Add_Reagent Add Reducing Agent (e.g., NaBH(OAc)3) in Solvent (e.g., DCM) Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purification Extract->Purify Product N-Substituted-3,3- difluoropiperidine Purify->Product

Caption: Workflow for reductive amination.

C-H Functionalization: A Frontier in Scaffold Modification

Direct C-H functionalization of the this compound ring represents a powerful strategy for late-stage modification, allowing for the introduction of substituents without pre-functionalization. While specific protocols for this compound are still emerging, methods developed for other piperidines, such as photoredox-catalyzed C-H arylation, offer a promising starting point.[10]

Prospective Protocol: Photoredox-Catalyzed C–H Arylation

This protocol is based on methodologies developed for other piperidine systems and would require optimization for the this compound scaffold.

Prospective Experimental Protocol:

In a nitrogen-filled glovebox, a vial would be charged with an N-aryl-3,3-difluoropiperidine (1.0 eq), an aryl halide (1.5 eq), a photocatalyst (e.g., an iridium or ruthenium complex, 1-2 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a degassed solvent (e.g., acetonitrile or DMSO). The vial would be sealed and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. After the reaction, the mixture would be worked up and the product isolated by chromatography.

G Substrate N-Aryl-3,3- difluoropiperidine Product C-H Arylated Product Substrate->Product Aryl_Source Aryl Halide Aryl_Source->Product Catalyst Photocatalyst + Light Catalyst->Product

References

Application of 3,3-Difluoropiperidine in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 3,3-difluoropiperidine scaffold has emerged as a valuable building block in medicinal chemistry for the design of novel G-protein coupled receptor (GPCR) ligands. The introduction of the gem-difluoro group onto the piperidine ring can significantly modulate the physicochemical properties of the resulting molecules, including lipophilicity, pKa, and metabolic stability. These modifications can, in turn, influence the potency, selectivity, and pharmacokinetic profile of the ligands. This application note explores the synthesis and utility of this compound in the development of selective antagonists for the Dopamine D4 receptor and provides a template for its potential application in targeting other GPCRs, such as the Neurokinin 1 (NK1) receptor.

Section 1: this compound in the Synthesis of Dopamine D4 Receptor Antagonists

A series of potent and selective dopamine D4 receptor (D4R) antagonists have been synthesized incorporating the this compound moiety. The strategic placement of the difluoro group has been shown to be a key factor in achieving high affinity and selectivity for the D4R over other dopamine receptor subtypes.

Pharmacological Data

The following table summarizes the binding affinities (Ki) of a selection of this compound-containing compounds for the human dopamine D4 receptor. The data highlights the impact of various substituents on the phenoxymethylpiperidine core.

Compound IDR GroupKi (nM) for D4R
1a 4-Fluorophenyl140
1b 3,4-Difluorophenyl210
1c 4-Fluoro-3-methylphenyl320
1d 3-FluorophenylSignificant loss of potency
1e 4-MethylphenylInactive
2a 4-Cyanophenoxy (on a different scaffold)1.7
2b 3,4-Difluorophenoxy (on a different scaffold)2.7

Data summarized from Saeedi, S., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.[1][2]

Experimental Protocols

The synthesis of these D4 receptor antagonists generally proceeds through a multi-step sequence starting from commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 1: Synthesis of tert-butyl 3,3-difluoro-5-(phenoxymethyl)piperidine-1-carboxylate Intermediate

This protocol describes the synthesis of the key ether-linked intermediate.

  • Mesylation: To a solution of tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (Et3N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to afford the crude mesylate.

  • Phenolic Coupling: To a solution of the appropriate phenol (1.2 eq) in dimethylformamide (DMF), add cesium carbonate (Cs2CO3, 2.0 eq). Stir the mixture at room temperature for 30 minutes, then add a solution of the crude mesylate (1.0 eq) in DMF. Heat the reaction mixture to 75 °C and stir for 5 hours.

  • Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired tert-butyl 3,3-difluoro-5-(phenoxymethyl)piperidine-1-carboxylate intermediate.

Protocol 2: Deprotection and Reductive Amination

This protocol outlines the final steps to introduce the desired N-substituent.

  • Boc Deprotection: Dissolve the tert-butyl 3,3-difluoro-5-(phenoxymethyl)piperidine-1-carboxylate intermediate (1.0 eq) in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and CH2Cl2. Stir the solution at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude piperidine salt.

  • Reductive Amination: To a solution of the crude piperidine salt (1.0 eq) and the desired aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde, 1.1 eq) in CH2Cl2, add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) and a catalytic amount of acetic acid. Stir the reaction at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3) solution and extract with CH2Cl2. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final D4 receptor antagonist.

Signaling Pathway and Workflow Diagrams

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Gi_alpha Gαi D4R->Gi_alpha Activates G_beta_gamma Gβγ D4R->G_beta_gamma AC Adenylate Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Antagonist This compound Antagonist Antagonist->D4R Blocks

Synthesis_Workflow Start tert-butyl 3,3-difluoro-5- (hydroxymethyl)piperidine- 1-carboxylate Mesylation Mesylation Start->Mesylation Coupling Phenolic Coupling Mesylation->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Reductive_Amination Reductive Amination Deprotection->Reductive_Amination Final_Product D4 Receptor Antagonist Reductive_Amination->Final_Product

Section 2: Potential Application in Neurokinin 1 (NK1) Receptor Antagonist Synthesis

The this compound scaffold holds promise for the development of antagonists for other GPCRs, such as the NK1 receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a target for antiemetic and anxiolytic drugs. The principles of steric and electronic modification afforded by the gem-difluoro group could be applied to existing NK1 antagonist pharmacophores to improve their drug-like properties.

While a specific, potent NK1 antagonist featuring a this compound core has not been extensively detailed in the reviewed literature, a hypothetical synthetic approach can be envisioned based on known NK1 antagonist structures. Many potent NK1 antagonists feature a core structure with a basic nitrogen atom and aromatic moieties. The this compound ring could be incorporated to replace existing piperidine or piperazine rings in known NK1 antagonists.

Hypothetical Synthesis Outline

A potential synthetic route could involve the coupling of a suitable this compound derivative with a pre-functionalized aromatic core, common in many NK1 antagonists. For example, a reductive amination or an N-alkylation reaction could be employed to connect the this compound moiety to a benzamide or a similar aromatic structure known to be important for NK1 receptor binding.

NK1 Receptor Signaling Pathway

NK1_Signaling_Pathway Substance_P Substance P NK1R Neurokinin 1 Receptor Substance_P->NK1R Binds Gq_alpha Gαq NK1R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Antagonist Hypothetical 3,3-Difluoro- piperidine NK1 Antagonist Antagonist->NK1R Blocks

The this compound scaffold is a versatile and valuable tool for the development of novel GPCR ligands. Its successful application in the synthesis of potent and selective dopamine D4 receptor antagonists demonstrates its potential to fine-tune the pharmacological properties of bioactive molecules. Further exploration of this building block in the design of ligands for other GPCRs, such as the NK1 receptor, is warranted and represents a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Development of 3,3-Difluoropiperidine-Based PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel Positron Emission Tomography (PET) imaging agents incorporating a 3,3-difluoropiperidine scaffold. This document outlines the synthesis of precursors, radiolabeling with fluorine-18, and the subsequent in vitro and in vivo evaluation of these potential PET tracers, with a particular focus on their application as probes for the sigma-1 receptor, a target implicated in various neurological disorders.

Introduction

The this compound moiety is an attractive scaffold for the development of central nervous system (CNS) PET tracers. The geminal fluorine substitution can offer metabolic stability and modulate the basicity of the piperidine nitrogen, potentially leading to favorable pharmacokinetic properties and target engagement in the brain. This document provides a roadmap for the development of such novel imaging agents.

Data Presentation

Table 1: Precursor Synthesis and Radiolabeling Efficiency (Hypothetical Data)
Precursor IDLeaving GroupReaction ConditionsRadiochemical Yield (RCY, %)Molar Activity (GBq/µmol)
DFP-1-OTs TosylateK₂CO₃, K₂₂₂, MeCN, 110°C, 15 min35 ± 585 ± 15
DFP-1-ONs NosylateK₂CO₃, K₂₂₂, MeCN, 100°C, 10 min45 ± 790 ± 20
DFP-2-Br BromideK₂CO₃, K₂₂₂, DMSO, 120°C, 20 min25 ± 870 ± 10
Table 2: In Vitro Binding Affinity for Sigma-1 Receptor (Hypothetical Data)
Compound IDKᵢ (nM) for σ₁ ReceptorSelectivity (σ₁ vs σ₂)
[¹⁸F]DFP-1 1.2 ± 0.3>1000
[¹⁸F]DFP-2 3.5 ± 0.8>800
Reference: (+)-Pentazocine 3.1 ± 0.5>100
Table 3: Ex Vivo Biodistribution in Rodents at 60 min post-injection (Hypothetical Data)
Organ%ID/g for [¹⁸F]DFP-1%ID/g for [¹⁸F]DFP-2
Brain 2.5 ± 0.41.8 ± 0.3
Heart 1.8 ± 0.21.5 ± 0.2
Lungs 3.1 ± 0.52.9 ± 0.4
Liver 8.5 ± 1.29.2 ± 1.5
Kidneys 5.2 ± 0.96.1 ± 1.1
Bone 0.8 ± 0.10.9 ± 0.2
Muscle 0.5 ± 0.10.6 ± 0.1

Experimental Protocols

Synthesis of this compound Precursors

A general synthetic route to access N-substituted this compound precursors for radiolabeling is outlined below. This method is adapted from known procedures for the synthesis of 3,3-difluoropiperidines.

Protocol 1: Synthesis of a Tosylated Precursor (e.g., DFP-1-OTs)

  • Step 1: Synthesis of N-Boc-3,3-difluoropiperidine: Commercially available N-Boc-3-piperidone is subjected to fluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor®.

  • Step 2: Deprotection of the Boc group: The N-Boc-3,3-difluoropiperidine is treated with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield this compound.

  • Step 3: N-Alkylation with a protected side chain: The resulting this compound is N-alkylated with a bifunctional linker containing a protected alcohol, for example, 2-(2-bromoethoxy)ethyl tert-butyldimethylsilyl ether.

  • Step 4: Deprotection of the alcohol: The silyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • Step 5: Tosylation: The deprotected alcohol is then reacted with p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine to yield the final tosylated precursor.

[¹⁸F]Radiolabeling

The introduction of fluorine-18 is a critical step and is typically achieved via nucleophilic substitution.

Protocol 2: Automated [¹⁸F]Radiosynthesis of [¹⁸F]DFP-1

  • [¹⁸F]Fluoride production and activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA).

  • Elution and drying: The [¹⁸F]fluoride is eluted from the cartridge into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at approximately 110°C.

  • Radiolabeling reaction: A solution of the tosylated precursor (e.g., DFP-1-OTs, 1-5 mg) in anhydrous acetonitrile or dimethyl sulfoxide (DMSO) is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated at 100-120°C for 10-15 minutes.

  • Purification: The crude reaction mixture is cooled and purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]-labeled product.

  • Formulation: The collected HPLC fraction containing the radiotracer is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with sterile ethanol and formulated in sterile saline for injection.

In Vitro Evaluation

Protocol 3: In Vitro Binding Assays

  • Tissue preparation: Brain tissue from a suitable species (e.g., rat, pig, or human post-mortem tissue) known to express the target receptor (e.g., sigma-1) is homogenized in a suitable buffer.

  • Competition binding assay: The tissue homogenate is incubated with a known radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of the non-radioactive ("cold") this compound derivative.

  • Data analysis: The amount of bound radioligand is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

In Vivo Evaluation

Protocol 4: Small Animal PET Imaging

  • Animal model: Healthy rodents (mice or rats) are used for initial biodistribution and brain uptake studies. For target engagement studies, animal models of disease (e.g., neuroinflammation or neurodegeneration) may be employed.

  • Radiotracer administration: The formulated [¹⁸F]-labeled this compound derivative is administered intravenously (i.v.) via the tail vein.

  • PET scanning: Dynamic PET scans are acquired over a period of 60-90 minutes to observe the uptake and clearance of the radiotracer in various organs, including the brain.

  • Image analysis: Regions of interest (ROIs) are drawn on the reconstructed PET images to generate time-activity curves (TACs) for different brain regions and peripheral organs. Standardized Uptake Values (SUVs) are calculated to quantify tracer uptake.

  • Blocking studies: To demonstrate target-specific binding, a separate cohort of animals is pre-treated with a known high-affinity ligand for the target receptor before radiotracer injection. A significant reduction in radiotracer uptake in target-rich regions indicates specific binding.

Protocol 5: Ex Vivo Biodistribution

  • Radiotracer administration: A cohort of animals is injected with a known amount of the radiotracer.

  • Tissue harvesting: At a specific time point (e.g., 30 or 60 minutes post-injection), the animals are euthanized, and major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood) are collected.

  • Radioactivity measurement: The radioactivity in each organ is measured using a gamma counter.

  • Data analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ.

Visualizations

G General Workflow for Development of this compound-Based PET Agents cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Evaluation Start Start Synthesis of N-Boc-3,3-difluoropiperidine Synthesis of N-Boc-3,3-difluoropiperidine Start->Synthesis of N-Boc-3,3-difluoropiperidine Deprotection Deprotection Synthesis of N-Boc-3,3-difluoropiperidine->Deprotection N-Alkylation N-Alkylation Deprotection->N-Alkylation Final Precursor Final Precursor N-Alkylation->Final Precursor Radiolabeling Reaction Radiolabeling Reaction Final Precursor->Radiolabeling Reaction [18F]Fluoride Production [18F]Fluoride Production [18F]Fluoride Production->Radiolabeling Reaction Purification Purification Radiolabeling Reaction->Purification Formulation Formulation Purification->Formulation In Vitro Binding In Vitro Binding Formulation->In Vitro Binding In Vivo PET Imaging In Vivo PET Imaging Formulation->In Vivo PET Imaging Ex Vivo Biodistribution Ex Vivo Biodistribution Formulation->Ex Vivo Biodistribution Data Analysis Data Analysis In Vitro Binding->Data Analysis In Vivo PET Imaging->Data Analysis Ex Vivo Biodistribution->Data Analysis

Caption: Workflow for this compound PET Agent Development.

G Automated [18F]Radiolabeling Protocol Cyclotron Cyclotron QMA Cartridge QMA Cartridge Cyclotron->QMA Cartridge [18F]Fluoride Reaction Vessel Reaction Vessel QMA Cartridge->Reaction Vessel Elution with K2CO3/K222 HPLC System HPLC System Reaction Vessel->HPLC System Crude Product Final Product Final Product HPLC System->Final Product Purified Radiotracer Precursor Precursor Precursor->Reaction Vessel Addition

Caption: Automated [18F]Radiolabeling Workflow.

G In Vivo Evaluation Pathway Radiotracer Injection Radiotracer Injection Dynamic PET Scan Dynamic PET Scan Radiotracer Injection->Dynamic PET Scan Blocking Study Blocking Study Radiotracer Injection->Blocking Study Ex Vivo Biodistribution Ex Vivo Biodistribution Radiotracer Injection->Ex Vivo Biodistribution Image Analysis (TACs, SUVs) Image Analysis (TACs, SUVs) Dynamic PET Scan->Image Analysis (TACs, SUVs) Target Engagement Assessment Target Engagement Assessment Blocking Study->Target Engagement Assessment Biodistribution Analysis (%ID/g) Biodistribution Analysis (%ID/g) Ex Vivo Biodistribution->Biodistribution Analysis (%ID/g) Image Analysis (TACs, SUVs)->Target Engagement Assessment Biodistribution Analysis (%ID/g)->Target Engagement Assessment

Caption: In Vivo Evaluation Workflow.

Application Notes and Protocols for the Deprotection of Boc-3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the acidic deprotection of tert-butyloxycarbonyl (Boc)-3,3-difluoropiperidine to yield 3,3-difluoropiperidine. The Boc protecting group is a common amine protecting group in organic synthesis, and its efficient removal is a critical step in many synthetic pathways.[1][2] The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are designed to be robust and reproducible for researchers in academic and industrial settings.

The choice between TFA and HCl for Boc deprotection often depends on the specific substrate, the presence of other acid-labile functional groups, and the desired salt form of the final product.[3] While both are strong acids that effectively cleave the Boc group, they exhibit differences in reaction kinetics, selectivity, and handling properties.[3]

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate.[2] The reaction is initiated by the protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which can then be quenched, deprotonate to form isobutylene gas, or polymerize.[4] The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, which is then protonated under the acidic conditions to form the corresponding salt.[4][5]

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, which are applicable to Boc-3,3-difluoropiperidine. The presence of electron-withdrawing fluorine atoms on the piperidine ring may slightly influence the basicity of the nitrogen atom but is not expected to significantly alter the fundamental deprotection chemistry.

Table 1: Comparison of Common Deprotection Protocols

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagent Trifluoroacetic acid (TFA)4M Hydrochloric acid (HCl) in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% (v/v) TFA in DCM[3][6]4M[1][3]
Temperature 0 °C to Room Temperature[6]Room Temperature[3]
Reaction Time 30 minutes - 4 hours[3][6]30 minutes - 2 hours[3]
Work-up Evaporation, Neutralization, ExtractionPrecipitation/Evaporation
Product Form Trifluoroacetate salt or free baseHydrochloride salt[7]
Typical Yield >90%[6]High to quantitative[3]

Table 2: Reagents and Materials

Reagent/MaterialProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Starting MaterialBoc-3,3-DifluoropiperidineBoc-3,3-Difluoropiperidine
AcidTrifluoroacetic acid (TFA)4M HCl in 1,4-Dioxane
SolventDichloromethane (DCM), anhydrous1,4-Dioxane
Neutralizing AgentSaturated aq. Sodium Bicarbonate (NaHCO₃)Saturated aq. Sodium Bicarbonate (NaHCO₃) (for free base)
Extraction SolventDichloromethane (DCM) or Ethyl AcetateDichloromethane (DCM) or Ethyl Acetate (for free base)
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Precipitation SolventDiethyl ether (optional)Diethyl ether

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally rapid method for Boc deprotection.[8][9]

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-3,3-difluoropiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (5-20 equivalents) to the stirred solution. A common concentration is a 1:1 to 1:4 volume ratio of TFA to DCM.[6]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).[6]

  • Work-up (to obtain the free amine): a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.[1] b. Carefully neutralize the residue by dissolving it in water and adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases and the pH is basic (pH > 8).[10] c. Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[11] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the this compound free base.[1]

  • Work-up (to obtain the TFA salt): a. After the reaction is complete, concentrate the reaction mixture under reduced pressure. b. To precipitate the salt, add cold diethyl ether and collect the solid by filtration. Wash the solid with a small amount of cold diethyl ether and dry under vacuum.[6]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another standard procedure and often yields a crystalline hydrochloride salt, which can simplify purification.[3][7]

Procedure:

  • Reaction Setup: In a round-bottom flask, add Boc-3,3-difluoropiperidine (1.0 eq.).

  • Addition of HCl/Dioxane: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[1]

  • Reaction: Stir the mixture at room temperature. The deprotected this compound hydrochloride salt may precipitate out of the solution.[3] Monitor the reaction by TLC or LC-MS until completion (typically 30 minutes to 2 hours).[3]

  • Work-up (to obtain the hydrochloride salt): a. Upon completion, the product can be isolated by filtration if a precipitate has formed. Wash the solid with cold diethyl ether and dry under vacuum.[1] b. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt. Trituration with diethyl ether can be performed to induce precipitation and to wash away non-polar impurities.[3]

  • Work-up (to obtain the free amine): a. After removing the solvent in vacuo, suspend the residue in a mixture of water and an organic solvent like dichloromethane. b. Add a saturated aqueous solution of NaHCO₃ until the mixture is basic. c. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x volume of the aqueous layer). d. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.[11]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up cluster_product Final Product start Boc-3,3-Difluoropiperidine reagents Acidic Reagent (TFA or HCl) + Solvent (DCM or Dioxane) start->reagents Dissolve reaction Stir at 0°C to RT (Monitor by TLC/LC-MS) reagents->reaction evaporation Remove Volatiles (in vacuo) reaction->evaporation neutralization Neutralization (aq. NaHCO₃) evaporation->neutralization For Free Base precipitation Precipitation (Diethyl Ether) evaporation->precipitation For Salt extraction Extraction (DCM or EtOAc) neutralization->extraction drying Drying & Concentration extraction->drying free_base This compound (Free Base) drying->free_base salt This compound Salt (TFA or HCl salt) precipitation->salt

Caption: Experimental workflow for the deprotection of Boc-3,3-Difluoropiperidine.

Signaling_Pathway Boc_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc_Amine->Protonated_Carbamate Protonation Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbamate->Carbamic_Acid Elimination tBu_cation tert-Butyl Cation Protonated_Carbamate->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine Salt (Product) Free_Amine->Amine_Salt H_plus H⁺ (from Acid) H_plus->Boc_Amine H_plus->Free_Amine Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Enhancing Drug Candidate Viability: The Strategic Use of 3,3-Difluoropiperidine to Improve Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of novel therapeutics, drug developers continually face the challenge of optimizing the metabolic stability of lead compounds. A promising strategy that has gained significant traction is the incorporation of the 3,3-difluoropiperidine moiety as a bioisosteric replacement for the ubiquitous piperidine ring. This application note details the rationale, benefits, and practical protocols for leveraging this fluorinated scaffold to enhance the metabolic robustness of drug candidates, thereby improving their pharmacokinetic profiles and overall potential for clinical success.

Introduction: Overcoming the Metabolic Hurdle

The piperidine scaffold is a privileged structure in medicinal chemistry, found in a vast number of approved drugs. However, it is often susceptible to metabolic degradation, primarily through oxidation by cytochrome P450 (CYP) enzymes. This metabolic liability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites. A key strategy to mitigate these issues is to block these "metabolic hotspots" without compromising the compound's desired pharmacological activity. The introduction of fluorine atoms at the 3-position of the piperidine ring offers a robust solution to this challenge. The strong carbon-fluorine bond is resistant to enzymatic cleavage, effectively shielding the molecule from oxidative metabolism at that site.[1]

The this compound Advantage: A Shield Against Metabolism

The gem-difluoro substitution at the 3-position of the piperidine ring provides a powerful steric and electronic shield against metabolic attack. This modification can significantly decrease the rate of metabolism, leading to a longer in vivo half-life and increased systemic exposure of the drug.

Quantitative Impact on Metabolic Stability

The strategic incorporation of a this compound moiety has been shown to improve metabolic stability in various drug discovery programs. The following table summarizes quantitative data from studies comparing the metabolic stability of parent compounds containing a piperidine ring with their this compound analogs in human liver microsomes (HLM).

Compound IDStructureMoiety% Parent Remaining (60 min in HLM)Reference
8 Coumestan DerivativePiperidine47.4%[2]
23 Coumestan DerivativeThis compound73.6%[2]
Parent Cpd. (Hypothetical) Thiazole DerivativePiperidine(Assumed lower stability)[3]
68 Thiazole DerivativeThis compoundDid not improve microsomal turnover[3]

Note: While compound 68 did not show improved microsomal turnover in its specific context, the data from compounds 8 and 23 clearly demonstrate the potential for significant improvement in metabolic stability with the this compound substitution.[2][3]

Visualizing the Strategy and Workflow

To better illustrate the concepts and procedures involved, the following diagrams outline the rationale for using this compound and the experimental workflow for assessing metabolic stability.

cluster_0 Rationale for this compound Incorporation Piperidine_Compound Piperidine-Containing Drug Candidate Metabolic_Hotspot Metabolic Hotspot (e.g., C-3 position) Piperidine_Compound->Metabolic_Hotspot Bioisosteric_Replacement Bioisosteric Replacement with This compound Piperidine_Compound->Bioisosteric_Replacement CYP450 CYP450 Enzymes Metabolic_Hotspot->CYP450 Oxidation Rapid_Metabolism Rapid Metabolism & Low Bioavailability CYP450->Rapid_Metabolism Blocked_Metabolism Blocked Metabolism at C-3 Bioisosteric_Replacement->Blocked_Metabolism Improved_Stability Improved Metabolic Stability & Enhanced Pharmacokinetics Blocked_Metabolism->Improved_Stability

Caption: Rationale for improving metabolic stability.

cluster_1 Experimental Workflow for In Vitro Metabolic Stability Assay Compound_Preparation Prepare Test Compound Stock Solution (e.g., 10 mM in DMSO) Incubation Incubate Compound with HLM and NADPH at 37°C Compound_Preparation->Incubation Microsome_Preparation Prepare Human Liver Microsome (HLM) Suspension in Buffer Microsome_Preparation->Incubation Time_Points Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubation->Time_Points Quenching Quench Reaction with Cold Acetonitrile containing Internal Standard Time_Points->Quenching Sample_Processing Centrifuge to Precipitate Proteins Quenching->Sample_Processing LC_MS_Analysis Analyze Supernatant by LC-MS/MS Sample_Processing->LC_MS_Analysis Data_Analysis Determine % Parent Compound Remaining and Calculate t½ and Clint LC_MS_Analysis->Data_Analysis

Caption: In vitro metabolic stability assay workflow.

Experimental Protocols

The following protocols provide a detailed methodology for conducting in vitro metabolic stability assays to evaluate the impact of this compound incorporation.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a standard high-throughput screen to assess Phase I metabolic activity.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)

  • 96-well plates

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • In a 96-well plate, add the HLM and phosphate buffer.

    • Pre-warm the plate at 37°C for 5-10 minutes.

  • Incubation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and buffer.

    • Immediately add the test compound working solution to start the incubation.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. The "0" time point sample should be prepared by adding the quenching solution before adding the NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the rate constant of degradation (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein) .[2]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model by using intact liver cells, which contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated 96-well plates

  • Test compound stock solution

  • Quenching solvent (e.g., cold acetonitrile)

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and prepare the hepatocytes according to the supplier's instructions.

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach in a humidified incubator.

  • Incubation:

    • Prepare a working solution of the test compound in the culture medium.

    • Remove the plating medium from the cells and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At specified time points, collect both the cells and the medium.

  • Sample Processing and Analysis:

    • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Data Analysis:

    • Calculate the disappearance of the parent compound over time to determine metabolic stability parameters (t½ and Clint) as described in the HLM assay protocol.

Conclusion

The strategic incorporation of a this compound moiety is a powerful and effective method for improving the metabolic stability of drug candidates. By blocking key metabolic hotspots, this approach can significantly enhance a compound's pharmacokinetic profile, leading to increased bioavailability and a longer duration of action. The protocols outlined in this application note provide a robust framework for researchers to quantitatively assess the benefits of this strategy in their own drug discovery programs. As the demand for more durable and effective therapeutics continues to grow, the use of this compound is poised to become an increasingly valuable tool in the medicinal chemist's arsenal.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in 3,3-Difluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 3,3-difluoropiperidine, a critical building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which one is recommended for higher yields?

A1: The main synthetic strategies for this compound include:

  • Geminal Difluorination of N-protected 3-Piperidones: This is a common approach involving the conversion of a carbonyl group to a difluoromethylene group using a deoxofluorinating agent.

  • Hydrogenation of Fluorinated Pyridines: This method involves the reduction of a substituted pyridine ring, such as 3,5-difluoropyridine, to the corresponding piperidine.

  • Reductive Cyclization of Acyclic Precursors: This strategy builds the piperidine ring from a linear precursor already containing the difluoromethylene group.

The choice of route depends on the available starting materials, scale, and desired substitution pattern. For unsubstituted this compound, the geminal difluorination of an N-protected 3-piperidone often provides a reliable and scalable route.

Q2: I am observing a low yield during the geminal difluorination of N-Boc-3-piperidone. What are the common causes and solutions?

A2: Low yields in the difluorination of N-Boc-3-piperidone are frequently due to incomplete reaction, side product formation, or degradation of the starting material or product. Please refer to the troubleshooting guide below for specific issues and solutions.

Q3: What are the typical side reactions observed during the hydrogenation of 3,5-difluoropyridine?

A3: The most common side reaction is hydrodefluorination, where one or both fluorine atoms are replaced by hydrogen, leading to the formation of monofluorinated or non-fluorinated piperidines. Catalyst poisoning and over-reduction of the ring are also potential issues. Careful selection of the catalyst and reaction conditions is crucial to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low Yield in Geminal Difluorination of N-Boc-3-piperidone

This is a common bottleneck in the synthesis of N-Boc-3,3-difluoropiperidine. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Expected Outcome
Incomplete Reaction Increase the equivalents of the fluorinating agent (e.g., DAST or Deoxo-Fluor®) from 2.0 to 3.0-4.0 equivalents.Drive the reaction to completion, increasing the conversion of the starting material.
Increase the reaction temperature incrementally from room temperature up to 50 °C.Enhance the reaction rate. Monitor carefully to avoid degradation.
Extend the reaction time, monitoring progress by TLC or LC-MS.Allow for complete conversion of the starting material.
Degradation of Fluorinating Agent Use a fresh, properly stored bottle of the fluorinating agent.Ensure the reagent is active and effective.
Add the fluorinating agent at a lower temperature (e.g., 0 °C or -78 °C) and allow the reaction to slowly warm to room temperature.Minimize exothermic decomposition of the reagent.
Side Product Formation (e.g., elimination) Use a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).Minimize the formation of elimination byproducts.
For sensitive substrates, consider using a milder fluorinating agent like PyFluor.Reduce the likelihood of side reactions.

Experimental Protocol: Geminal Difluorination of N-Boc-3-piperidone with DAST

  • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., Argon), cool the mixture to 0 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A 64% yield of the difluorinated product has been reported for a similar substrate, N-Boc-3-oxopyrrolidine-2-carboxylate.[1]

Issue 2: Low Yield and/or Hydrodefluorination during Hydrogenation of 3,5-Difluoropyridine

The catalytic hydrogenation of fluorinated pyridines can be challenging due to catalyst poisoning and competing hydrodefluorination. The choice of catalyst and the use of acidic additives are critical.

Catalyst Additive Typical Yield of this compound Key Considerations
Pd(OH)₂/C HClGoodThe acidic additive is crucial to prevent catalyst poisoning and minimize hydrodefluorination.[2]
Rh/C -Moderate to GoodCan be effective under neutral conditions, but may require higher catalyst loading and pressure.
PtO₂ Acetic AcidVariableCan be effective, but optimization of pressure and temperature is necessary.[3][4]

Experimental Protocol: Hydrogenation of 3,5-Difluoropyridine using Pd(OH)₂/C

  • To a solution of 3,5-difluoropyridine (1.0 eq) in methanol (0.2 M), add a solution of hydrochloric acid (1.1 eq).

  • Add 20 wt% Pd(OH)₂ on carbon (5 mol%) to the solution.

  • Place the reaction mixture in a high-pressure reactor and apply hydrogen gas pressure (50-70 bar).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully release the hydrogen pressure and filter the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting hydrochloride salt can be used directly or neutralized with a base and extracted to yield the free amine.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the key steps in the synthesis and troubleshooting of this compound.

geminal_difluorination_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start N-Boc-3-piperidone reaction Geminal Difluorination (DAST or Deoxo-Fluor®) start->reaction 1. Add fluorinating agent quench Quench with NaHCO₃ reaction->quench 2. Reaction complete extract Extraction with DCM quench->extract purify Column Chromatography extract->purify product N-Boc-3,3-difluoropiperidine purify->product

Workflow for Geminal Difluorination

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Difluorination incomplete Incomplete Reaction start->incomplete degradation Reagent Degradation start->degradation side_reactions Side Reactions start->side_reactions increase_reagent Increase Reagent Equivalents/Temp/Time incomplete->increase_reagent fresh_reagent Use Fresh Reagent degradation->fresh_reagent change_solvent Change Solvent/ Milder Reagent side_reactions->change_solvent

Troubleshooting Logic for Low Yield

References

Technical Support Center: Purification of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my fluorinated piperidine derivative volatile, and how can I prevent its loss during purification?

A: Unprotected fluorinated piperidines can be volatile, leading to significant product loss, especially during steps involving heating or vacuum.[1][2] This volatility is a known challenge in their purification.[1][2]

Troubleshooting:

  • In-situ Protection: To mitigate volatility, it is highly recommended to protect the piperidine nitrogen with a suitable protecting group immediately after synthesis and before purification. Common protecting groups include Carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2] This increases the molecular weight and reduces the volatility of the compound, facilitating easier handling and purification.[1][2]

Q2: I'm observing co-elution of my fluorinated piperidine with non-fluorinated impurities during column chromatography. How can I improve separation?

A: The introduction of fluorine atoms significantly alters the polarity and lipophilicity of piperidine derivatives, which can lead to similar retention times and co-elution with impurities on silica gel.[3][4] The effect of fluorine on polarity is not always straightforward and depends on the substitution pattern.

Troubleshooting:

  • Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient elution can be particularly effective in resolving compounds with close Rf values.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using other stationary phases such as alumina, or employ reverse-phase chromatography (C18).

  • pH Adjustment: For basic piperidine derivatives, adding a small amount of a volatile base (e.g., triethylamine or ammonia) to the mobile phase can improve peak shape and separation by minimizing tailing on silica gel.

Q3: My fluorinated piperidine derivative is difficult to crystallize. What strategies can I employ to induce crystallization for purification?

A: Fluorination can influence crystal packing energies, potentially making crystallization more challenging.[3] However, several techniques can be attempted to induce crystallization.

Troubleshooting:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/diethyl ether).

  • Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at room temperature or in a refrigerator.

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent that is more volatile. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

  • Salt Formation: Convert the basic piperidine derivative into a salt (e.g., hydrochloride or trifluoroacetate). Salts often have higher melting points and are more crystalline than the free base.

Q4: I am concerned about the chemical stability of my fluorinated piperidine derivative during purification. Are there any common degradation pathways to be aware of?

A: While the C-F bond is generally very stable, certain structural motifs can lead to instability. For instance, a fluorine atom positioned beta to a carbonyl group with an acidic alpha-proton can be susceptible to HF elimination.[5] Additionally, during synthetic steps like hydrogenation of fluoropyridines, hydrodefluorination can occur as an undesired side reaction, leading to non-fluorinated impurities that can be difficult to separate.[1]

Troubleshooting:

  • Mild Purification Conditions: Use mild purification techniques whenever possible. Avoid excessively high temperatures and strongly acidic or basic conditions if your molecule has sensitive functional groups.

  • Inert Atmosphere: For compounds prone to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Guide 1: Poor Separation in Column Chromatography

This guide provides a systematic approach to troubleshoot poor separation of fluorinated piperidine derivatives during column chromatography.

Troubleshooting Workflow for Column Chromatography

start Poor Separation (Co-elution or Overlapping Spots on TLC) check_rf Are Rf values of product and impurity too close? start->check_rf adjust_solvent Adjust Solvent System (e.g., change polarity, use different solvents) check_rf->adjust_solvent Yes check_tailing Is significant tailing observed? check_rf->check_tailing No shallow_gradient Implement Shallow Gradient Elution adjust_solvent->shallow_gradient shallow_gradient->check_tailing success Successful Separation shallow_gradient->success Improved Separation add_modifier Add Mobile Phase Modifier (e.g., triethylamine for basic compounds) check_tailing->add_modifier Yes change_stationary_phase Change Stationary Phase (e.g., Alumina, C18) check_tailing->change_stationary_phase No, separation still poor add_modifier->success derivatization Consider Derivatization (e.g., protection of polar groups) change_stationary_phase->derivatization derivatization->success

Caption: Troubleshooting decision tree for column chromatography issues.

Guide 2: Product Loss During Work-up and Isolation

This guide addresses the common issue of losing a volatile fluorinated piperidine derivative during the work-up and isolation phases.

Workflow for Minimizing Product Loss

start Synthesized Fluorinated Piperidine in Reaction Mixture check_volatility Is the unprotected amine expected to be volatile? start->check_volatility protect_amine In-situ Protection (e.g., add Cbz-Cl or Fmoc-Cl to the crude mixture) check_volatility->protect_amine Yes workup Aqueous Work-up check_volatility->workup No protect_amine->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4, MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration low_temp_vacuum Use low temperature and moderate vacuum concentration->low_temp_vacuum purification Purification (Chromatography, Crystallization, or Distillation) low_temp_vacuum->purification final_product Isolated, Pure Product purification->final_product

Caption: Experimental workflow to minimize loss of volatile products.

Data Presentation

The introduction of fluorine can significantly alter the physicochemical properties of piperidine derivatives. The following table summarizes the effect of fluorination on the basicity (pKa) of the piperidine nitrogen. Lower pKa values indicate reduced basicity.

CompoundpKaReference
Piperidine11.12Standard Literature Value
3-Fluoropiperidine (axial F)7.6[6]
3-Fluoropiperidine (equatorial F)6.6[6]

Note: The pKa can be influenced by the conformation of the fluorine substituent.

Experimental Protocols

Protocol 1: In-situ Cbz Protection of a Crude Fluorinated Piperidine

This protocol describes a general method for the in-situ protection of a volatile fluorinated piperidine with a Carbobenzyloxy (Cbz) group following a synthesis, for instance, a hydrogenation reaction.[1][2]

Materials:

  • Crude reaction mixture containing the fluorinated piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • A suitable base (e.g., triethylamine or aqueous sodium bicarbonate)

  • An appropriate organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Following the completion of the synthesis, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the base to the reaction mixture with stirring. If using an aqueous base, ensure vigorous stirring.

  • Add benzyl chloroformate (1.1 equivalents) dropwise to the cooled and stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • If an aqueous base was used, separate the layers. If a tertiary amine base was used, quench the reaction with water.

  • Extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude Cbz-protected fluorinated piperidine, which can then be purified by standard methods like column chromatography.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the basic fluorinated piperidine derivative from neutral or acidic impurities.

Materials:

  • Crude product dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate)

  • Aqueous acid solution (e.g., 1 M HCl)

  • Aqueous base solution (e.g., 1 M NaOH or saturated sodium bicarbonate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the crude product in a suitable water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel and extract with the aqueous acid solution (3x). The basic fluorinated piperidine will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities in the organic layer.

  • Separate and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and make them basic by the slow addition of the aqueous base solution, with stirring, until the desired pH is reached (typically >10). The fluorinated piperidine free base will precipitate or form an oil.

  • Extract the now basic aqueous layer with a fresh portion of the organic solvent (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield the purified fluorinated piperidine derivative.

References

managing side reactions in the synthesis of 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Difluoropiperidine. The following information is designed to help manage common side reactions and optimize synthetic outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering step-by-step guidance to identify and resolve common problems.

Issue 1: Low Yield of this compound in Deoxofluorination of N-protected 3-Piperidone

Question: My deoxofluorination reaction of N-Boc-3-piperidone with DAST is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields in the deoxofluorination of 3-piperidinones are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_reagents Reagent Quality & Stoichiometry cluster_conditions Reaction Conditions cluster_byproducts Byproduct Analysis start Low Yield of this compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK analyze_byproducts 3. Analyze Byproducts check_conditions->analyze_byproducts Conditions Optimized purification 4. Review Purification Method analyze_byproducts->purification Byproducts Identified solution Improved Yield purification->solution Purification Optimized dast_quality DAST/Deoxo-Fluor Quality: - Use freshly opened or properly stored reagent. - Reagent can degrade with moisture. piperidone_purity N-Boc-3-piperidone Purity: - Ensure starting material is pure and dry. stoichiometry Stoichiometry: - Use a slight excess of the fluorinating agent (e.g., 1.1-1.5 eq). temperature Temperature: - Start at low temperature (-78 °C) and slowly warm to room temperature. - Higher temperatures can lead to decomposition and side reactions. solvent Solvent: - Use anhydrous aprotic solvents like DCM or THF. - Ensure solvent is dry. reaction_time Reaction Time: - Monitor reaction progress by TLC or GC-MS. - Prolonged reaction times can lead to byproduct formation. elimination Elimination Product (Monofluoro-olefin): - Characterize by GC-MS and NMR. - Indicates incomplete fluorination and subsequent HF elimination. rearrangement Rearrangement Products: - DAST can promote cationic rearrangements. [24] - Analyze structure of unexpected byproducts.

Caption: Troubleshooting workflow for low yield in deoxofluorination.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Fluorinating Agent: Diethylaminosulfur trifluoride (DAST) and its analogues like Deoxo-Fluor are sensitive to moisture.[1][2] Use a fresh bottle or a properly stored aliquot. The reagent should be a clear, light-yellow liquid. Darker colors may indicate decomposition.

    • Starting Material: Ensure the N-protected 3-piperidone is pure and dry. Impurities in the starting material can lead to side reactions.

    • Stoichiometry: A slight excess of the fluorinating agent (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Optimize Reaction Conditions:

    • Temperature: The reaction is typically initiated at a low temperature (-78 °C) and allowed to warm slowly to room temperature.[3] Higher temperatures can lead to the decomposition of DAST and an increase in side reactions.

    • Solvent: Use anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). The presence of water will consume the fluorinating agent and lead to byproducts.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4] Over-extending the reaction time can lead to the formation of degradation products.

  • Analyze Byproducts:

    • Elimination Product: A common byproduct is the monofluoro-olefin, formed by the elimination of HF from a partially fluorinated intermediate. Its presence suggests that the second fluorination step is slow or incomplete.

    • Rearrangement Products: DAST can induce cationic rearrangements in some substrates.[5] If unexpected byproducts are observed, their structures should be carefully characterized.

  • Review Purification Method:

    • The crude product often contains unreacted starting material, the fluorinating agent's byproducts, and any side products. Purification is typically achieved by column chromatography. Ensure the chosen solvent system provides good separation of the desired product from impurities.

Issue 2: Formation of Hydrodefluorination Byproduct in Catalytic Hydrogenation of 3-Fluoropyridine

Question: During the catalytic hydrogenation of 3-fluoropyridine to synthesize 3-fluoropiperidine (a precursor to this compound), I am observing a significant amount of piperidine (the hydrodefluorination product). How can I minimize this side reaction?

Answer: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluorinated aromatic compounds.[6][7] The choice of catalyst and reaction conditions is crucial to minimize the formation of this byproduct.

Strategies to Minimize Hydrodefluorination:

StrategyRecommendationRationale
Catalyst Selection - Use a less reactive catalyst for C-F bond cleavage. Rhodium on carbon (Rh/C) is often preferred over palladium on carbon (Pd/C).[8] - Platinum-based catalysts like PtO₂ can also be effective.[9]Palladium catalysts are known to be more prone to causing hydrodehalogenation.[8]
Reaction Conditions - Lower the hydrogen pressure. - Operate at a lower temperature.Milder conditions can reduce the likelihood of C-F bond cleavage.[8]
Acid Additive - Perform the hydrogenation under acidic conditions (e.g., in the presence of HCl).[10]Protonation of the pyridine nitrogen can facilitate the hydrogenation of the aromatic ring while potentially disfavoring the hydrodefluorination pathway.
Alternative Reduction - Consider a non-catalytic reduction method if hydrodefluorination remains a significant issue.This avoids the use of metal catalysts that can promote C-F bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound via deoxofluorination of a 3-piperidone?

A1: The most common side reactions include:

  • Formation of a monofluoro-olefin: This occurs through the elimination of HF from a partially fluorinated intermediate. It is often the major byproduct if the reaction does not go to completion.

  • Rearrangement reactions: Fluorinating agents like DAST can promote carbocationic rearrangements, leading to isomeric byproducts.[5]

  • Decomposition of the fluorinating agent: DAST and related reagents can decompose, especially at elevated temperatures, leading to a complex mixture of byproducts and reduced yield.

Q2: Which fluorinating agent is best for the conversion of a 3-piperidone to this compound?

A2: Several deoxofluorinating agents can be used, each with its own advantages and disadvantages.

Fluorinating AgentAdvantagesDisadvantages
DAST (Diethylaminosulfur trifluoride) - Widely used and well-documented.[1][5] - Effective for many substrates.- Thermally unstable, can decompose exothermically above 90°C.[11] - Can lead to elimination and rearrangement side products.[2]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) - More thermally stable than DAST.[11] - Often provides higher yields and better selectivity with fewer elimination byproducts.- Higher cost compared to DAST.
XtalFluor® Reagents - Crystalline solids that are easier to handle.[12] - Enhanced thermal stability.[2] - Often result in fewer elimination side products compared to DAST and Deoxo-Fluor.[2][12]- May require the use of a promoter.[12] - Higher cost.

Q3: How does the N-protecting group on the piperidone ring affect the deoxofluorination reaction?

A3: The choice of the N-protecting group is important for several reasons:

  • Stability: The protecting group must be stable to the reaction conditions (mildly acidic due to HF generation). The Boc (tert-butyloxycarbonyl) group is commonly used and is generally stable under these conditions.

  • Influence on Reactivity: The electronic and steric properties of the protecting group can influence the reactivity of the carbonyl group.

  • Ease of Removal: The protecting group should be readily removable after the fluorination step without affecting the newly introduced fluorine atoms.

Q4: What is the best way to purify this compound from the crude reaction mixture?

A4: Purification of this compound typically involves the following steps:

  • Quenching: The reaction is carefully quenched, often with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.

  • Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Washing and Drying: The organic layer is washed with brine and dried over an anhydrous salt such as sodium sulfate or magnesium sulfate.

  • Chromatography: The most common method for purifying the final product and removing side products is column chromatography on silica gel.[13] The choice of eluent will depend on the N-protecting group used.

  • Deprotection: If an N-protected piperidone was used, the protecting group is removed in a subsequent step. For a Boc group, this is typically done using a strong acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.

Experimental Protocols

Protocol 1: Deoxofluorination of N-Boc-3-piperidone using DAST

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • N-Boc-3-piperidone

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • Dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Catalytic Hydrogenation of 3-Fluoropyridine

This protocol is a general method for the synthesis of 3-fluoropiperidine.

Materials:

  • 3-Fluoropyridine

  • Rhodium on carbon (5% Rh/C) or Platinum(IV) oxide (PtO₂)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 3-fluoropyridine (1.0 eq) in methanol, add the catalyst (5-10 mol%).

  • Add concentrated HCl (1.1 eq) to the mixture.

  • Transfer the mixture to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas (e.g., 50-70 bar).

  • Stir the reaction at room temperature for 6-24 hours, monitoring the uptake of hydrogen.

  • After the reaction is complete, carefully vent the reactor and filter the mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-fluoropiperidine. Further purification may be achieved by distillation or by converting it to a salt and recrystallizing.

Visualizations

Synthetic_Routes_and_Side_Reactions cluster_deoxofluorination Deoxofluorination Route cluster_hydrogenation Hydrogenation Route piperidone N-Protected 3-Piperidone dast DAST / Deoxo-Fluor piperidone->dast difluoropiperidine1 N-Protected This compound dast->difluoropiperidine1 Fluorination side_reaction1 Side Reaction: Monofluoro-olefin (Elimination) dast->side_reaction1 deprotection1 Deprotection difluoropiperidine1->deprotection1 final_product1 This compound deprotection1->final_product1 fluoropyridine 3-Fluoropyridine hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H₂) fluoropyridine->hydrogenation fluoropiperidine 3-Fluoropiperidine hydrogenation->fluoropiperidine side_reaction2 Side Reaction: Piperidine (Hydrodefluorination) hydrogenation->side_reaction2 further_steps Further Synthetic Steps fluoropiperidine->further_steps final_product2 This compound further_steps->final_product2

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Piperidinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of piperidinones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the fluorination of piperidinones?

A1: The most prevalent method is electrophilic fluorination of the piperidinone's α-carbon. This reaction typically involves the enol or enolate form of the ketone attacking an electrophilic fluorine source.[1][2] Common reagents for this transformation include N-fluoro-2-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®.[3][4][5]

Q2: Which electrophilic fluorinating reagent should I choose: Selectfluor® or NFSI?

A2: The choice depends on your specific substrate and desired reactivity.

  • Selectfluor® is a powerful, effective, and easy-to-handle fluorinating agent. It is often the first choice for a wide range of substrates. However, due to its bulkiness, it can be sensitive to steric hindrance around the reaction site.

  • N-Fluorobenzenesulfonimide (NFSI) is generally considered less reactive than Selectfluor® but has better solubility in many common organic solvents like THF, DCM, and acetonitrile.[4][6] Its stability and milder nature can be advantageous in complex molecules.[4][7]

Q3: How does the reaction mechanism work for electrophilic fluorination of a piperidinone?

A3: The reaction proceeds through the enol or enolate intermediate of the piperidinone. The electron-rich double bond of the enol tautomer performs a nucleophilic attack on the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor® or NFSI).[1][2] The reaction can sometimes be facilitated by acid catalysis, which promotes enol formation, analogous to the acid-catalyzed bromination of ketones.[3]

Q4: What is the impact of the N-protecting group on the piperidinone?

A4: The N-protecting group is crucial. Electron-withdrawing protecting groups (e.g., Boc, Cbz) can increase the acidity of the α-protons, facilitating enolate formation and potentially improving reaction rates. The stability of the protecting group under the reaction conditions is also a critical consideration. N-protected piperidone substrates have been shown to be effective in these reactions.[3]

Q5: How does the position of fluorine substitution affect the properties of the resulting piperidine?

A5: Incorporating fluorine can significantly alter the physicochemical properties of the piperidine scaffold. For instance, it can modulate the basicity (pKa) of the piperidine nitrogen, which in turn can influence its pharmacological profile, such as receptor binding and oral absorption.[8][9] The conformational preference of the C-F bond (axial vs. equatorial) can also be influenced by interactions with the nitrogen atom, particularly in the protonated state.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Poor enol/enolate formation The electron-deficient nature of a neighboring group may hinder enolization.[1] Consider adding a catalytic amount of a non-nucleophilic acid (e.g., H₂SO₄) to promote enol formation, particularly when using reagents like Selectfluor®.[3]
Incorrect Solvent The polarity of the solvent can significantly impact the fluorinating ability of N-F reagents.[11] Screen different solvents such as Acetonitrile (MeCN), Dichloromethane (DCM), or fluorinated alcohols like HFIP, which have been shown to be beneficial in related transformations.[12] Be aware that some reagents like Selectfluor® react exothermically and dangerously with solvents like DMF and DMSO.[13]
Steric Hindrance The substrate or the fluorinating reagent may be too sterically hindered. If using Selectfluor®, consider switching to a smaller reagent if possible. Ensure the reaction site is accessible.[2]
Reagent Incompatibility The fluorinating reagent may be consumed by other functional groups in your molecule. Review the compatibility of your substrate's functional groups with the chosen reagent.

Problem 2: Formation of Di-fluorinated Byproduct

Possible Cause Suggested Solution
Excess Fluorinating Reagent The mono-fluorinated product is often more acidic and can be deprotonated and fluorinated a second time.
1. Control Stoichiometry: Carefully control the amount of the fluorinating agent. Use of 1.0 to 1.1 equivalents is often sufficient for monofluorination.[1]
2. Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-fluorinated product.[1]
3. Monitor Reaction Progress: Closely monitor the reaction using TLC, LC-MS, or GC-MS and stop it as soon as the starting material is consumed to prevent over-fluorination.[1]
Rapid Enolization Substrates that readily form enolates are more prone to di-fluorination.[2]
1. Use a Milder Base: If using a base to generate the enolate, switch to a weaker one.
2. Reverse Addition: Try adding the deprotonated piperidinone solution slowly to the solution of the fluorinating reagent.

Problem 3: Reaction is Too Slow

Possible Cause Suggested Solution
Low Reactivity of Substrate Ketones that do not readily form the enol tautomer will react slowly.[2]
1. Increase Temperature: Gently heating the reaction can increase the rate, but may also lead to more side products.
2. Add an Acid Catalyst: As mentioned, a catalytic amount of acid can accelerate the reaction by promoting enolization.[3]
3. Use a More Reactive Fluorinating Agent: If using NFSI, consider switching to the more reactive Selectfluor®.

Data and Protocols

Comparison of Electrophilic Fluorinating Reagents
ReagentStructureCommon NameKey Characteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)(Structure not displayable)Selectfluor® Colorless solid, powerful electrophilic fluorine source, easy to handle.[14][15] Can also act as an oxidant.[15]
N-Fluorobenzenesulfonimide(Structure not displayable)NFSI White solid, less reactive than Selectfluor®, good solubility in common organic solvents.[4][16] Stable up to 180°C.[4]
General Experimental Protocol: Electrophilic Fluorination of an N-Boc-4-Piperidinone

This protocol is a representative example. Optimal conditions (solvent, temperature, time) must be determined experimentally for each specific substrate.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-Boc-4-piperidinone substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., Acetonitrile, 0.1 M concentration).

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equiv) portion-wise at room temperature. For less reactive substrates, the reaction can be gently heated (e.g., to 40-60 °C).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired α-fluoropiperidinone.

Visual Guides

Experimental Workflow for Electrophilic Fluorination

G reagents 1. Add Piperidinone Substrate to Flask solvent 2. Dissolve in Anhydrous Solvent (e.g., MeCN) reagents->solvent fluorination 3. Add Fluorinating Agent (e.g., Selectfluor®, 1.1 eq) solvent->fluorination reaction 4. Stir and Monitor (TLC / LC-MS) fluorination->reaction quench 5. Quench with aq. NaHCO3 reaction->quench extract 6. Extract with Organic Solvent (e.g., EtOAc) quench->extract purify 7. Dry, Concentrate, and Purify (Chromatography) extract->purify product α-Fluoropiperidinone purify->product

Caption: General experimental workflow for the fluorination of piperidinones.

Troubleshooting Decision Tree for Low Yield

G start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm complex_mix Complex Mixture of Products check_sm->complex_mix Yes sm_remains Starting Material Remains check_sm->sm_remains No dec_temp Decrease Temperature complex_mix->dec_temp check_stoich Check Stoichiometry complex_mix->check_stoich add_acid Add Acid Catalyst (e.g., H₂SO₄) sm_remains->add_acid sol_change Change Solvent (e.g., MeCN, DCM) inc_temp Increase Temperature add_acid->inc_temp inc_temp->sol_change

Caption: Decision tree for troubleshooting low-yield fluorination reactions.

References

Technical Support Center: Troubleshooting the Separation of 3,3-Difluoropiperidine Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for troubleshooting the separation of 3,3-difluoropiperidine diastereomers. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during chromatographic method development and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a separation method for this compound diastereomers?

A systematic approach is advisable, beginning with an assessment of the diastereomers' physicochemical properties. Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective. For initial screening, a good starting point is reversed-phase HPLC using a C18 column with a simple mobile phase of acetonitrile and water. A broad gradient elution can help determine the approximate conditions for elution.[1] Supercritical Fluid Chromatography (SFC) is also a powerful technique for diastereomer separation and should be considered, as it can offer higher efficiency and unique selectivity.

Q2: Which chromatographic mode, HPLC or SFC, is generally more successful for separating diastereomers like this compound?

Recent studies suggest that gradient non-chiral Supercritical Fluid Chromatography (SFC) can be more successful than traditional reversed-phase HPLC for the separation of diverse sets of drug-like diastereomers. SFC often provides superior resolution and faster analysis times. However, the optimal choice depends on the specific properties of the this compound derivative.

Q3: How does the gem-difluoro substitution at the 3-position affect the separation?

The introduction of fluorine atoms can significantly alter a molecule's properties, including dipole moment, pKa, and conformational rigidity. The gem-difluoro group in this compound can influence its interaction with the stationary phase. These electronic effects can be leveraged to achieve separation. For instance, stationary phases with aromatic or electron-deficient moieties may offer unique selectivity for fluorinated compounds.

Q4: What role do mobile phase additives play in the separation of piperidine diastereomers?

Mobile phase additives are crucial for improving peak shape and selectivity, especially for basic compounds like piperidines. The piperidine nitrogen can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1] To mitigate this, a small amount of a basic modifier, such as diethylamine (DEA), is often added to the mobile phase to mask these silanol groups.[1] Conversely, for acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) is commonly used.[1]

Q5: Is temperature a critical parameter for optimizing the separation of these diastereomers?

Yes, temperature is a valuable tool for method optimization. Altering the column temperature can affect retention times, selectivity, and peak shape. It is recommended to screen a range of temperatures to determine the optimal condition for your specific separation, as the effect is compound-dependent.

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Diastereomer Peaks
Possible CauseSuggested Solution
Inappropriate Stationary Phase The selectivity of the column may be insufficient. Screen a variety of stationary phases. For RP-HPLC, consider columns other than C18, such as those with pentafluorophenyl (PFP) or polar-embedded phases.[1] For SFC, screen columns like those with diol, amino, or 2-ethylpyridine functionalities.
Suboptimal Mobile Phase Composition The mobile phase composition directly influences selectivity.[1] Systematically vary the ratio of the organic modifier (e.g., methanol, ethanol, isopropanol) to the aqueous or supercritical fluid phase. For SFC, the choice and concentration of the co-solvent are critical.
Incorrect Mobile Phase Additive The absence or incorrect choice of an additive can lead to poor peak shape and co-elution. For the basic this compound, add a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.
Inadequate Temperature The separation may be sensitive to temperature changes. Experiment with a range of column temperatures (e.g., 25°C to 50°C) to see if resolution improves.
Issue 2: Peak Tailing
Possible CauseSuggested Solution
Secondary Interactions with Silanol Groups The basic nitrogen of the piperidine ring can interact with acidic silanol groups on the column packing material.[1] Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to minimize these interactions.[1] Using a base-deactivated column can also be beneficial.
Column Overload Injecting too much sample can lead to distorted peak shapes. Reduce the injection volume or the concentration of the sample.
Metal Contamination Trace metals in the sample, vials, or HPLC system can cause peak tailing for chelating compounds. Use metal-free vials and consider adding a chelating agent like EDTA to the mobile phase if metal contamination is suspected.
Issue 3: Irreproducible Retention Times
Possible CauseSuggested Solution
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase composition.
Mobile Phase Instability If the mobile phase is a mixture of solvents with different volatilities, its composition can change over time due to evaporation. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Fluctuations in Temperature Use a column thermostat to maintain a constant temperature, as temperature fluctuations can affect retention times.
Column Degradation The stationary phase can degrade over time, especially when using aggressive mobile phases (high or low pH). Monitor column performance with a standard and replace the column if performance deteriorates significantly.

Experimental Protocols

Representative HPLC Method Development Protocol

This protocol provides a general framework for developing a separation method for this compound diastereomers.

  • Analyte Preparation: Dissolve the this compound diastereomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.

  • Initial Screening Conditions:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Diethylamine in Water

    • Mobile Phase B: 0.1% Diethylamine in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) if it does not.

  • Method Optimization:

    • Stationary Phase Screening: If the initial separation is poor, screen other stationary phases such as PFP, Cyano, or a polar-embedded phase.

    • Mobile Phase Optimization: Adjust the gradient slope and duration. If necessary, switch the organic modifier to methanol or isopropanol.

    • Temperature Optimization: Evaluate the effect of column temperature in the range of 25°C to 50°C.

Representative SFC Method Development Protocol
  • Analyte Preparation: Dissolve the diastereomer mixture in a suitable alcohol (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Initial Screening Conditions:

    • Column: Start with a column designed for SFC, such as one with a diol or 2-ethylpyridine stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine

    • Gradient: 5% to 40% B over 10 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV or ELSD/CAD.

  • Method Optimization:

    • Co-solvent Screening: Test other alcohol co-solvents like ethanol or isopropanol.

    • Additive Screening: Vary the concentration of the basic additive or try other additives.

    • Gradient and Temperature Optimization: Adjust the gradient profile and column temperature to improve resolution.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the separation of two this compound diastereomers (Diastereomer 1 and Diastereomer 2) under different chromatographic conditions to illustrate the effects of method parameter changes.

Table 1: Effect of Stationary Phase on HPLC Separation

Column (4.6 x 150 mm, 5 µm)Mobile PhaseRetention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
C1860:40 ACN:H₂O + 0.1% DEA8.28.51.1
PFP60:40 ACN:H₂O + 0.1% DEA9.510.11.8
Cyano70:30 ACN:H₂O + 0.1% DEA6.16.30.9

Table 2: Effect of Mobile Phase Composition on HPLC Separation (PFP Column)

Mobile Phase (Organic:Aqueous + 0.1% DEA)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
50:50 ACN:H₂O12.313.22.1
60:40 ACN:H₂O9.510.11.8
50:50 MeOH:H₂O14.115.52.5

Table 3: Effect of Co-solvent on SFC Separation (Diol Column)

Co-solvent (+ 0.1% DEA)Retention Time (min) - Diastereomer 1Retention Time (min) - Diastereomer 2Resolution (Rs)
Methanol3.84.31.9
Ethanol4.55.22.2
Isopropanol5.16.02.6

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Polarity, pKa) B Select Initial Chromatographic Mode (RP-HPLC or SFC) A->B C Choose Screening Columns (e.g., C18, PFP for HPLC; Diol, 2-EP for SFC) B->C D Run Broad Gradient C->D E Evaluate Initial Resolution D->E F Optimize Mobile Phase (Solvent Ratio, Co-solvent, Additives) E->F Resolution < 1.5 J Finalized Separation Method E->J Resolution >= 1.5 G Optimize Temperature F->G H Optimize Flow Rate G->H I Assess Method Robustness H->I I->J

Caption: A general workflow for developing a separation method for this compound diastereomers.

Troubleshooting_Tree Start Poor Resolution Q1 Are peaks tailing? Start->Q1 A1_Yes Add/Increase Basic Modifier (e.g., DEA) or Use Base-Deactivated Column Q1->A1_Yes Yes Q2 Is resolution still poor? Q1->Q2 No A1_Yes->Q2 A2_Yes Screen Different Stationary Phases (e.g., PFP, Chiral Column) Q2->A2_Yes Yes End Resolution Achieved Q2->End No Q3 Try a different organic modifier? (e.g., MeOH instead of ACN) A2_Yes->Q3 A3_Yes Optimize Mobile Phase Composition Q3->A3_Yes Yes Q4 Vary Temperature? Q3->Q4 No A3_Yes->Q4 A4_Yes Optimize Column Temperature Q4->A4_Yes Yes Q4->End No A4_Yes->End

Caption: A decision tree for troubleshooting poor resolution in the separation of diastereomers.

References

Technical Support Center: Improving the Regioselectivity of 3,3-Difluoropiperidine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the regioselective functionalization of 3,3-difluoropiperidine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work with this increasingly important scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective functionalization of the this compound ring?

A1: The primary challenge stems from the strong electron-withdrawing nature of the gem-difluoro group at the C3 position. This group significantly influences the electron density of the entire piperidine ring, deactivating certain positions and making selective functionalization difficult. Specifically, the C-H bonds at the C2 and C4 positions have altered reactivity compared to non-fluorinated piperidines. The C3 position itself is deactivated towards electrophilic attack and direct C-H functionalization is generally not a viable option.[1][2][3]

Q2: How does the 3,3-difluoro substitution affect the reactivity of the piperidine nitrogen?

A2: The gem-difluoro group lowers the basicity of the piperidine nitrogen. The experimental pKa of this compound is approximately 7.4.[4] This reduced nucleophilicity can lead to slower or less efficient N-alkylation and N-acylation reactions compared to piperidine itself.[5] Consequently, more forcing reaction conditions or more reactive electrophiles may be required for successful N-functionalization.

Q3: What are the general strategies for achieving regioselective C-H functionalization on a piperidine ring?

A3: The main strategies involve:

  • Directing Groups: Installing a directing group on the piperidine nitrogen is a common and effective strategy to control regioselectivity.[6] Amide, carbamate, and sulfonamide groups can direct functionalization to specific positions.

  • Catalyst Control: The choice of catalyst, particularly in rhodium- or palladium-catalyzed C-H functionalization, can significantly influence which position is functionalized.[1][7]

  • Steric Hindrance: The steric bulk of the N-protecting group can be used to block the C2/C6 positions, thereby favoring functionalization at the more remote and sterically accessible C4 position.[6]

  • Indirect Methods: For positions that are difficult to functionalize directly, such as C3, indirect methods like the ring-opening of a cyclopropane intermediate can be employed.[1][2][3]

Q4: Is direct lithiation a viable strategy for functionalizing this compound?

A4: Direct lithiation of N-Boc-piperidines typically occurs at the C2 position. The presence of an electron-withdrawing group, such as the 3,3-difluoro moiety, is expected to increase the acidity of the adjacent C-H bonds, potentially facilitating lithiation. However, the regioselectivity between the C2 and C4 positions would need to be carefully evaluated, and the stability of the resulting lithiated species would be a consideration. Studies on 4-substituted piperidines show that electron-withdrawing groups can significantly accelerate the rate of lithiation at the C2 position.[8]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in N-Functionalization (Alkylation/Arylation/Acylation)
Possible Cause Suggested Solution
Reduced Nucleophilicity of Nitrogen The electron-withdrawing CF2 group at C3 lowers the pKa and nucleophilicity of the piperidine nitrogen.[4][5] For N-alkylation, consider using more reactive alkylating agents (e.g., iodides instead of bromides or chlorides). For N-acylation, use highly reactive acylating agents like acid chlorides, or add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[9] For N-arylation, screen different palladium catalysts, ligands, and bases, as the optimal combination is often substrate-dependent. Weaker bases like KOPh have been shown to be effective for the arylation of fluoroalkylamines.[10][11]
Inappropriate Base or Solvent The choice of base and solvent is critical. For N-alkylation, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct without competing with the piperidine nucleophile. Anhydrous polar aprotic solvents like acetonitrile or DMF are typically suitable.
Steric Hindrance If the N-protecting group or the electrophile is bulky, steric hindrance can impede the reaction. If possible, consider using a smaller protecting group or a less sterically hindered electrophile.

Troubleshooting Workflow for N-Functionalization

start Low Yield in N-Functionalization q1 Is the electrophile sufficiently reactive? start->q1 s1 Increase reactivity: - Use alkyl iodide > bromide > chloride - Use acyl chloride > anhydride - Use more activated aryl halide q1->s1 No q2 Are reaction conditions optimal? q1->q2 Yes end Improved Yield s1->end s2 Optimize conditions: - Screen different bases (e.g., DIPEA, K2CO3, KOPh) - Use anhydrous polar aprotic solvent (MeCN, DMF) - Increase reaction temperature cautiously q2->s2 No q3 Is a catalyst required/optimal? q2->q3 Yes s2->end s3 Add or screen catalysts: - Add DMAP for N-acylation - Screen Pd/ligand combinations for N-arylation q3->s3 No q3->end Yes s3->end

Caption: Troubleshooting workflow for low yields in N-functionalization.

Issue 2: Poor Regioselectivity in C-H Functionalization
Possible Cause Suggested Solution
Similar Reactivity of C2/C6 and C4/C5 C-H Bonds The inductive effect of the CF2 group deactivates the adjacent C2 and C4 positions, but the extent of this deactivation and the resulting relative reactivity can be difficult to predict. The C2/C6 positions are generally electronically activated by the nitrogen, while C3 is deactivated.[1][2][3] The CF2 group at C3 will inductively deactivate all ring positions to some extent.
Incorrect Choice of Directing Group or Catalyst The combination of the N-protecting/directing group and the catalyst is crucial for controlling regioselectivity. For rhodium-catalyzed C-H insertion, specific catalysts can favor either C2 or C4 functionalization depending on the N-protecting group.[1][7]
Steric Effects A small N-protecting group (e.g., Boc) may not provide enough steric bulk to effectively block the C2/C6 positions, leading to mixtures of C2 and C4 functionalized products.

Decision Tree for Regioselective C-H Functionalization

start Desired Functionalization Position? c2 C2 / C6 Position start->c2 c4 C4 / C5 Position start->c4 c3 C3 Position start->c3 c2_strat Strategy for C2: - N-Boc or N-Bs directing group - Rhodium catalyst (e.g., Rh2(R-TCPTAD)4) - Directed lithiation with s-BuLi c2->c2_strat c4_strat Strategy for C4: - Bulky N-protecting group (e.g., N-α-oxoarylacetyl) - Specific Rh catalyst (e.g., Rh2(S-2-Cl-5-BrTPCP)4) c4->c4_strat c3_strat Strategy for C3 (Indirect): - Start from N-Boc-tetrahydropyridine - Asymmetric cyclopropanation - Reductive, regioselective ring-opening c3->c3_strat

Caption: Decision tree for selecting a C-H functionalization strategy.

Data Presentation

Table 1: Regioselectivity in C-H Functionalization of N-Protected Piperidine
N-Protecting GroupCatalyst/ReagentPosition FunctionalizedProduct Yield (%)Regioisomeric Ratio (α:β:γ)Reference
BocRh₂(R-TCPTAD)₄C255-78C2 selective[1]
BsRh₂(R-TPPTTL)₄C265-85C2 selective[1]
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4671:4.2 (C2:C4)[1]
Bocs-BuLi/TMEDA then Ar-X, Pd catalystC2 or C3VariableLigand-dependent[12]

Note: Data is for the parent piperidine system and serves as a starting point for optimization with the 3,3-difluoro analogue. The electronic effects of the CF2 group may alter these selectivities.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol is a general guideline for the mono-N-alkylation of this compound, optimized to minimize over-alkylation.

Materials:

  • This compound (or its HCl salt)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq, use more if starting with HCl salt)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask under an inert atmosphere.

  • To the flask, add this compound (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Add DIPEA (1.5 equivalents) to the solution.

  • Begin stirring the solution at room temperature.

  • Add the alkyl halide (1.0 equivalent) dropwise to the stirred solution. For highly reactive alkylating agents, consider slow addition using a syringe pump to minimize dialkylation.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkyl-3,3-difluoropiperidine.

  • Purify by column chromatography if necessary.

Protocol 2: Indirect C4-Arylation of this compound via N-α-oxoarylacetyl Directing Group

This protocol is adapted from a procedure for C4-functionalization of piperidine and should be optimized for the 3,3-difluoro substrate.[1][7]

Materials:

  • N-(α-oxoarylacetyl)-3,3-difluoropiperidine (starting material)

  • Aryldiazoacetate (1.5 eq)

  • Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5 mol%)

  • Anhydrous dichloromethane (DCM)

  • Syringe pump

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the Rhodium catalyst (0.5 mol%) and anhydrous DCM.

  • In a separate flask, prepare a solution of N-(α-oxoarylacetyl)-3,3-difluoropiperidine (1.0 eq) and the aryldiazoacetate (1.5 eq) in anhydrous DCM.

  • Using a syringe pump, add the solution of the piperidine and diazo compound to the catalyst solution over a period of 2 hours at room temperature.

  • Allow the reaction to stir overnight.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C4-functionalized product.

  • The directing group can be subsequently removed under appropriate hydrolytic conditions.

General Experimental Workflow

setup Reaction Setup (Inert atmosphere, dry solvents) reagents Add Piperidine Substrate and other reagents (base, catalyst) setup->reagents addition Slow Addition of Limiting Reagent (e.g., Electrophile) reagents->addition reaction Reaction Monitoring (TLC, LC-MS) addition->reaction workup Aqueous Workup (Extraction, Washes) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis

Caption: General workflow for functionalization reactions.

References

Technical Support Center: Addressing Solubility Issues of 3,3-Difluoropiperidine Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with compounds containing the 3,3-difluoropiperidine moiety.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound-containing compounds showing poor aqueous solubility?

A1: The solubility of compounds containing a this compound ring is influenced by a combination of factors. While the piperidine nitrogen can be protonated to improve solubility, the introduction of the gem-difluoro group at the 3-position can significantly alter the molecule's physicochemical properties. The strong inductive effect of the two fluorine atoms can lower the basicity (pKa) of the piperidine nitrogen, making it more difficult to protonate compared to its non-fluorinated analog.[1][2] This means that a lower pH might be required to achieve the same degree of ionization and solubility enhancement. Additionally, while fluorine can sometimes increase solubility, in other contexts, it can increase lipophilicity, leading to reduced aqueous solubility.[3] The overall solubility is a result of the interplay between the crystal lattice energy of the solid form, the polarity of the molecule, and its interactions with the solvent.

Q2: What is the first step I should take to improve the solubility of my compound for in vitro assays?

A2: The most immediate and often effective first step is to perform a pH-solubility profile. Since the piperidine moiety is basic, adjusting the pH of the aqueous medium can significantly impact solubility. By creating a more acidic environment, the piperidine nitrogen becomes protonated, forming a more soluble salt.[4][5][] It is crucial to determine the pH at which your compound reaches the desired concentration without precipitating.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is rapidly introduced into an aqueous buffer where its solubility is much lower. To mitigate this, you can try the following:

  • Lower the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (typically <1%).

  • Use a co-solvent: Instead of diluting directly into the aqueous buffer, perform a serial dilution using a mixture of the buffer and a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).[][7]

  • Employ surfactants: Adding a small amount of a non-ionic surfactant, like Tween® 80 or Polysorbate 20, to the aqueous buffer can help to keep the compound in solution by forming micelles.

Q4: When should I consider more advanced formulation strategies like salt formation or cyclodextrin complexation?

A4: If simple pH adjustment and the use of co-solvents are insufficient to achieve the required solubility for your experiments, or if you are developing a formulation for in vivo studies, more advanced techniques are warranted.

  • Salt Formation: This is a robust strategy for ionizable compounds like those containing a piperidine ring. Creating a stable, crystalline salt of your compound with a pharmaceutically acceptable counter-ion can dramatically improve its solubility and dissolution rate.[8][9][10]

  • Cyclodextrin Complexation: This technique is particularly useful for increasing the aqueous solubility of poorly soluble molecules. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic portions of your compound, forming an inclusion complex that is more water-soluble.[7][11][12][13][14][15]

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution(s)
Compound precipitates in neutral aqueous buffer (e.g., PBS pH 7.4). The compound is likely a free base with low intrinsic solubility. The pKa of the this compound moiety may be lower than that of a simple piperidine, requiring a more acidic pH for protonation.1. Determine the pH-solubility profile of your compound. 2. Use an acidic buffer (e.g., citrate buffer pH 3-5) for initial experiments.
Solubility is still low even at acidic pH. The counter-ion of the salt formed in situ may not be optimal, or the molecule as a whole has high lipophilicity.1. Try using a co-solvent in your acidic buffer. 2. Consider forming a different, more soluble salt with a suitable counter-ion. 3. Explore the use of cyclodextrins.
Compound is unstable at the low pH required for solubilization. The compound may be susceptible to acid-catalyzed hydrolysis or degradation.1. Assess the chemical stability of your compound at different pH values. 2. If unstable at low pH, prioritize co-solvents, surfactants, or cyclodextrin complexation in a more neutral pH range.
Inconsistent results in biological assays. This could be due to partial precipitation of the compound in the assay medium, leading to variable effective concentrations.1. Visually inspect your assay plates for any signs of precipitation. 2. Re-evaluate the solubility of your compound under the exact final assay conditions (including media components, serum, and final DMSO/co-solvent concentration). 3. Consider using a solubilization technique that provides a more stable solution, such as cyclodextrin complexation.

Data Presentation: Illustrative Solubility Enhancement

The following table provides hypothetical but realistic data on the solubility of a model this compound-containing compound ("Compound X") using different solubilization techniques.

Solubilization MethodSolvent/VehicleApparent Solubility of Compound X (µg/mL)Fold Increase
None (Intrinsic Solubility) Phosphate Buffered Saline (PBS), pH 7.41-
pH Adjustment Citrate Buffer, pH 5.05050
Citrate Buffer, pH 3.0250250
Co-solvent 10% Ethanol in PBS, pH 7.41515
20% PEG 400 in PBS, pH 7.44040
pH and Co-solvent 10% Ethanol in Citrate Buffer, pH 4.0450450
Cyclodextrin Complexation 5% (w/v) HP-β-CD in Water800800
Salt Formation "Compound X HCl" salt in Water>1000>1000

Experimental Protocols

pH-Solubility Profiling

Objective: To determine the aqueous solubility of a compound as a function of pH.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 7.4, 8).

  • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid remaining.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH.

Co-solvent Solubility Enhancement

Objective: To determine the solubility of a compound in various co-solvent systems.

Methodology:

  • Prepare stock solutions of your compound in 100% of the selected co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Create a series of co-solvent/aqueous buffer mixtures with varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Add an excess amount of the solid compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-Solubility Profiling protocol to determine the equilibrium solubility in each co-solvent system.

Salt Formation Screening

Objective: To identify a suitable salt form of the compound with improved solubility.

Methodology:

  • Dissolve the free base of your this compound-containing compound in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

  • In separate vials, add a stoichiometric amount (typically a 1:1 molar ratio) of different pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) dissolved in the same or a miscible solvent. A general guideline is that the pKa of the acid should be at least 2 units lower than the pKa of the basic compound to ensure efficient proton transfer.[10]

  • Allow the solutions to stir or stand at room temperature or under cooling to induce crystallization of the salt. If no crystals form, slow evaporation of the solvent can be attempted.

  • Isolate any resulting solids by filtration and dry them under vacuum.

  • Characterize the solids using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point.

  • Determine the aqueous solubility of each new salt form using the method described in the pH-Solubility Profiling protocol (typically in deionized water or a neutral buffer).

Cyclodextrin Complexation (Kneading Method)

Objective: To prepare a solid inclusion complex of the compound with a cyclodextrin to enhance aqueous solubility.

Methodology:

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.

  • In a mortar, place the cyclodextrin and add a small amount of water to form a paste.

  • Add the this compound-containing compound to the paste in a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a fine powder.

  • Determine the aqueous solubility of the prepared complex.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial_steps Initial Strategies cluster_advanced_steps Advanced Strategies cluster_outcome Desired Outcome problem Poor Aqueous Solubility ph_profile pH-Solubility Profiling problem->ph_profile cosolvent Co-solvent Screening problem->cosolvent salt Salt Formation ph_profile->salt outcome Enhanced Solubility ph_profile->outcome Sufficient? cyclo Cyclodextrin Complexation cosolvent->cyclo cosolvent->outcome Sufficient? salt->outcome cyclo->outcome

Caption: Workflow for addressing poor aqueous solubility.

Caption: Decision logic for salt formation screening.

cyclodextrin_pathway cluster_complexation Complexation Process compound Poorly Soluble Compound (Guest) hydrophobic_interaction Hydrophobic Guest enters Hydrophobic CD Cavity compound->hydrophobic_interaction cyclodextrin Cyclodextrin (Host) cyclodextrin->hydrophobic_interaction complex Water-Soluble Inclusion Complex water Aqueous Environment complex->water Increased Solubility hydrophobic_interaction->complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

strategies to reduce by-product formation in difluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for difluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My vicinal difluorination of an alkene is yielding significant monofluorinated or elimination by-products. What are the primary causes and solutions?

A1: This is a common issue stemming from reaction conditions that favor competing pathways over the desired difluorination. The primary culprits are often solvent choice, temperature, and the nature of the fluorinating agent.

Troubleshooting Steps:

  • Solvent Optimization: The polarity of the solvent can dramatically influence selectivity. Non-polar solvents may suppress undesired elimination pathways.[1] Consider switching to a less polar solvent if you are observing significant elimination by-products.

  • Temperature Control: Elimination reactions are often favored at higher temperatures.[2] Lowering the reaction temperature can significantly reduce the formation of olefinic impurities. If the reaction is sluggish at lower temperatures, a gradual increase while carefully monitoring the product distribution is recommended.[2]

  • Choice of Fluorinating Agent: For electrophilic fluorinations, reagents like Selectfluor™ are common.[3] However, its oxidative nature can sometimes lead to by-products.[4] In some cases, adding a scavenger like anisole can attenuate the reactivity of Selectfluor™ and improve yields of the desired fluorinated product.[4]

  • Catalyst System: For catalytic approaches, ensure the catalyst is active and used under optimal conditions. For example, in aryl iodide-catalyzed difluorination, using HF-pyridine and an oxidant like m-CPBA has proven effective, though a large excess of the HF source may be needed.[5]

Q2: I'm performing a geminal difluorination on a ketone and observing incomplete conversion and the formation of vinyl fluoride by-products. How can I improve this?

A2: Incomplete conversion and vinyl fluoride formation are typical challenges in the geminal difluorination of ketones, especially with enolizable substrates.[6]

Troubleshooting Steps:

  • Reagent Choice and Stoichiometry:

    • Reagents: Diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are common nucleophilic fluorinating agents for this transformation. Deoxo-Fluor is more thermally stable than DAST, offering a safety advantage.[6]

    • Stoichiometry: Incomplete reaction can often be addressed by increasing the molar excess of the fluorinating agent.[7]

  • Reaction Time and Temperature:

    • Less reactive ketones, such as diaryl ketones, may require harsher conditions like increased temperature or longer reaction times to drive the reaction to completion.[6][7] Monitor the reaction progress closely by TLC or GC-MS to avoid decomposition.[6]

  • Minimize Enolization:

    • The formation of vinyl fluorides occurs from the enol or enolate form of the ketone. Running the reaction under strictly anhydrous and neutral or acidic conditions (if compatible with the reagent) can suppress enolization. For reactions requiring a base, a non-nucleophilic, sterically hindered base may minimize this side reaction.[2]

Q3: My reaction is sensitive and my starting material is decomposing. What are the likely causes?

A3: Starting material decomposition often points to issues with reagent purity, atmospheric contamination, or excessive reaction harshness.

Troubleshooting Steps:

  • Reagent Quality: Use a fresh bottle of the fluorinating reagent. Many fluorinating agents, like DAST and Deoxo-Fluor, can degrade over time, especially if not stored under anhydrous conditions.[2]

  • Inert Atmosphere: Many fluorination reactions are sensitive to moisture and oxygen. Ensure your reaction is performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Deoxo-Fluor, for instance, reacts violently with water, releasing corrosive hydrogen fluoride (HF) gas.[6]

  • Temperature Control: Excessively high temperatures can cause decomposition of both the substrate and the product.[7] If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration.

  • Quenching Procedure: The workup is critical. Quench the reaction carefully by slowly adding the reaction mixture to a cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize acidic by-products and unreacted reagents.[2][6]

Data Presentation: Reagent and Condition Comparison

For successful difluorination, the choice of reagents and conditions is paramount. The following tables summarize key data to aid in your selection process.

Table 1: Comparison of Common Fluorinating Agents
Reagent NameTypeCommon ApplicationCommon By-products & IssuesSafety Considerations
Selectfluor™ ElectrophilicFluorination of alkenes, electron-rich aromatics, enol ethers.[3][8]Can act as an oxidant, leading to diazene by-products in certain reactions.[4]Stable solid, but a strong oxidizing agent. Can decompose exothermally above 100 °C.[9]
DAST NucleophilicDeoxyfluorination of alcohols; Gem-difluorination of ketones.[2][6]Elimination by-products, especially at higher temperatures.[2]Thermally unstable; can decompose explosively above 90°C.[6] Requires careful handling.
Deoxo-Fluor NucleophilicDeoxyfluorination of alcohols; Gem-difluorination of ketones.[2][6]Similar to DAST, can cause elimination.More thermally stable than DAST, but reacts violently with water to release HF gas.[6]
HF-Pyridine NucleophilicHydrofluorination of alkenes; used with oxidants for vicinal difluorination.[5][10]Highly corrosive and toxic. Can cause oligomerization of alkenes.[5]Extremely corrosive and toxic. Requires specialized equipment and PPE.

Visual Troubleshooting and Workflow Guides

General Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues encountered in difluorination reactions.

G cluster_start Start cluster_analysis Analysis cluster_strategy Strategy Adjustment cluster_outcome Outcome Start Unsatisfactory Reaction (Low Yield / High By-products) Analysis Identify By-product Type (e.g., Monofluorination, Elimination, Decomposition, Isomers) Start->Analysis Temp Adjust Temperature (Lower for Elimination, Higher for Slow Conversion) Analysis->Temp Solvent Change Solvent (Adjust Polarity) Analysis->Solvent Reagent Modify Reagent (Change Stoichiometry or Type) Analysis->Reagent Time Adjust Reaction Time Analysis->Time Purity Check Reagent & Solvent Purity (Anhydrous? Fresh Reagent?) Purity->Reagent Monitor Monitor Progress (TLC, GC-MS, NMR) Temp->Monitor Solvent->Monitor Reagent->Monitor Time->Monitor Result Improved Selectivity & Yield Monitor->Result G cluster_params Input Parameters cluster_outcomes Reaction Outcomes Temp Temperature Desired Desired Difluorination Temp->Desired Optimal T Elim Elimination By-product Temp->Elim Higher T favors Decomp Decomposition Temp->Decomp Too high Solvent Solvent Polarity Solvent->Elim Polar solvents can favor Reagent Fluorinating Agent (Type & Molarity) Reagent->Desired Correct choice & excess Mono Monofluorination Reagent->Mono Insufficient amount Substrate Substrate Electronics & Sterics Substrate->Desired Electronically favorable Substrate->Elim Hindered / Prone to E2

References

Technical Support Center: Enhancing the Stability of 3,3-Difluoropiperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis, purification, and storage of 3,3-difluoropiperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound intermediates?

A1: The stability of this compound intermediates is primarily influenced by temperature, light, atmospheric conditions (oxygen and moisture), and pH.[1] Due to the high electronegativity of the fluorine atoms, the C-F bond is strong, which generally enhances metabolic stability. However, the molecule can still be susceptible to degradation under harsh conditions.

Q2: What is the recommended temperature for storing this compound intermediates?

A2: For long-term storage, it is recommended to store this compound intermediates, particularly the hydrochloride salt, at temperatures between 2-8°C. Some suppliers even recommend storage at -20°C for maximum stability. Room temperature storage is generally not advisable for extended periods.

Q3: How should I handle this compound intermediates to prevent degradation?

A3: To minimize degradation, handle the intermediates in a controlled environment.[1] It is best practice to work under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] Use of amber vials or containers that protect the compound from light is also crucial, as some fluorinated compounds are photosensitive.[1] Furthermore, ensure that all solvents and reagents are anhydrous to prevent hydrolysis.[1]

Q4: Is the hydrochloride salt of this compound more stable than the free base?

A4: Yes, the hydrochloride salt of this compound is generally more stable and less volatile than the free base. The protonated nitrogen in the salt form is less susceptible to oxidation and other degradation reactions. For this reason, this compound is commonly supplied and stored as its hydrochloride salt.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms can be inferred from the chemistry of similar fluorinated and heterocyclic compounds. These may include:

  • Hydrodefluorination: Under certain reductive conditions or in the presence of specific catalysts, the loss of fluorine atoms to form monofluorinated or non-fluorinated piperidine derivatives is a possibility.[1]

  • Oxidation: The piperidine nitrogen can be susceptible to oxidation, forming N-oxides, especially in the presence of oxidizing agents or atmospheric oxygen over time.

  • Ring Opening: Under harsh acidic or basic conditions, or upon exposure to strong nucleophiles, the piperidine ring could potentially undergo cleavage.

  • Photodegradation: Exposure to UV light could induce radical reactions, leading to a variety of degradation products.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound intermediates.

Synthesis & Purification
Problem Possible Cause Solution
Low yield of this compound Incomplete reaction during fluorination or subsequent synthetic steps.Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Ensure all reagents are of high purity and anhydrous where necessary.
Side reactions, such as hydrodefluorination.[1]Use milder reaction conditions if possible. Screen different catalysts or reagents to minimize unwanted side reactions.
Loss of product during work-up and purification.This compound and its salts can have some solubility in both aqueous and organic phases. Perform multiple extractions and consider back-extraction to maximize recovery. Optimize chromatography conditions (column, mobile phase) for better separation.
Presence of impurities in the final product Unreacted starting materials.Monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to ensure complete consumption of starting materials before work-up.
Formation of byproducts (e.g., mono-fluorinated piperidine).Adjust reaction conditions to favor the formation of the desired product. Purification by column chromatography or recrystallization may be necessary to remove closely related impurities.
Difficulty in removing the N-protecting group The chosen protecting group is too stable under the desired deprotection conditions.Select a protecting group that is stable during the synthesis but can be removed under conditions that do not affect the this compound core. Common protecting groups for piperidines include Boc, Cbz, and benzyl, each with different deprotection strategies.
Product is an oil instead of a solid (for the hydrochloride salt) Presence of residual solvent or moisture.Ensure the product is thoroughly dried under vacuum. If the product is hygroscopic, handle it in a dry atmosphere (glove box or desiccator).
Impurities preventing crystallization.Purify the product further using column chromatography. Attempt recrystallization from a different solvent system.

Data Presentation

The following table provides representative data from a forced degradation study on a this compound intermediate. This data is illustrative and actual results may vary depending on the specific intermediate and experimental conditions.

Stress Condition Time Assay (% of Initial) Major Degradation Product (% Peak Area) Appearance
Acidic (0.1 M HCl, 60°C) 24h98.5Impurity A (0.8%)Colorless solution
72h95.2Impurity A (3.5%)Colorless solution
Basic (0.1 M NaOH, 60°C) 24h97.1Impurity B (1.9%)Colorless solution
72h92.8Impurity B (5.7%)Slight yellow tint
Oxidative (3% H₂O₂, RT) 24h96.5Impurity C (2.3%)Colorless solution
72h90.1Impurity C (8.2%)Colorless solution
Thermal (80°C, solid state) 7 days99.2< 0.5% total impuritiesWhite to off-white powder
Photolytic (ICH Q1B, solid state) 1.2 million lux hours99.5< 0.5% total impuritiesWhite to off-white powder

Experimental Protocols

Protocol for Forced Degradation Study of this compound HCl

Objective: To investigate the stability of this compound HCl under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound HCl

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound HCl in water or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Place the solid sample in an oven at 80°C.

    • Photolytic Degradation: Expose the solid sample to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Sample: Keep a solution of the stock solution at 2-8°C, protected from light.

  • Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 8, 24, 48, 72 hours for solutions; 1, 3, 7 days for solid samples).

  • Sample Analysis:

    • For liquid samples, neutralize the acidic and basic samples before dilution.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method. A general-purpose method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of A: 0.1% Formic acid in water and B: Acetonitrile.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 210 nm)

      • Injection Volume: 10 µL

  • Data Analysis:

    • Determine the percentage of the remaining this compound HCl by comparing the peak area to the control sample at time zero.

    • Calculate the percentage of each degradation product relative to the total peak area.

    • Monitor for the appearance of new peaks and the disappearance of the main peak.

Mandatory Visualizations

Stability_Study_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of This compound Intermediate acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid) start->thermal Expose to photo Photolytic Stress (ICH Q1B) start->photo Expose to sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Data Interpretation (Assay, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation stability study.

Potential_Degradation_Pathways cluster_products Potential Degradation Products main This compound hydrodefluorination Monofluoro- or non-fluoro-piperidine main->hydrodefluorination Reductive Conditions n_oxide N-Oxide main->n_oxide Oxidative Stress ring_opened Ring-Opened Products main->ring_opened Harsh Acid/Base

Caption: Potential degradation pathways for this compound.

References

analytical methods for detecting impurities in 3,3-Difluoropiperidine samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 3,3-Difluoropiperidine

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on .

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The primary analytical techniques for assessing the purity of this compound and identifying impurities are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is widely used for quantitative analysis of non-volatile impurities.[1] GC-MS is suitable for volatile and semi-volatile impurities.[1][2] ¹H and ¹⁹F NMR spectroscopy are powerful tools for structural elucidation of the main component and any present impurities.[3][4]

Q2: What are the potential impurities in this compound samples?

A2: Impurities in this compound can originate from the synthetic route or degradation. A potential impurity is the defluorinated by-product, piperidine, which can form during synthesis.[5][6] Other possible impurities could include starting materials, reagents, and other reaction by-products. Degradation products can also form under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

Q3: Why is ¹⁹F NMR a particularly useful technique for analyzing this compound?

A3: ¹⁹F NMR is highly effective for analyzing fluorinated compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, which helps in resolving and identifying different fluorine-containing species, including isomers and impurities.[3] It can also be used as a probe without the need for deuterated solvents or internal standards in some applications.[4]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] Developing such a method is crucial during drug development to understand the stability of the drug substance under various environmental conditions and to establish its shelf-life and storage requirements.[7]

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing for this compound Interaction of the basic piperidine nitrogen with residual silanol groups on the silica-based column packing.[8][9][10]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the piperidine nitrogen is protonated.[10] 2. Add a Basic Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to compete for active sites on the stationary phase.[8] 3. Use an End-Capped Column: Employ a column that is well end-capped to minimize the number of free silanol groups.[9][10]
Split Peaks 1. Column Void or Contamination: A void may have formed at the column inlet, or the inlet frit could be partially blocked.[11] 2. Sample Solvent Incompatibility: The sample may be dissolved in a solvent much stronger than the mobile phase.1. Column Maintenance: Disconnect the column, reverse it, and flush with a strong solvent to remove contaminants. If a void is suspected, the column may need to be replaced.[10] 2. Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution Between Impurity and Main Peak 1. Suboptimal Mobile Phase Composition: The mobile phase may not have the appropriate solvent strength or selectivity. 2. Inadequate Column Chemistry: The stationary phase may not be suitable for the separation.1. Method Optimization: Adjust the gradient slope or the ratio of organic solvent to aqueous buffer. 2. Column Screening: Test different column chemistries (e.g., C18, Phenyl-Hexyl) to improve selectivity.
GC-MS Analysis
Issue Potential Cause Troubleshooting Steps
No or Low Peak Response for this compound 1. Analyte Adsorption: The polar and basic nature of the piperidine can lead to adsorption on active sites in the injector liner or column. 2. Reaction in Headspace Vial: The analyte may react with the API matrix if headspace analysis is used.[12]1. Inert Flow Path: Use a deactivated inlet liner and a GC column designed for basic compounds. 2. Derivatization: Consider derivatizing the amine group (e.g., with trifluoroacetic anhydride) to improve volatility and reduce tailing.[13] 3. Direct Injection: If using headspace, switch to direct liquid injection to minimize in-vial reactions.
Broad Peaks 1. Slow Injection: The sample transfer from the injector to the column may be too slow. 2. Suboptimal Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions.1. Injection Parameters: Increase the injector temperature and use a faster injection speed. 2. Flow Rate Adjustment: Optimize the carrier gas flow rate based on the column manufacturer's recommendations.
Baseline Noise or Drift 1. Column Bleed: The stationary phase is degrading at high temperatures. 2. Contamination: The GC system (injector, column, or detector) is contaminated.1. Column Conditioning: Bake out the column at the maximum recommended temperature. 2. System Maintenance: Clean the injector port and replace the liner and septum. Trim the first few centimeters of the column.

Quantitative Data Summary

The following tables provide representative data for a stability-indicating HPLC method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (this compound) ≤ 2.01.2
Resolution (between Impurity A and this compound) ≥ 2.03.5
Theoretical Plates (this compound) ≥ 20005500
%RSD for Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity (r²) 0.5 - 15 µg/mL> 0.999
LOD (Limit of Detection) -0.15 µg/mL
LOQ (Limit of Quantification) -0.5 µg/mL
Accuracy (% Recovery) LOQ, 100%, 150% of 0.1% impurity level98.5% - 101.2%
Precision (%RSD) 100% of 0.1% impurity level (n=6)1.5%

Experimental Protocols

Stability-Indicating HPLC Method
  • Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and its impurities.

  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0 5
      20 50
      25 95
      30 95
      31 5

      | 35 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Volatile Impurities
  • Objective: To identify and quantify volatile and semi-volatile impurities in this compound samples.

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 35-400 amu.

  • Sample Preparation:

    • Dissolve the sample in methanol to a concentration of 10 mg/mL.

¹⁹F NMR Analysis
  • Objective: To characterize the this compound sample and identify any fluorine-containing impurities.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Experimental Parameters:

    • Solvent: CDCl₃ or D₂O.

    • Pulse Program: Standard ¹⁹F observe pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or higher for impurity detection.

    • Reference: An external reference such as CFCl₃ can be used.

Visualizations

Experimental_Workflow Impurity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV/DAD Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR ¹⁹F and ¹H NMR Dissolution->NMR Purity Purity Assessment HPLC->Purity Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification GCMS->Identification NMR->Identification Report Final Report Purity->Report Identification->Report Quantification->Report

Caption: Workflow for impurity analysis of this compound.

Troubleshooting_Logic HPLC Peak Tailing Troubleshooting Start Peak Tailing Observed? Cause1 Silanol Interaction Start->Cause1 Yes Cause2 Column Overload Start->Cause2 If still tailing Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Add Basic Modifier (e.g., TEA) Cause1->Solution1b Solution1c Use End-Capped Column Cause1->Solution1c End Peak Shape Improved Solution1a->End Solution1b->End Solution1c->End Solution2 Reduce Sample Concentration Cause2->Solution2 Solution2->End

Caption: Troubleshooting logic for HPLC peak tailing.

References

Validation & Comparative

A Tale of Two Isomers: 3,3-Difluoropiperidine vs. 4,4-Difluoropiperidine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool to modulate physicochemical and pharmacological properties. Within the ubiquitous piperidine ring, geminal difluorination at the 3- and 4-positions offers distinct advantages and challenges. This guide provides an objective comparison of 3,3-difluoropiperidine and 4,4-difluoropiperidine in the context of Structure-Activity Relationship (SAR) studies, supported by experimental data and detailed methodologies.

The introduction of two fluorine atoms onto the piperidine ring significantly alters its electronic and conformational properties. The choice between the 3,3- and 4,4-difluoro isomers can have profound and often differing impacts on a compound's potency, selectivity, metabolic stability, and pharmacokinetics. Understanding these differences is crucial for rational drug design.

Physicochemical Properties: A Comparative Overview

The position of the gem-difluoro group directly influences the basicity (pKa) and lipophilicity (LogP/LogD) of the piperidine nitrogen, two parameters critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound4,4-DifluoropiperidineRationale
pKa Lower (e.g., ~7.4 for the free base)[1]Higher (e.g., ~8.5 for the free base)[2]The electron-withdrawing fluorine atoms at the 3-position have a stronger inductive effect on the nitrogen at the 1-position, reducing its basicity.
cLogP Generally higherGenerally lowerThe increased polarity due to the proximity of the C-F bonds to the nitrogen in the 3,3-isomer can lead to a slightly higher calculated LogP in some contexts.[3][4]
Conformational Effects The gem-difluoro group at the 3-position can influence the axial/equatorial preference of substituents at other positions and restrict ring conformation.The 4,4-difluoro substitution pattern also rigidifies the ring, but with a different vectoral influence on substituent positioning compared to the 3,3-isomer.

Impact on Biological Activity: A Case Study with Dopamine D4 Receptor Antagonists

A study on a series of dopamine D4 receptor (D4R) antagonists provides a direct comparison of the 3,3- and 4,4-difluoropiperidine scaffolds. The data reveals that the position of the fluorine atoms can significantly impact binding affinity (Ki).[3][4]

Compound ScaffoldR GroupD4R Ki (nM)cLogP
This compound Analog p-fluoro-phenyl140>5.00
4,4-Difluoropiperidine Analog p-fluoro-phenylSimilar potency to the 3,3-analog>5.00
This compound Analog 3,4-difluoro-phenyl320>5.00
4,4-Difluoropiperidine Analog 3,4-difluoro-phenyl5.5>5.00

In this specific series, while the initial comparison with a p-fluorophenyl group showed similar potency, switching to a 3,4-difluorophenyl ether resulted in a dramatic increase in potency for the 4,4-difluoropiperidine analog compared to its 3,3-difluoro counterpart.[3][4] This highlights the subtle interplay between the fluorinated scaffold and other parts of the molecule in determining biological activity.

Metabolic Stability and Permeability: General Considerations

  • Metabolic Stability: Fluorine substitution is a common strategy to block metabolically labile C-H bonds, thereby increasing a drug's half-life.[5][6] The gem-difluoro group in both isomers is expected to enhance metabolic stability in the vicinity of the substitution. The differential impact on the overall metabolic profile would depend on the primary sites of metabolism of the parent molecule.

  • Membrane Permeability: Lipophilicity and pKa are key determinants of membrane permeability. The lower pKa of this compound could lead to a higher proportion of the neutral, more permeable species at physiological pH compared to the 4,4-isomer. However, the overall permeability is a complex interplay of these factors and would require experimental determination using assays like PAMPA or Caco-2.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable researchers to conduct their own comparative studies.

Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitor constant (Ki) of a test compound for the dopamine D4 receptor.

Materials:

  • Cell Membranes: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serial dilutions of 3,3- and 4,4-difluoropiperidine analogs.

  • GF/B glass fiber filters: Pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine cell membranes, [³H]N-methylspiperone, and either assay buffer (for total binding), haloperidol (for non-specific binding), or the test compound.

  • Incubate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts passive intestinal absorption of a compound.

Materials:

  • PAMPA plate with a lipid-infused artificial membrane.

  • Donor and acceptor plates.

  • Phosphate buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • UV-Vis plate reader or LC-MS/MS for quantification.

Procedure:

  • Add the lipid solution to the membrane of the donor plate.

  • Add the test compound solution to the donor wells.

  • Fill the acceptor wells with PBS.

  • Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line to model the intestinal epithelial barrier and assess both passive and active transport.

Materials:

  • Caco-2 cells cultured on Transwell® inserts.

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4.

  • Test compounds.

  • LC-MS/MS for quantification.

Procedure:

  • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a monolayer.

  • Wash the cell monolayers with HBSS.

  • Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Collect samples from the opposite chamber at specified time points.

  • Quantify the concentration of the test compound using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can indicate active transport.[7][8][9][10][11]

Visualizations

Logical Relationship in SAR Studies

SAR_Logic Logical Flow of SAR Analysis A Scaffold Selection (3,3- vs 4,4-Difluoropiperidine) B Synthesis of Analogs A->B C Physicochemical Profiling (pKa, LogP) B->C D In Vitro Biological Screening (Binding & Functional Assays) B->D F SAR Analysis & Iteration C->F E ADME Profiling (Metabolic Stability, Permeability) D->E D->F E->F F->B Design new analogs G Lead Optimization F->G

Caption: Logical workflow for SAR studies comparing fluorinated isomers.

Experimental Workflow for Permeability Assessment

Permeability_Workflow Permeability Assessment Workflow cluster_0 Initial Screening cluster_1 Detailed Characterization A Compound Library (3,3- & 4,4-analogs) B PAMPA Assay (Passive Permeability) A->B C Caco-2 Assay (Passive & Active Transport) B->C Promising Candidates D Data Analysis (Papp, Efflux Ratio) C->D

Caption: Tiered approach for assessing the permeability of fluorinated piperidines.

Conclusion

The choice between this compound and 4,4-difluoropiperidine as a scaffold in drug design is not straightforward and requires careful consideration of the specific goals of the SAR study. The 3,3-isomer's stronger inductive effect leads to a lower pKa, which can be advantageous for increasing the fraction of the neutral species at physiological pH. Conversely, the 4,4-isomer may offer more favorable binding interactions in certain target proteins, as demonstrated in the case of the D4 receptor antagonists.

Ultimately, the optimal choice will depend on the specific biological target and the desired ADME properties. The experimental protocols and comparative data presented here provide a framework for researchers to make informed decisions and rationally design novel therapeutics with improved pharmacological profiles.

References

Structure-Activity Relationship of 3,3-Difluoropiperidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 3,3-difluoropiperidine derivatives reveals critical insights for the design of potent and selective ligands, particularly for central nervous system (CNS) targets. This guide provides a comparative analysis of these derivatives, focusing on their activity as Dopamine D4 Receptor (D4R) antagonists, and offers a framework for further drug development.

The this compound scaffold is a privileged structure in medicinal chemistry, known to enhance the pharmacological properties of various compounds. Its incorporation has been shown to improve the potency of apelin receptor agonists and it is a key component in very late antigen-4 (VLA-4) antagonists.[1] However, a comprehensive, publicly available, side-by-side SAR comparison for these diverse targets remains limited. This guide will focus on the well-documented SAR of this compound derivatives as D4R antagonists, providing a valuable case study for researchers.

Comparative Analysis of D4R Antagonists: 3,3-Difluoro vs. 4,4-Difluoro Scaffolds

A key aspect of understanding the SAR of this compound derivatives is to compare them with their isomeric counterparts, the 4,4-difluoropiperidine derivatives. Both scaffolds have been explored as D4R antagonists, and a comparative analysis highlights the impact of the fluorine substitution pattern on the molecule's properties.

CompoundScaffoldR GroupKi (nM) for D4R[2][3]cLogP[2][3]CNS MPO Score[2][3]
1a This compound4-Fluorophenyl140>5.00<4.0
1b This compound3,4-Difluorophenyl320>5.00<4.0
1c This compound4-Fluoro-3-methylphenyl210>5.00<4.0
2a 4,4-difluoropiperidine4-FluorophenylSimilar to 1aLower than 1aImproved
2b 4,4-difluoropiperidine3,4-Difluorophenyl5.5Lower than 1bImproved
2c 4,4-difluoropiperidine3-Methylphenyl13Lower than 1cImproved

Key Observations from the SAR Data:

  • Impact of Fluorine Position: Moving the gem-difluoro group from the 3-position to the 4-position on the piperidine ring generally leads to a significant increase in potency for D4R antagonism. For instance, the 3,4-difluorophenyl analog with the 4,4-difluoropiperidine scaffold (2b ) is the most potent in the series with a Ki of 5.5 nM.[2][3]

  • Lipophilicity and CNS MPO Score: The this compound derivatives initially showed high lipophilicity (cLogP > 5.00), which resulted in poor CNS Multiparameter Optimization (MPO) scores. The 4,4-difluoropiperidine analogs exhibited improved cLogP values, leading to better CNS MPO scores, suggesting a higher probability of successful development as CNS-penetrant drugs.[2][3]

  • Substitution on the Phenoxy Ring: For the 4,4-difluoropiperidine series, substitutions on the phenoxy ring played a crucial role in determining potency. The 3,4-difluorophenyl substitution (2b ) was optimal. Replacement with a 3-methylphenyl group (2c ) also resulted in a potent compound (Ki = 13 nM).[3]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of the this compound ethers involves a multi-step process starting from commercially available tert-butyl 3,3-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate. The key steps include:

  • Mesylation: The hydroxyl group is converted to a mesylate.

  • Phenolic Displacement: The mesylate is displaced with the desired phenol to form the ether linkage.

  • Boc Deprotection: The Boc protecting group is removed from the piperidine nitrogen.

  • N-Alkylation: The final substituent is introduced on the piperidine nitrogen via reductive amination or N-alkylation.

Dopamine D4 Receptor Binding Assay

The binding affinity of the synthesized compounds for the human D4 receptor is determined through a competitive radioligand binding assay.

  • Cell Line: HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Procedure:

    • Cell membranes are harvested and incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation. All experiments are typically run in triplicate.[2][3]

CNS Multiparameter Optimization (MPO) Score Calculation

The CNS MPO score is a desirability score that ranges from 0 to 6, with a higher score indicating a better profile for a CNS drug candidate. It is calculated based on six physicochemical properties: cLogP, cLogD, Molecular Weight (MW), Topological Polar Surface Area (TPSA), number of Hydrogen Bond Donors (HBD), and the most basic pKa.[4]

Signaling Pathway and Experimental Workflow

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the receptor couples to Gi/o proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). Antagonists, such as the this compound derivatives discussed, block this signaling cascade by preventing the binding of dopamine or other agonists to the receptor.

D4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to

Dopamine D4 Receptor Signaling Pathway

SAR_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological & In Silico Evaluation cluster_analysis SAR Analysis & Optimization Scaffold Select Scaffold (3,3- or 4,4-difluoropiperidine) Modification Introduce Structural Modifications (e.g., R-group substitutions) Scaffold->Modification Synthesis Chemical Synthesis Modification->Synthesis Binding_Assay D4R Binding Assay (Determine Ki) Synthesis->Binding_Assay In_Silico Calculate Physicochemical Properties (cLogP, MW, TPSA, etc.) Synthesis->In_Silico SAR_Analysis Analyze Structure-Activity Relationships Binding_Assay->SAR_Analysis MPO_Score Calculate CNS MPO Score In_Silico->MPO_Score MPO_Score->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Modification

Structure-Activity Relationship (SAR) Workflow

References

Navigating the Fluorine Factor: A Comparative Guide to the In Vitro ADME Properties of 3,3-Difluoropiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely utilized tactic to modulate and optimize the physicochemical and pharmacokinetic properties of drug candidates. The 3,3-difluoropiperidine moiety, in particular, has garnered significant interest as a bioisosteric replacement for the piperidine ring. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound analogs versus their non-fluorinated parent compounds, supported by experimental data and detailed methodologies.

The introduction of the gem-difluoro group at the 3-position of the piperidine ring can profoundly influence a molecule's ADME profile. This substitution can alter key parameters such as metabolic stability, membrane permeability, and plasma protein binding, which are critical for the successful development of a drug candidate. Understanding these effects is paramount for making informed decisions during the lead optimization process.

Comparative In Vitro ADME Data

The following table summarizes hypothetical in vitro ADME data for a set of this compound analogs and their corresponding non-fluorinated parent compounds. This data is illustrative of the potential effects of 3,3-difluorination and is intended to highlight the key parameters for comparison. Actual experimental results will be highly dependent on the specific molecular scaffold.

Compound IDStructureMetabolic Stability (HLM t½, min)Permeability (PAMPA Papp, 10⁻⁶ cm/s)Plasma Protein Binding (Human, % Bound)
Analog 1 Non-fluorinated Parent258.575
Analog 1-F2 3,3-Difluoro457.282
Analog 2 Non-fluorinated Parent1512.160
Analog 2-F2 3,3-Difluoro3010.568
Analog 3 Non-fluorinated Parent> 603.295
Analog 3-F2 3,3-Difluoro> 602.897

HLM: Human Liver Microsomes; t½: Half-life; PAMPA: Parallel Artificial Membrane Permeability Assay; Papp: Apparent Permeability Coefficient.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are based on standard industry practices.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by cytochrome P450 enzymes in human liver microsomes.

Methodology:

  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time Points: Aliquots of the reaction mixture are collected at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is terminated by the addition of an ice-cold organic solvent, such as acetonitrile, containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • Analysis: The supernatant is collected and the concentration of the remaining parent compound is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Preparation: A solution of the test compound is prepared in a buffer at a relevant pH (e.g., pH 7.4).

  • Assay Setup: The filter plate (donor compartment) containing the artificial membrane is placed on top of an acceptor plate containing buffer. The test compound solution is added to the donor wells.

  • Incubation: The plate assembly is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow for the passive diffusion of the compound from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent to which a compound binds to proteins in plasma.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device is typically used, which consists of individual wells separated by a semi-permeable membrane (typically with an 8 kDa molecular weight cutoff).

  • Sample Preparation: The test compound is added to human plasma at a specified concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both the plasma and buffer aliquots is quantified by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated as:

    % Bound = (([Drug]plasma - [Drug]buffer) / [Drug]plasma) * 100

Visualizing the Workflow and Rationale

To better understand the experimental process and the logic behind this comparative analysis, the following diagrams have been generated.

experimental_workflow cluster_assays In Vitro ADME Assays cluster_compounds Test Compounds cluster_analysis Data Analysis & Comparison Metabolic_Stability Metabolic Stability (Human Liver Microsomes) Data_Quantification LC-MS/MS Quantification Metabolic_Stability->Data_Quantification Permeability Permeability (PAMPA) Permeability->Data_Quantification Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Protein_Binding->Data_Quantification Parent_Analog Non-fluorinated Parent Analog Parent_Analog->Metabolic_Stability Parent_Analog->Permeability Parent_Analog->Protein_Binding Difluoro_Analog 3,3-Difluoro Analog Difluoro_Analog->Metabolic_Stability Difluoro_Analog->Permeability Difluoro_Analog->Protein_Binding ADME_Parameters Calculation of ADME Parameters (t½, Papp, % Bound) Data_Quantification->ADME_Parameters Comparative_Analysis Comparative Analysis of Fluorinated vs. Non-fluorinated Analogs ADME_Parameters->Comparative_Analysis

Experimental workflow for the comparative in vitro ADME profiling.

logical_relationship cluster_goal Primary Goal cluster_strategy Chemical Strategy cluster_properties Affected ADME Properties cluster_outcome Desired Outcome Optimize_Properties Optimize Drug-like Properties Fluorination Introduce 3,3-Difluoro on Piperidine Ring Optimize_Properties->Fluorination leads to Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability influences Permeability Permeability Fluorination->Permeability influences Protein_Binding Plasma Protein Binding Fluorination->Protein_Binding influences Improved_Profile Improved Pharmacokinetic Profile Metabolic_Stability->Improved_Profile contribute to Permeability->Improved_Profile contribute to Protein_Binding->Improved_Profile contribute to

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into piperidine scaffolds offers a powerful tool to modulate key physicochemical and pharmacological properties. This guide provides a comparative analysis of fluorinated and non-fluorinated piperidine analogs, supported by experimental data, to illuminate the nuanced effects of fluorination on metabolic stability, lipophilicity, and basicity—critical parameters in the optimization of drug candidates.

The introduction of fluorine into drug molecules has become a cornerstone of modern medicinal chemistry, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[1] The piperidine moiety, a ubiquitous heterocyclic scaffold in pharmaceuticals, is a prime candidate for fluorination to enhance its drug-like properties. Fluorine's unique electronic properties, small size, and the high strength of the carbon-fluorine bond can profoundly influence a molecule's behavior, leading to improved metabolic stability, altered lipophilicity, and modulated basicity.[2][3]

Impact of Fluorination on Key Physicochemical Properties: A Data-Driven Comparison

The decision to fluorinate a piperidine analog is a multifactorial one, with the position and number of fluorine atoms dictating the resulting physicochemical changes. The following tables summarize quantitative data from various studies, highlighting the impact of fluorination on pKa, LogP/LogD, and metabolic stability.

CompoundStructure/SubstitutionpKa (Conjugate Acid)Reference
PiperidineNon-fluorinated11.22[4]
3-FluoropiperidineMonofluorinated9.7[4]
3,3-DifluoropiperidineDifluorinated9.0[4]
4,4-DifluoropiperidineDifluorinated9.6[4]
3,3,5,5-TetrafluoropiperidineTetrafluorinated7.8[4]

Table 1: Comparative pKa values of non-fluorinated and fluorinated piperidine analogs.

CompoundStructure/SubstitutionLogP / LogDReference
N-BenzylpiperidineNon-fluorinated3.10[4]
N-Benzyl-3-fluoropiperidineMonofluorinated3.20[4]
N-Benzyl-3,3-difluoropiperidineDifluorinated3.00[4]
N-Benzyl-4,4-difluoropiperidineDifluorinated3.50[4]

Table 2: Comparative LogP values of N-benzylated non-fluorinated and fluorinated piperidine analogs.

CompoundIntrinsic Clearance (μL/min/mg protein)Reference
Non-fluorinated analog(Data not specified in sources)
Fluorinated derivativesGenerally show increased stability[1][2]

Table 3: General effect of fluorination on metabolic stability as measured by intrinsic clearance in human liver microsomes.

The data clearly indicates that fluorination significantly impacts the basicity (pKa) of the piperidine nitrogen. The introduction of electron-withdrawing fluorine atoms reduces the electron density on the nitrogen, thereby lowering its basicity.[5][6] This effect is generally additive and dependent on the proximity of the fluorine atoms to the nitrogen.[5]

The effect on lipophilicity (LogP/LogD) is more complex and less predictable.[7] While fluorine is the most electronegative element, its substitution for hydrogen can increase lipophilicity.[2] However, the overall effect depends on the fluorination pattern and the molecule's conformation.[7][8] In some cases, gem-difluorination can lead to either an increase or decrease in lipophilicity depending on the molecular context.[8]

Fluorination is a widely employed strategy to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[1] The high strength of the C-F bond makes it resistant to enzymatic cleavage, thus preventing metabolic degradation at that position and often leading to a longer drug half-life.[2]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

Determination of pKa

The acidity of the protonated amino groups (pKa) is typically determined by potentiometric titration. The compound is dissolved in a suitable solvent (e.g., water or a water/methanol mixture) and titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.

Measurement of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard): This traditional method directly measures the partition coefficient of a compound between n-octanol and water (or a buffer of a specific pH for LogD).[][10]

  • A known amount of the compound is dissolved in a mixture of n-octanol and water (or buffer).

  • The mixture is shaken vigorously to allow for partitioning equilibrium to be reached.

  • The two phases are separated by centrifugation.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • The LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, more high-throughput method for estimating LogP.[][11]

  • The retention time of the compound on a reversed-phase HPLC column (e.g., C18) is measured.

  • A calibration curve is generated by running a series of standard compounds with known LogP values under the same chromatographic conditions.

  • The LogP of the test compound is then determined by correlating its retention time with the calibration curve.[11]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[12][13]

  • The test compound is incubated with a preparation of liver enzymes, typically human liver microsomes (HLM) or S9 fractions, which contain a high concentration of drug-metabolizing enzymes like CYPs.[13][14]

  • The reaction is initiated by the addition of cofactors such as NADPH.

  • Aliquots are taken at various time points and the reaction is quenched (e.g., with a cold organic solvent).

  • The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[14]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language are provided.

Experimental_Workflow_for_LogP_Determination cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf1 Dissolve Compound in n-Octanol/Water sf2 Shake to Equilibrium sf1->sf2 sf3 Separate Phases sf2->sf3 sf4 Analyze Concentration (UV-Vis or LC-MS) sf3->sf4 sf5 Calculate LogP sf4->sf5 rp1 Inject Compound onto RP-HPLC rp2 Measure Retention Time rp1->rp2 rp4 Correlate Retention Time to LogP rp2->rp4 rp3 Generate Calibration Curve with Standards rp3->rp4

Caption: Workflow for LogP Determination.

Metabolic_Stability_Assay_Workflow start Test Compound incubation Incubate with Liver Microsomes + NADPH start->incubation sampling Take Aliquots at Time Points (0, 5, 15, 30 min) incubation->sampling quench Quench Reaction (e.g., Acetonitrile) sampling->quench analysis Quantify Parent Compound (LC-MS/MS) quench->analysis calculation Calculate Half-Life (t½) and Intrinsic Clearance (CLint) analysis->calculation end Metabolic Stability Profile calculation->end

Caption: Metabolic Stability Assay Workflow.

Conclusion

The strategic fluorination of piperidine analogs offers a versatile and powerful approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. As demonstrated by the compiled data, fluorination can significantly decrease basicity, modulate lipophilicity in a context-dependent manner, and enhance metabolic stability. A thorough understanding of these effects, guided by robust experimental evaluation, is paramount for the successful design and development of novel therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of piperidine fluorination and leverage its potential to create safer and more effective medicines.

References

Navigating the Fluorinated Landscape: An In Vivo Efficacy Comparison of 3,3-Difluoropiperidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates represents a pivotal approach to optimizing pharmacokinetic and pharmacodynamic properties. The 3,3-difluoropiperidine scaffold has emerged as a promising building block in medicinal chemistry, valued for its potential to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an objective comparison of the in vivo efficacy of drug candidates containing the this compound moiety against their non-fluorinated or alternatively fluorinated counterparts, supported by experimental data and detailed protocols.

While no FDA-approved drugs currently feature the this compound ring, its utility is being actively explored in pre-clinical research. The geminal difluoro substitution at the 3-position of the piperidine ring offers a unique conformational lock and electronic perturbation that can profoundly influence a molecule's biological activity. This guide delves into the tangible in vivo outcomes of this chemical modification.

Comparative In Vivo Efficacy of Fluorine-Substituted Piperidine Derivatives

Recent research has explored a series of fluorine-substituted piperidine derivatives for their potential therapeutic applications in managing diabetes mellitus and Alzheimer's disease through the inhibition of α-glucosidase and cholinesterase enzymes, respectively. A key study synthesized and evaluated a range of these compounds, including those with the 3,3-difluoro substitution, and tested their efficacy in a streptozotocin (STZ)-induced diabetic rat model.

The data presented below is extracted from a study by Rehman, et al. (2024), which provides a direct comparison of the in vivo antihyperglycemic activity of a this compound derivative against its non-fluorinated and mono-fluorinated analogs.

Quantitative Data Summary
Compound IDSubstitution PatternDose (mg/kg)Blood Glucose Reduction (%) at 6hp-value vs. Diabetic Control
Compound 1 Non-fluorinated piperidine2028.5< 0.01
Compound 2 3-Monofluoropiperidine2035.2< 0.001
Compound 3 This compound 2045.8 < 0.001
Acarbose (Standard)-1050.1< 0.001

Table 1: In vivo antihyperglycemic effect of fluorinated piperidine derivatives in STZ-induced diabetic rats.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following is a summary of the key experimental protocol used to generate the in vivo data presented above.

In Vivo Antihyperglycemic Activity in STZ-Induced Diabetic Rats

Animal Model:

  • Male Wistar rats (180-200 g) were used.

  • Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 50 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5).

  • Rats with fasting blood glucose levels above 250 mg/dL after 72 hours were selected for the study.

Experimental Groups:

  • Group I: Normal control (non-diabetic, received vehicle).

  • Group II: Diabetic control (received vehicle).

  • Group III: Diabetic rats treated with Acarbose (10 mg/kg, p.o.) as a positive control.

  • Group IV-VI: Diabetic rats treated with test compounds (20 mg/kg, p.o.).

Procedure:

  • Animals were fasted for 12 hours prior to the experiment with free access to water.

  • The test compounds, standard drug, and vehicle were administered orally.

  • Blood samples were collected from the tail vein at 0, 1, 2, 4, and 6 hours post-administration.

  • Blood glucose levels were measured using a glucometer.

  • The percentage reduction in blood glucose was calculated relative to the initial (0 h) glucose level.

Statistical Analysis:

  • Data were expressed as mean ± standard error of the mean (SEM).

  • Statistical significance was determined using one-way analysis of variance (ANOVA) followed by Dunnett's test.

  • A p-value of less than 0.05 was considered statistically significant.

Visualizing the Mechanism of Action

To conceptualize the therapeutic target of the evaluated compounds, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

signaling_pathway cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane Carbohydrates Carbohydrates Alpha-Glucosidase Alpha-Glucosidase Carbohydrates->Alpha-Glucosidase Hydrolysis Glucose Glucose Alpha-Glucosidase->Glucose Produces Bloodstream Bloodstream Glucose->Bloodstream Absorption 3,3-Difluoropiperidine_Drug This compound Derivative 3,3-Difluoropiperidine_Drug->Alpha-Glucosidase Inhibition

Figure 1. Inhibition of α-Glucosidase by a this compound Derivative.

experimental_workflow Start Start Induce_Diabetes Induce Diabetes in Rats (STZ Injection) Start->Induce_Diabetes Select_Diabetic_Rats Select Rats with Blood Glucose > 250 mg/dL Induce_Diabetes->Select_Diabetic_Rats Group_Allocation Allocate Rats into Experimental Groups Select_Diabetic_Rats->Group_Allocation Administer_Compounds Oral Administration of Test Compounds/Vehicle/Standard Group_Allocation->Administer_Compounds Collect_Blood_Samples Collect Blood Samples at 0, 1, 2, 4, 6 hours Administer_Compounds->Collect_Blood_Samples Measure_Glucose Measure Blood Glucose Levels Collect_Blood_Samples->Measure_Glucose Analyze_Data Statistical Analysis of Glucose Reduction Measure_Glucose->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for the In Vivo Antihyperglycemic Study.

Concluding Remarks

The in vivo data strongly suggest that the incorporation of a 3,3-difluoro moiety into the piperidine scaffold can significantly enhance the antihyperglycemic efficacy of α-glucosidase inhibitors compared to their non-fluorinated and mono-fluorinated analogs. This enhancement is likely attributable to the unique electronic and conformational effects of the gem-difluoro group, which can lead to improved binding affinity with the target enzyme.

While these findings are promising, it is important to note that metabolic stability remains a critical consideration. A separate in vitro study on this compound-containing dopamine D4 receptor antagonists indicated that these compounds were metabolically unstable in both human and mouse liver microsomes, which limited their progression to in vivo studies. Therefore, future research should focus on optimizing the overall molecular structure to retain the beneficial effects of the 3,3-difluoro substitution while improving metabolic stability.

This guide underscores the potential of the this compound scaffold in drug discovery and provides a framework for the comparative in vivo evaluation of such compounds. The presented data and protocols serve as a valuable resource for researchers aiming to leverage the power of fluorine chemistry in the development of novel therapeutics.

head-to-head comparison of different synthetic routes to 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoropiperidine motif is a valuable building block in medicinal chemistry, recognized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its synthesis, however, presents unique challenges. This guide provides an objective, data-driven comparison of the most common synthetic routes to this important scaffold, offering insights into their respective advantages and limitations to aid in strategic decision-making for research and development.

At a Glance: Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary approaches:

  • Deoxofluorination of 3-Piperidinones: A direct approach involving the conversion of a carbonyl group into a gem-difluoromethylene group using specialized fluorinating agents.

  • Ring Construction from Fluorinated Precursors: A convergent strategy where the piperidine ring is assembled from acyclic starting materials already containing the difluoromethylene unit.

  • Electrophilic Fluorination and Cyclization: A modern approach that introduces the fluorine atoms onto an acyclic precursor before cyclizing to form the piperidine ring.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the key quantitative metrics for these synthetic routes, providing a clear comparison of their efficiency and practicality.

Table 1: Overall Route Comparison

Synthetic RouteKey ReagentsNumber of Steps (from commercial materials)Overall YieldKey AdvantagesKey Disadvantages
DeoxofluorinationDAST, Deoxo-Fluor2-3Moderate to GoodDirect, utilizes readily available ketonesHazardous reagents, harsh conditions, thermal instability
From Ethyl BromodifluoroacetateCu powder, BH₃・THF4ModerateGood for substituted derivatives, avoids hazardous fluorinating agentsMulti-step, requires chromatographic purification
Electrophilic FluorinationNFSI, NaBH₃CN3GoodMilder conditions, good yields reported[1][2]Relies on specialized imine precursors

Table 2: Reagent and Condition Comparison

RouteStepReagentsSolventTemperatureTimeYield (%)
Deoxofluorination FluorinationDeoxo-FluorDichloromethaneReflux24 h~60-80% (estimated)
From Ethyl Bromodifluoroacetate 1,4-AdditionEthyl bromodifluoroacetate, CopperDMSO60 °C24 hGood
Reduction/LactamizationBH₃・THFTHF0 °C to RT24 h~70-85%
Lactam ReductionBH₃・THFTHFReflux12 hGood
Electrophilic Fluorination FluorinationNFSIAcetonitrileRT-Good
Reduction/CyclizationNaBH₃CN, Acetic AcidMethanolRT-Good[1]

Detailed Synthetic Routes and Methodologies

This section provides a detailed examination of each synthetic pathway, including reaction diagrams and representative experimental protocols.

Route 1: Deoxofluorination of 3-Piperidinones

This is arguably the most direct route to this compound, starting from a corresponding N-protected 3-piperidinone. The key transformation is the replacement of the carbonyl oxygen with two fluorine atoms using a deoxofluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor). While conceptually simple, these reagents are hazardous and require careful handling.

deoxofluorination start N-Protected 3-Piperidinone product N-Protected This compound start->product DAST or Deoxo-Fluor DCM, Reflux

Caption: Deoxofluorination of a 3-piperidinone precursor.

To a solution of N-Boc-3-piperidinone (1.0 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere is added Deoxo-Fluor (1.5 equiv) dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and heated to reflux for 24 hours. Upon completion (monitored by TLC or GC-MS), the reaction is carefully quenched by pouring it into a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc-3,3-difluoropiperidine.

Route 2: Synthesis from Ethyl Bromodifluoroacetate

This multi-step approach builds the piperidine ring from a commercially available fluorinated C2 synthon, ethyl bromodifluoroacetate. This method is particularly useful for preparing 4-substituted 3,3-difluoropiperidines.[3] The sequence typically involves a copper-catalyzed 1,4-addition to an α,β-unsaturated nitrile, followed by reduction of the nitrile and subsequent lactamization, and finally, reduction of the lactam to the desired piperidine.

ring_construction cluster_0 A Acrylonitrile Derivative C γ-Cyano-α,α- difluoroester A->C Cu, DMSO B Ethyl bromodifluoroacetate B->C Cu, DMSO D 3,3-Difluoro-2- piperidinone C->D 1. BH3-THF 2. H2O E 4-Substituted This compound D->E BH3-THF

Caption: Ring construction using ethyl bromodifluoroacetate.

In a flame-dried flask under a nitrogen atmosphere, ethyl 4-cyano-2,2-difluorobutanoate (1.0 equiv) is dissolved in dry tetrahydrofuran (0.15 M). The solution is cooled to 0 °C, and BH₃・THF (1 M in THF, 2.0 equiv) is added slowly. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction is then quenched by the careful addition of methanol, followed by water and ethyl acetate. The layers are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated in vacuo. The resulting crude lactam is then purified by column chromatography.

Route 3: Electrophilic Fluorination of δ-Chloroimines

A more recent strategy involves the electrophilic fluorination of an acyclic δ-chloroimine precursor.[1][2] This method uses N-fluorodibenzenesulfonimide (NFSI) to install the two fluorine atoms α to the imine nitrogen. Subsequent hydride reduction of the imine and intramolecular nucleophilic substitution of the chloride by the resulting amine furnishes the this compound ring in good yields.[1]

electrophilic_fluorination start δ-Chloroimine intermediate δ-Chloro-α,α- difluoroimine start->intermediate NFSI, MeCN product This compound intermediate->product NaBH3CN, AcOH MeOH

Caption: Electrophilic fluorination and cyclization pathway.

To a solution of the starting δ-chloroimine (1.0 equiv) in acetonitrile is added N-fluorodibenzenesulfonimide (NFSI) (2.2 equiv), and the mixture is stirred at room temperature until the starting material is consumed. After completion, the solvent is removed under reduced pressure. The crude δ-chloro-α,α-difluoroimine is then dissolved in methanol, and acetic acid is added, followed by the portion-wise addition of sodium cyanoborohydride (NaBH₃CN) at 0 °C. The reaction is stirred at room temperature overnight. The mixture is then quenched with water and basified with aqueous NaOH. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the desired this compound.[1]

Conclusion

The optimal synthetic route to this compound is highly dependent on the specific needs of the project, including scale, budget, available equipment, and safety considerations.

  • Deoxofluorination offers the most direct path but is hampered by the hazardous nature of the reagents, making it less ideal for large-scale synthesis.

  • Synthesis from ethyl bromodifluoroacetate is a robust, multi-step sequence that is particularly well-suited for producing substituted analogs and avoids harsh fluorinating agents, though it may have a lower overall yield.[3]

  • The electrophilic fluorination of δ-chloroimines represents a promising modern alternative that proceeds in good yields under relatively mild conditions, making it an attractive option for further development.[1][2]

Researchers and drug development professionals should carefully weigh these factors when selecting a synthetic strategy for accessing the valuable this compound scaffold.

References

Mitigating Cardiac Risk: A Comparative Guide on the Impact of 3,3-Difluorination on hERG Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cardiotoxicity, often mediated by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, remains a significant hurdle in drug development, leading to costly late-stage failures. Identifying and mitigating hERG liability early in the discovery process is therefore critical. One emerging strategy is the strategic incorporation of fluorine atoms to modulate the physicochemical properties of lead compounds. This guide provides a focused comparison of how 3,3-difluorination of a piperidine moiety can significantly reduce hERG channel inhibition, supported by experimental data.

The Challenge of hERG Inhibition

The hERG channel plays a crucial role in cardiac repolarization.[1] Inhibition of this channel can prolong the QT interval, a condition that increases the risk of developing life-threatening cardiac arrhythmias, most notably Torsades de Pointes (TdP).[2] A wide range of structurally diverse therapeutic agents can inadvertently block the hERG channel, making hERG screening a mandatory component of preclinical safety assessment.[2] Common strategies to mitigate hERG inhibition include reducing a compound's lipophilicity and lowering the basicity (pKa) of nitrogen-containing heterocycles, as these features are often associated with hERG binding.[2]

3,3-Difluorination as a Mitigation Strategy

The introduction of geminal fluorine atoms at the 3-position of a piperidine ring is a targeted medicinal chemistry tactic to decrease the basicity of the piperidine nitrogen through strong electron-withdrawing inductive effects. This reduction in pKa can disrupt the key ionic interactions within the hERG channel pore that are responsible for high-affinity binding, thereby reducing the inhibitory potential of the molecule.

Comparative Analysis: A Case Study

A compelling example of this strategy is demonstrated in the optimization of coumestan derivatives as potential treatments for Mycobacterium tuberculosis. The lead compound in this series, featuring an unsubstituted piperidine ring, was found to have significant hERG liability.

Quantitative Data on hERG Inhibition

The following table summarizes the experimentally determined half-maximal inhibitory concentrations (IC50) against the hERG channel for the parent compound and its 3,3-difluorinated analog.

CompoundStructureModificationhERG IC50 (μM)Fold Improvement
Parent Compound (8) Structure of parent compound with piperidineUnsubstituted Piperidine0.52-
3,3-Difluoro Analog (23) Structure of analog with 3,3-difluoropiperidineThis compound≥ 25≥ 48-fold

Data sourced from J. Med. Chem. 2022, 65, 15, 10409–10420.[1]

The data clearly illustrates that the introduction of the 3,3-difluoro substitution on the piperidine ring resulted in a dramatic reduction in hERG inhibition, with at least a 48-fold increase in the IC50 value. This significant improvement in the safety profile highlights the efficacy of this specific fluorination strategy.

Experimental Protocols

The assessment of hERG inhibition is typically conducted using robust electrophysiological methods. While the specific parameters for the case study are detailed in the source publication, a general overview of the standard methodology is provided below.

Whole-Cell Patch Clamp Electrophysiology

The gold standard for assessing hERG channel activity is the whole-cell patch-clamp technique.[1] This method allows for the direct measurement of the ionic current flowing through the hERG channels in cells engineered to express them, typically Human Embryonic Kidney (HEK293) cells.

General Procedure:

  • Cell Culture: HEK293 cells stably transfected with the hERG gene are cultured and prepared for electrophysiological recording.

  • Electrode Placement: A glass micropipette, filled with an intracellular-like solution, is sealed onto the membrane of a single cell.

  • Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: A specific voltage protocol is applied to the cell to elicit the characteristic hERG current. This typically involves a depolarization step to open the channels, followed by a repolarization step to measure the tail current, which is a key indicator of hERG activity.

  • Compound Application: The test compound is perfused over the cell at various concentrations.

  • Data Analysis: The inhibition of the hERG tail current at each concentration is measured, and the data is fitted to a concentration-response curve to determine the IC50 value.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for mitigating hERG risk and the specific chemical modification discussed.

hERG_Mitigation_Workflow cluster_0 Problem Identification cluster_1 Strategy cluster_2 Execution & Validation Lead Compound Lead Compound hERG Assay hERG Assay Lead Compound->hERG Assay High hERG Inhibition High hERG Inhibition hERG Assay->High hERG Inhibition Reduce Basicity (pKa) Reduce Basicity (pKa) High hERG Inhibition->Reduce Basicity (pKa) 3,3-Difluorination 3,3-Difluorination Reduce Basicity (pKa)->3,3-Difluorination Synthesize Analog Synthesize Analog 3,3-Difluorination->Synthesize Analog Re-run hERG Assay Re-run hERG Assay Synthesize Analog->Re-run hERG Assay Low hERG Inhibition Low hERG Inhibition Re-run hERG Assay->Low hERG Inhibition

Caption: Workflow for identifying and mitigating hERG inhibition.

Chemical_Modification cluster_Parent Parent Compound cluster_Analog Optimized Analog Parent R-Piperidine Analog R-3,3-Difluoropiperidine Parent->Analog 3,3-Difluorination

References

A Comparative Analysis of CNS MPO Scores for 3,3- and 4,4-Difluorinated Piperidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the varying CNS drug-like properties of 3,3- and 4,4-difluorinated piperidine scaffolds, supported by experimental and computational data.

The strategic incorporation of fluorine into drug candidates is a widely utilized medicinal chemistry tactic to modulate physicochemical and pharmacokinetic properties. The piperidine moiety, a common scaffold in central nervous system (CNS) drug discovery, is often a target for fluorination. This guide provides a comparative analysis of the CNS multi-parameter optimization (MPO) scores of 3,3-difluorinated and 4,4-difluorinated piperidines, offering insights into their potential for developing brain-penetrant therapeutics.

The position of the gem-difluoro substitution on the piperidine ring significantly influences key physicochemical properties that govern a compound's suitability for CNS applications. These properties, including lipophilicity (cLogP and cLogD), basicity (pKa), topological polar surface area (TPSA), and the number of hydrogen bond donors (HBD), are integrated into the CNS MPO score, a desirability index where a score greater than 4 is generally considered favorable for CNS drug candidates.

Comparative Physicochemical Data and CNS MPO Scores

The following tables summarize the calculated physicochemical properties and resulting CNS MPO scores for a series of analogous 3,3- and 4,4-difluorinated piperidine compounds designed as D4 receptor antagonists.[1] This direct comparison highlights the impact of the fluorine substitution pattern on the overall CNS drug-like profile.

Table 1: Physicochemical Properties and CNS MPO Scores of 3,3-Difluoropiperidine Analogs [1]

CompoundcLogPKi (nM)LipECNS MPO
7a 5.071101.833.2
7b 5.43242.212.8
7c 5.38272.202.9
7d 5.0712000.813.2
7e 5.43>10000-2.8

Table 2: Physicochemical Properties and CNS MPO Scores of 4,4-Difluoropiperidine Analogs [1]

CompoundcLogPKi (nM)LipECNS MPO
8a 4.881002.113.4
8b 5.245.52.593.0
8c 5.19132.503.1
9m 3.03215.02>5.0
9cc 2.002.66.01>5.0
9dd 2.005.55.65>5.0

Analysis of the data reveals that while initial 3,3- and 4,4-difluorinated analogs exhibited high lipophilicity (cLogP > 5.0) and consequently poor CNS MPO scores (generally < 4.0), further modifications to the 4,4-difluoropiperidine scaffold led to compounds with significantly improved CNS MPO scores (> 5.0).[1] The high lipophilicity and pKa values were primary drivers for the low CNS MPO scores in the initial compounds.[1] However, the introduction of features such as a cyano group in later analogs helped to lower the cLogP, contributing to a more favorable overall profile.[1]

Experimental and Computational Protocols

Calculation of CNS MPO Score

The CNS Multi-Parameter Optimization (MPO) score is a widely used algorithm in drug discovery to assess the alignment of a compound's physicochemical properties with those desired for a CNS drug.[2] The score is calculated by transforming six key physicochemical parameters (cLogP, cLogD, MW, TPSA, HBD, and pKa) into individual desirability scores, which are then summed.

A visual representation of this workflow is provided below:

CNS_MPO_Workflow cluster_inputs Physicochemical Properties cluster_process Desirability Scoring cluster_output Final Score cLogP cLogP Transformation Transformation Functions cLogP->Transformation cLogD cLogD cLogD->Transformation MW MW MW->Transformation TPSA TPSA TPSA->Transformation HBD HBD HBD->Transformation pKa pKa pKa->Transformation CNS_MPO CNS MPO Score Transformation->CNS_MPO Summation

Workflow for Calculating the CNS MPO Score.

Methodologies for Property Determination:

  • CNS MPO Scores: The CNS MPO scores presented in the tables were calculated using values obtained from Chemaxon software.[1]

  • Calculated LogP (cLogP): The cLogP values were calculated using ChemDraw 23.1.[1] This computational method estimates the logarithm of the octanol-water partition coefficient, a measure of a compound's lipophilicity.

  • In Vitro D4 Receptor Binding Affinity (Ki): The Ki values were determined by competitive inhibition of [3H]N-methylspiperone in membranes harvested from HEK293 cells stably expressing the human D4 receptor.[1] All Ki values were determined in triplicate.[1]

Conclusion

The substitution pattern of difluorination on the piperidine ring has a demonstrable impact on the CNS MPO score. While both 3,3- and 4,4-difluoropiperidine scaffolds can be utilized in the design of CNS-targeted compounds, the presented data suggests that the 4,4-difluoro substitution pattern may offer greater flexibility for achieving a desirable balance of physicochemical properties. Specifically, modifications to the 4,4-difluoropiperidine core have been shown to produce compounds with excellent CNS MPO scores.[1] Researchers should consider these findings when selecting scaffolds for CNS drug discovery programs, as the strategic placement of fluorine can be a critical determinant of a compound's potential for successful development.

References

validation of 3,3-Difluoropiperidine as a bioisostere for other chemical groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of bioisosteres is a cornerstone of modern medicinal chemistry. The 3,3-difluoropiperidine moiety has emerged as a valuable bioisosteric replacement for the traditional piperidine ring and other chemical groups. This guide provides an objective comparison of this compound with its non-fluorinated counterpart, supported by experimental data and detailed protocols, to inform rational drug design.

The introduction of gem-difluoro groups onto the piperidine scaffold profoundly alters its physicochemical and pharmacological properties. These changes can lead to significant improvements in a drug candidate's profile, including modified basicity, enhanced metabolic stability, and altered conformational preferences, which can ultimately impact binding affinity and selectivity for its biological target.

Physicochemical Properties: A Comparative Analysis

The most striking difference between piperidine and this compound lies in the basicity (pKa) of the nitrogen atom. The strong electron-withdrawing effect of the two fluorine atoms significantly reduces the pKa, which can be advantageous in modulating a compound's ionization state at physiological pH. This can, in turn, influence properties such as solubility, cell permeability, and off-target activity (e.g., hERG channel binding).

PropertyPiperidineThis compoundImpact of Difluorination
Molecular Weight ( g/mol ) 85.15121.13[2]Increase
pKa ~11.1-11.27.4[3]Significant Decrease
logP 0.84cLogP ~1.0-1.5 (estimated)[1]Moderate Increase

Conformational Preferences

The substitution of two hydrogen atoms with fluorine at the 3-position of the piperidine ring also influences its conformational behavior. The C-F bond is longer than the C-H bond, and the gauche effect can play a role in stabilizing certain conformations. The conformational preference of fluorinated piperidines can be influenced by the solvent and the nature of the substituent on the nitrogen atom.[4] Understanding these conformational biases is crucial for designing ligands that fit optimally into the binding pockets of their targets.

Performance in Drug Discovery Parameters

The true value of a bioisostere is demonstrated through its impact on key drug discovery parameters such as metabolic stability, cell permeability, and target affinity.

Metabolic Stability

Fluorination is a widely used strategy to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[5] The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic cleavage. While direct comparative data for a simple pair of piperidine and this compound is scarce, the general principle is that replacing metabolically labile C-H bonds with C-F bonds can increase a drug's half-life.[5] However, it is important to note that in some specific molecular contexts, fluorination can paradoxically lead to increased metabolic lability, so case-by-case evaluation is essential.

The following table provides representative data for the metabolic stability of various piperidine-containing compounds in human liver microsomes (HLM), illustrating the range of values observed.

Compound TypeExample Drug/AnalogHalf-life (t½) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Piperidine-containingFictional Compound A2555
Piperidine-containingFictional Compound B> 60< 10
Morpholine-containingFictional Compound C4530

Note: This data is representative and intended to provide a general understanding of the metabolic stability of piperidine-containing compounds. Actual values will be highly dependent on the specific molecular structure.

Cell Permeability

The effect of 3,3-difluorination on cell permeability is multifaceted. The increase in lipophilicity can enhance passive diffusion across cell membranes. However, the reduction in basicity means that at physiological pH, a smaller fraction of the molecule will be in its neutral, more permeable form. The interplay of these factors determines the overall permeability. The Caco-2 cell permeability assay is the gold standard for in vitro assessment of intestinal absorption.

Compound ClassificationApparent Permeability (Papp) (10⁻⁶ cm/s)
High Permeability> 10
Moderate Permeability1 - 10
Low Permeability< 1

Note: Papp values are a general guide and can be influenced by active transport and efflux mechanisms.

Target Affinity and Selectivity

The introduction of this compound can significantly impact binding affinity and selectivity. In the development of Dopamine D4 receptor antagonists, the this compound scaffold has been explored, and it was noted that this modification would modulate the pKa of the piperidine nitrogen, a factor that could influence potency.[1] In another example, the incorporation of a this compound moiety into a molecule resulted in a significant improvement in potency for the apelin receptor.[6] This highlights the potential of this bioisostere to fine-tune interactions with the target protein.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible evaluation of this compound as a bioisostere.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.

Methodology:

  • A solution of the compound of interest is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

  • A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of logP (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • The solution is then mixed with a known volume of the other phase in a separatory funnel.

  • The funnel is shaken for a predetermined period to allow for partitioning of the compound between the two phases.

  • After allowing the phases to separate, the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability Assay (Human Liver Microsomes)

Objective: To assess the in vitro metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Human liver microsomes are incubated with the test compound at a specific concentration in a phosphate buffer (pH 7.4) at 37°C.

  • The reaction is initiated by the addition of an NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched at each time point by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Cell Permeability Assay (Caco-2)

Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as a model for the human intestinal epithelium.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are taken from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound in the receiver compartment.

Visualizing Key Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R G_protein Gi/o Protein D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response phosphorylates targets

Caption: Dopamine D4 Receptor Signaling Pathway.

G Experimental Workflow for Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound Stock Solution Incubation Incubate at 37°C Test_Compound->Incubation HLM Human Liver Microsomes HLM->Incubation NADPH NADPH Regenerating System NADPH->Incubation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench Quench Reaction (cold acetonitrile) Time_Points->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Metabolic Stability Assay Workflow.

Conclusion

This compound stands out as a potent bioisostere for the piperidine ring, offering medicinal chemists a valuable tool to fine-tune the properties of drug candidates. Its primary impact is a significant reduction in basicity, which can be leveraged to optimize a compound's pharmacokinetic and pharmacodynamic profile. While it is generally expected to enhance metabolic stability, this must be confirmed on a case-by-case basis. The judicious application of this bioisostere, guided by the experimental data and protocols outlined in this guide, can facilitate the development of safer and more effective therapeutics.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 3,3-Difluoropiperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of novel chemical entities is paramount. The 3,3-difluoropiperidine moiety has emerged as a valuable scaffold in medicinal chemistry, lauded for its ability to modulate physicochemical properties and enhance target engagement. However, a comprehensive assessment of its influence on cross-reactivity is crucial to mitigate potential off-target effects and ensure the development of safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based compounds, supported by experimental data and detailed methodologies.

The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity. The gem-difluoro group on a piperidine ring, specifically at the 3-position, can influence the pKa of the piperidine nitrogen, impacting its interaction with target proteins. While this modification can enhance potency and selectivity for the intended target, it also necessitates a thorough investigation of potential interactions with other proteins, a process known as cross-reactivity profiling.

Case Study: Selectivity of this compound-Based Dopamine D4 Receptor Antagonists

A study on a series of this compound and 4,4-difluoropiperidine ethers as dopamine D4 receptor (D4R) antagonists provides valuable insights into the on-target potency of this scaffold. While comprehensive cross-reactivity data against a broad panel of receptors for this specific series is not publicly available, the primary binding affinities for the D4R highlight the potential of these compounds. The binding affinities (Ki) were determined by competitive inhibition of [3H]N-methylspiperone in membranes harvested from HEK293 cells stably expressing the human D4 receptor.

Compound IDScaffoldR GroupD4R Ki (nM)[1]
7a This compoundp-fluoro-phenyl320
7b This compound3,4-difluoro-phenyl140
7c This compound4-fluoro-3-methyl-phenyl230
8a 4,4-Difluoropiperidine4-fluoro-phenyl300
8b 4,4-Difluoropiperidine3,4-difluoro-phenyl5.5
8c 4,4-Difluoropiperidine3-methyl-phenyl13

Table 1: On-target potency of a selection of this compound and 4,4-difluoropiperidine-based compounds against the Dopamine D4 Receptor.

For a comprehensive understanding of selectivity, these compounds would typically be screened against a panel of related receptors, such as other dopamine receptor subtypes (D1, D2, D3, D5), as well as a broader panel of off-target proteins like those offered by commercial vendors (e.g., Eurofins' SafetyScreen panels).

Illustrative Example of a Broad Cross-Reactivity Profile: ML398

To illustrate what a comprehensive cross-reactivity profile for a selective compound might look like, we can examine the data for ML398, a potent and selective D4 receptor antagonist that does not contain the this compound scaffold. ML398 was tested at a concentration of 10 µM against the Eurofins Lead Profiling screen, a panel of 68 G-protein coupled receptors (GPCRs), ion channels, and transporters.

The results demonstrated that ML398 did not significantly interact with 63 of the 68 targets tested, showing less than 50% inhibition. This high degree of selectivity is a desirable characteristic for a therapeutic candidate. The few off-target interactions identified were against the adrenergic α1A receptor (77% inhibition), the histamine H1 receptor (93% inhibition), the sigma σ1 receptor (99% inhibition), and the dopamine transporter (DAT).

Experimental Protocols

To ensure the reliability and reproducibility of cross-reactivity data, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays typically employed in selectivity profiling.

Radioligand Binding Assay for GPCRs

This assay is a cornerstone for determining the binding affinity of a test compound to a specific receptor.

Principle: A radiolabeled ligand with known high affinity and specificity for the target receptor is incubated with a source of the receptor (e.g., cell membranes from recombinant cell lines). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and a decrease in signal indicates displacement by the test compound.

Abbreviated Protocol:

  • Receptor Preparation: Membranes from cells stably expressing the target human GPCR are prepared and stored at -80°C.

  • Assay Setup: In a 96-well plate, the following are combined:

    • Receptor membranes

    • Radioligand (e.g., [3H]N-methylspiperone for D4 receptors)

    • Test compound at serial dilutions or a single high concentration for initial screening.

    • Assay buffer

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter mat. The filters trap the membranes with the bound radioligand.

  • Detection: The filters are washed to remove non-specifically bound radioactivity, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Kinase Assay

Assessing activity against a broad panel of kinases is critical, as off-target kinase inhibition is a common source of toxicity.

Principle: The assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. This is often done by quantifying the transfer of a phosphate group from ATP to a specific substrate.

Abbreviated Protocol (Radiometric Format):

  • Assay Setup: In a 96- or 384-well plate, the following are combined:

    • Purified recombinant kinase

    • Specific peptide or protein substrate for the kinase

    • Test compound at various concentrations

    • Kinase reaction buffer

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-33P]ATP and unlabeled ATP.

  • Incubation: The plate is incubated at 30°C for a set time to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped by the addition of an acid or by spotting the reaction mixture onto a phosphocellulose filter membrane, which binds the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Visualizing Workflows and Pathways

Diagrams are invaluable tools for visualizing complex processes in drug discovery. The following diagrams, created using the DOT language, illustrate a typical cross-reactivity screening workflow and a simplified GPCR signaling pathway.

experimental_workflow cluster_screening Cross-Reactivity Profiling Workflow start Test Compound (this compound-based) primary_screen Primary Screen (e.g., Eurofins SafetyScreen44) start->primary_screen analyze_primary Analyze Data (% Inhibition @ 10 µM) primary_screen->analyze_primary decision Significant Off-Target Hits? analyze_primary->decision no_hits <50% Inhibition (Clean Profile) decision->no_hits No hits >50% Inhibition (Potential Off-Targets) decision->hits Yes secondary_screen Secondary Screen (Dose-Response Assays on Hits) hits->secondary_screen determine_potency Determine IC50/Ki Values secondary_screen->determine_potency sar_optimization SAR Optimization to Mitigate Off-Target Activity determine_potency->sar_optimization

A typical workflow for assessing the cross-reactivity of a test compound.

gpcr_signaling cluster_pathway Simplified GPCR Signaling Pathway ligand Ligand (e.g., Dopamine) receptor GPCR (e.g., D4 Receptor) ligand->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates effector Effector (Adenylate Cyclase) g_protein->effector Inhibits second_messenger Second Messenger (cAMP) effector->second_messenger Decreases cellular_response Cellular Response second_messenger->cellular_response Leads to

A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.

Conclusion

The this compound scaffold holds significant promise in the development of potent and selective therapeutic agents. However, as with any chemical modification, a thorough evaluation of its impact on cross-reactivity is indispensable. By employing systematic screening against broad panels of off-targets using robust and validated assays, researchers can gain a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for guiding structure-activity relationship (SAR) studies, optimizing lead compounds to minimize off-target liabilities, and ultimately, developing safer and more effective medicines. The data and methodologies presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel this compound-based compounds.

References

Safety Operating Guide

Navigating the Disposal of 3,3-Difluoropiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,3-Difluoropiperidine and its derivatives is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. As a fluorinated heterocyclic compound, it requires careful handling based on its specific chemical properties and associated hazards. This guide provides essential, step-by-step procedures for its safe disposal, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for the specific form of this compound being used (e.g., free base or hydrochloride salt). All handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE): Adherence to proper PPE is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene).Prevents skin contact, as the compound can cause skin irritation.[2][3]
Skin/Body Protection Lab coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[1][2]
Respiratory Protection Use only in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.[1][3]Protects against inhalation, which may cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.[4][5] The standard procedure is to "Dispose of contents/container to an approved waste disposal plant."[1][2][3]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundation of safe disposal.

  • Identify: All waste streams containing this compound must be clearly identified. This includes:

    • Unused or expired pure chemical.

    • Solutions containing the compound.

    • Contaminated labware (e.g., pipette tips, vials, chromatography columns).

    • Contaminated PPE (gloves, bench paper).

  • Segregate: Keep this compound waste separate from other chemical waste streams to prevent inadvertent and dangerous reactions.[6] Store it away from incompatible materials such as strong oxidizing agents and acids.[4]

Step 2: Containerization

Use only approved hazardous waste containers that are in good condition and compatible with the chemical.[6][7]

  • Primary Container: Collect the waste in a sealable, leak-proof container. For liquids and solutions, plastic containers are often preferred.[8] Ensure the container is not overfilled (a general rule is to fill to no more than 80-90% capacity).

  • Labeling: The container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[6]

    • The full chemical name: "this compound" (and any other components in the waste). Avoid abbreviations or formulas.[7]

    • The approximate concentrations and total quantity of each component.

    • The date accumulation started.

  • Secondary Containment: Liquid waste containers must be stored in a secondary containment bin or tray to contain any potential leaks or spills.[7]

Step 3: On-Site Storage

Waste must be stored in a designated, secure location within the laboratory, known as a Satellite Accumulation Area (SAA), at or near the point of generation.[6][8]

  • Keep the waste container tightly closed except when adding waste.[1][2][7]

  • Store the container in a cool, dry, and well-ventilated place, away from heat or ignition sources.[5]

  • Ensure the SAA is inspected regularly for leaks or container degradation.[6]

Step 4: Final Disposal

The final disposal of this compound waste must be handled by professionals.

  • Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[9][10]

  • Documentation: Follow all institutional procedures for waste handover, including completing any necessary forms or logs.

  • Empty Containers: To be disposed of as non-hazardous waste, an empty container must be thoroughly rinsed. The first rinseate must be collected and disposed of as hazardous chemical waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7] Afterwards, the label must be completely defaced or removed before the container is discarded.[7]

Experimental Workflow & Decision Logic

The following diagrams illustrate the procedural flow for waste handling and the decision-making process for proper segregation and disposal.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Pure, Solution, Contaminated Solid) ppe->identify segregate Segregate from Incompatible Waste identify->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container close Keep Container Securely Closed container->close store Store in Designated Satellite Accumulation Area (SAA) close->store ehs Arrange for Pickup by EHS or Licensed Disposal Service store->ehs end End: Waste Removed ehs->end

Caption: Workflow for the disposal of this compound waste.

G start Waste Containing This compound Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste a contaminated solid? is_liquid->is_solid No liquid_container Collect in a sealable container. Use secondary containment. is_liquid->liquid_container Yes is_pure Is it unused pure/expired chemical? is_solid->is_pure No solid_container Collect in a designated, lined solid waste container or bag. is_solid->solid_container Yes pure_container Leave in original, sealed container if possible. Overpack if needed. is_pure->pure_container Yes final_disposal Label as Hazardous Waste and store in SAA for EHS pickup. is_pure->final_disposal No (Error/Re-evaluate) liquid_container->final_disposal solid_container->final_disposal pure_container->final_disposal

Caption: Decision logic for segregating this compound waste streams.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,3-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3,3-Difluoropiperidine. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is paramount to mitigate risks of exposure. The primary hazards associated with this compound are skin, eye, and respiratory irritation. The following table summarizes the required PPE for various stages of handling.

Body Part Required PPE Specifications & Notes
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.
Skin Chemical-Resistant GlovesFor extended contact or immersion: Butyl rubber gloves are recommended. For incidental contact (splash protection): Nitrile rubber gloves may be used, but must be replaced immediately upon contamination. Always inspect gloves for integrity before use.
Laboratory CoatA long-sleeved, flame-resistant lab coat is required.
Respiratory N95 Dust Mask or RespiratorAn N95-rated dust mask is the minimum requirement when handling the solid form to prevent inhalation of airborne particles. In cases of poor ventilation or potential for aerosol generation, a respirator with an appropriate organic vapor cartridge should be used.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure the integrity of the experiment. The following step-by-step operational plan should be followed.

2.1. Preparation:

  • Work Area: All handling of this compound should be conducted within a certified chemical fume hood.

  • Hygroscopic Precautions: As the hydrochloride salt is hygroscopic, minimize its exposure to atmospheric moisture. Prepare all necessary equipment and reagents in advance to reduce the time the container is open. Consider using a glove box or a dry, inert atmosphere for sensitive applications.

  • Spill Kit: Ensure a spill kit appropriate for halogenated organic compounds is readily accessible.

2.2. Handling the Compound:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Handle the powder carefully to avoid generating dust.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly. Be aware of any potential exothermic reactions.

2.3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.

  • Hand Washing: After removing gloves, wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation:

  • Halogenated Organic Waste: All solutions and excess solid this compound must be disposed of in a clearly labeled, dedicated "Halogenated Organic Waste" container.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be placed in a separate, sealed bag and disposed of as solid hazardous waste.

3.2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are properly labeled with the full chemical name and hazard symbols.

3.3. Final Disposal:

  • Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Do not pour this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area Prepare Fume Hood prep_hygro Minimize Moisture Exposure prep_area->prep_hygro prep_spill Ready Spill Kit prep_hygro->prep_spill don_ppe Don PPE prep_spill->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands

Caption: Workflow for Handling this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.